tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRWWTPZWOPIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626712 | |
| Record name | tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160132-54-7 | |
| Record name | tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate physical properties
An In-depth Technical Guide on tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Introduction
This compound is a pyrrolidine-based organic compound featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 2-hydroxyethyl substituent at the 3-position of the pyrrolidine ring.[1] This molecule is a key building block and synthetic intermediate in the field of medicinal chemistry and drug development.[1] Its structural features, including the chiral center at the 3-position, the reactive hydroxyl group, and the stable Boc protecting group, make it a versatile precursor for the synthesis of a wide range of complex molecules. It is notably used in the development of anticancer agents and sphingosine-1-phosphate (S1P) receptor modulators.[1]
Physical and Chemical Properties
The physical properties of this compound are summarized below. While the compound is well-established as a synthetic intermediate, extensive characterization of its bulk physical properties such as boiling point and density is not widely reported in the available literature. Its functional groups suggest it is a polar molecule, with the hydroxyethyl moiety conferring hydrophilic characteristics.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₁NO₃ | [1][2] |
| Molecular Weight | 215.29 g/mol | [1][3] |
| CAS Number | 160132-54-7 (Racemate) 389889-72-9 ((S)-enantiomer) 1212182-03-0 ((R)-enantiomer) | [1][2][4] |
| Appearance | Not available; related compounds are colorless oils. | [2][5] |
| Boiling Point | Data not readily available | |
| Melting Point | Data not readily available | |
| Density | Data not readily available | |
| Solubility | The hydroxyethyl group confers hydrophilic properties. | [1] |
| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C. | [2] |
Experimental Protocols
The protocols described herein relate to the purification and characterization of this compound, which is typically synthesized as an intermediate and purified for subsequent reaction steps.
Purification by Flash Chromatography
This method is used to isolate the target compound from reaction byproducts and unreacted starting materials.
-
Objective: To obtain high-purity this compound.
-
Materials:
-
Crude reaction mixture containing the target compound.
-
Silica gel (for flash chromatography).
-
Solvents: Dichloromethane (DCM) and Methanol (MeOH), chromatography grade.
-
-
Procedure:
-
The crude product is concentrated under reduced pressure to remove bulk solvent.
-
The residue is adsorbed onto a small amount of silica gel.
-
A flash chromatography column is prepared with silica gel, packed using a slurry method with an initial non-polar solvent (e.g., 100% DCM).
-
The adsorbed sample is carefully loaded onto the top of the column.
-
The compound is eluted from the column using a gradient of 5% to 10% methanol in dichloromethane.[1]
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified product.
-
Application in Synthesis
This compound serves as a crucial intermediate in multi-step organic syntheses.[1] For instance, it is a precursor in the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate.[6] The synthetic workflow involves the initial formation of the hydroxyethyl pyrrolidine, which can then be chemically modified. The hydroxyl group can be converted into a leaving group (e.g., a mesylate or tosylate) to facilitate elimination reactions to form the vinyl group.
Caption: Synthetic pathway illustrating the role of the target compound.
References
- 1. This compound | 160132-54-7 | Benchchem [benchchem.com]
- 2. 389889-72-9|(S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|(S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|-范德生物科技公司 [bio-fount.com]
- 3. chembk.com [chembk.com]
- 4. 1212182-03-0|(R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 5. tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | 220312-34-5 | Benchchem [benchchem.com]
- 6. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
A Comprehensive Technical Guide to (S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
CAS Number: 389889-72-9
This in-depth technical guide provides a comprehensive overview of (S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, a key chiral building block in modern drug discovery and development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its chemical properties, synthesis, and applications, with a particular focus on its role in the development of β3-adrenergic receptor agonists.
Chemical and Physical Properties
(S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol , is a valuable intermediate in organic synthesis.[1] While experimentally determined physical properties are not widely published, predicted data provides useful estimates for its handling and characterization.
| Property | Value | Reference |
| CAS Number | 389889-72-9 | |
| Molecular Formula | C₁₁H₂₁NO₃ | [1] |
| Molecular Weight | 215.29 g/mol | [2] |
| Boiling Point (Predicted) | 306.0 ± 15.0 °C | [3] |
| Density (Predicted) | 1.065 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 15.09 ± 0.10 | [3] |
Synthesis and Manufacturing
A representative, though not specific, experimental protocol for the synthesis of a chiral pyrrolidine derivative involves the following conceptual steps:
-
Starting Material Selection : The synthesis typically begins with a commercially available, enantiomerically pure pyrrolidine derivative.
-
Side Chain Introduction : The 2-hydroxyethyl group can be introduced via various methods, such as the ring-opening of an epoxide with a suitable nucleophile or the reduction of a corresponding carboxylic acid or ester.
-
N-Protection : The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to prevent unwanted side reactions in subsequent steps.
-
Purification : The final product is purified using standard techniques such as column chromatography to achieve the desired purity for pharmaceutical applications.
The synthesis of chiral pyrrolidine derivatives often employs advanced stereoselective techniques to ensure high enantiomeric excess, which is critical for the efficacy and safety of the final drug product.[4][5][6][7]
Applications in Drug Discovery and Development
(S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate serves as a versatile intermediate in the synthesis of a variety of pharmacologically active molecules.[8] Its primary application lies in the development of selective β3-adrenergic receptor agonists.
Role in the Development of β3-Adrenergic Receptor Agonists
The β3-adrenergic receptor (β3-AR) is a member of the G-protein coupled receptor family and is predominantly found in adipose tissue and the urinary bladder.[9][10] Activation of β3-ARs leads to the relaxation of the detrusor muscle in the bladder and stimulates lipolysis and thermogenesis in fat cells.[11][12] This makes β3-AR agonists promising therapeutic agents for the treatment of overactive bladder (OAB) and obesity.[12][13]
The chiral pyrrolidine moiety derived from (S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a key structural feature in several potent and selective β3-AR agonists. The specific stereochemistry of the pyrrolidine ring is often crucial for high-affinity binding to the receptor and for eliciting the desired pharmacological response.
Signaling Pathways
The therapeutic effects of β3-adrenergic receptor agonists are mediated through a complex signaling cascade. The following diagrams illustrate the key signaling pathways involved in the action of these drugs.
References
- 1. 389889-72-9|(S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|(S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|-范德生物科技公司 [bio-fount.com]
- 2. 389889-72-9|(S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. (S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | 389889-72-9 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 9. Inside the Biology of the β3-Adrenoceptor [mdpi.com]
- 10. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Selective β₃-adrenoceptor agonists for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including a Boc-protected nitrogen and a primary alcohol, make it a versatile building block for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis and characterization protocols, and its critical role as an intermediate in the development of therapeutic agents, particularly Sphingosine-1-Phosphate (S1P) receptor modulators.
Chemical Structure and Properties
(R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate possesses a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 2-hydroxyethyl substituent at the chiral 3-position. The (R)-stereochemistry at this position is crucial for its application in stereospecific synthesis.
Molecular Structure:
-
IUPAC Name: tert-butyl (3R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
-
CAS Number: 1212182-03-0[1]
-
Molecular Formula: C₁₁H₂₁NO₃[2]
-
Molecular Weight: 215.29 g/mol [2]
A summary of its key physicochemical and spectroscopic properties is presented in Table 1.
Table 1: Physicochemical and Spectroscopic Data for (R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
| Property | Value | Reference |
| Physical State | Not explicitly stated, likely an oil or low-melting solid | |
| Solubility | Soluble in organic solvents | [3] |
| ¹H NMR (CDCl₃) | δ 1.46 (s, 9H, C(CH₃)₃), 3.26–4.05 (m, pyrrolidine & CH₂OH protons) | [2] |
| ¹³C NMR | Characteristic signals for Boc group and pyrrolidine ring | [4] |
| Mass Spectrum | Consistent with the molecular formula | [4] |
| Purity | Commercially available with ≥98% purity | [2] |
Synthesis and Purification
The synthesis of (R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding carboxylic acid or ester derivative, which can be sourced from the chiral pool, for instance, from (R)-glutamic acid. Below is a representative experimental protocol.
Experimental Protocol: Synthesis
This protocol is a composite representation based on established chemical transformations.
Step 1: Preparation of (R)-1-tert-butyl 3-methyl 5-oxopyrrolidine-1,3-dicarboxylate
Starting from a suitable protected (R)-glutamic acid derivative, cyclization and subsequent reactions can yield the pyrrolidinone core.
Step 2: Reduction to (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
A strong reducing agent like lithium aluminum hydride (LAH) or sodium borohydride in the presence of a Lewis acid can be used to reduce the ester functionality.
Step 3: Chain Extension to (R)-tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate
The primary alcohol is oxidized to an aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Step 4: Reduction to (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
The aldehyde is then reduced to the desired primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).
Detailed Procedure for Step 4:
-
To a solution of (R)-tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of water.
-
The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
Experimental Protocol: Purification and Characterization
Purification:
The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%).
Characterization:
-
¹H and ¹³C NMR: The structure of the purified product is confirmed by ¹H and ¹³C NMR spectroscopy.[4][5][6]
-
Mass Spectrometry (MS): The molecular weight is confirmed by high-resolution mass spectrometry (HRMS).[4]
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound is determined by HPLC analysis.[7]
Applications in Drug Discovery
(R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents, most notably Sphingosine-1-Phosphate (S1P) receptor modulators.[2] These modulators are being investigated for the treatment of autoimmune diseases such as multiple sclerosis.[8]
Role in the Synthesis of S1P Receptor Modulators
The hydroxyl group of (R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate provides a reactive handle for further chemical modifications, such as etherification or displacement, to introduce the pharmacophoric elements required for S1P receptor activity. The Boc-protecting group allows for the selective manipulation of other functional groups before its removal to reveal the secondary amine of the pyrrolidine ring, which is often a key binding element in the final drug molecule.
Below is a generalized workflow for the synthesis of an S1P receptor modulator using the title compound.
Involvement in Signaling Pathways
S1P receptor modulators, synthesized from intermediates like (R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, primarily target the S1P1 receptor. Activation of the S1P1 receptor, a G protein-coupled receptor (GPCR), on lymphocytes leads to their sequestration in lymph nodes, preventing their infiltration into the central nervous system in autoimmune diseases like multiple sclerosis.[8] The downstream signaling cascade of S1P1 receptor activation is complex and involves multiple G proteins and effector molecules.
The binding of an S1P1 agonist initiates a signaling cascade through Gαi.[1][9][10] This leads to the activation of downstream effectors such as phosphoinositide 3-kinase (PI3K) and Akt, as well as the regulation of small GTPases like Rac.[1][3]
Conclusion
(R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a valuable chiral building block with significant applications in the synthesis of complex pharmaceutical compounds. Its well-defined stereochemistry and versatile functional groups make it an ideal starting material for the development of potent and selective drug candidates, particularly S1P receptor modulators for the treatment of autoimmune diseases. The detailed synthetic and analytical protocols provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | 160132-54-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate(1212182-03-0) 1H NMR spectrum [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. 1212182-03-0|(R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 8. Modulators of the Sphingosine 1-Phosphate Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Properties of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the molecular properties of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, a key intermediate in medicinal chemistry.
Molecular Identity and Properties
This compound is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-hydroxyethyl substituent. Its chemical structure makes it a valuable building block in the synthesis of various bioactive molecules, including anticancer agents and sphingosine-1-phosphate (S1P) receptor modulators.[1]
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 215.29 g/mol | [1][2][3][4] |
| 215.28 g/mol | [5] | |
| Molecular Formula | C₁₁H₂₁NO₃ | [1][2][3][5] |
| CAS Number | 160132-54-7 | [1] |
| 389889-72-9 ((S)-enantiomer) | [5] | |
| 1212182-03-0 ((R)-enantiomer) |
Experimental Protocols
The molecular weight of a compound like this compound is typically determined experimentally using mass spectrometry. A general protocol for this determination is outlined below.
Protocol: Molecular Weight Determination by Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The sample solution is introduced into the mass spectrometer. An ionization technique, commonly Electrospray Ionization (ESI), is used to generate gas-phase ions of the molecule. In ESI, the molecule is typically protonated to form [M+H]⁺ or forms adducts with other cations like sodium [M+Na]⁺.
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Interpretation: The peak corresponding to the molecular ion (e.g., [M+H]⁺) is identified. The molecular weight (M) is calculated by subtracting the mass of the added ion (e.g., H⁺) from the measured m/z value.
Logical Relationships
The molecular weight of a compound is a fundamental property derived directly from its molecular formula. The relationship is based on the sum of the atomic weights of all constituent atoms.
Caption: Calculation of Molecular Weight from Molecular Formula.
References
- 1. This compound | 160132-54-7 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chembk.com [chembk.com]
- 4. tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | 220312-34-5 | Benchchem [benchchem.com]
- 5. 389889-72-9|(S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|(S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|-范德生物科技公司 [bio-fount.com]
Synthesis of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of a key synthetic route to tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry. The synthesis commences with the nucleophilic substitution of a protected pyrrolidine derivative with diethyl malonate, followed by hydrolysis, decarboxylation, and a final reduction step. This document details the experimental protocols for each synthetic transformation, presents quantitative data in a clear, tabular format, and includes a visual representation of the overall synthetic pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a chiral pyrrolidine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of the reactive hydroxyl group and the Boc-protected nitrogen atom allows for selective functionalization, making it a versatile scaffold in the design of novel therapeutics. This guide outlines a robust and well-documented synthetic pathway to obtain this compound, focusing on the practical aspects of the experimental procedures.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a four-step reaction sequence starting from a commercially available protected 3-hydroxypyrrolidine derivative. The overall pathway involves the formation of a malonic ester derivative, followed by hydrolysis to the corresponding dicarboxylic acid, subsequent decarboxylation to a mono-carboxylic acid, and a final reduction to the desired primary alcohol.
Experimental Protocols
The following protocols are based on procedures outlined in patent EP2358670B1, which describes the synthesis of intermediates for tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate.[1]
Synthesis of Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate
A stirred mixture of sodium ethoxide in ethanol (21% by weight, 343 g, 1.05 mol), anhydrous ethanol (300 mL), and diethyl malonate (168 g, 1.05 mol) is heated to 40 °C for 1.5 hours. To this mixture, a solution of (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (138 g, 0.592 mol) in ethanol (100 mL) is added. The reaction mixture is then heated to 78 °C for 8 hours. After cooling, the reaction mixture is diluted with water (2.0 L) and acidified to a pH of 3 with 6M HCl (100 mL).
Synthesis of (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid
To a solution of diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate (704 g) in ethanol (1.4 L) is added a solution of potassium hydroxide (400 g) in water (1.4 L). The mixture is heated to 80 °C and stirred for 12 hours. The reaction is monitored by HPLC to ensure completion.
Synthesis of (R)-1-Boc-pyrrolidine-3-acetic acid via Decarboxylation
A solution of (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid (83 g) in 1-methyl-2-pyrrolidinone (0.42 L) is stirred under a nitrogen atmosphere at 110-112 °C for 2 hours.[2] The completion of the reaction is monitored by HPLC.[2] Upon completion, the solution is cooled to 20-25 °C. The cooled solution is then mixed with de-ionized water (1.00 L), and methyl tert-butyl ether (MTBE) (1.00 L) is added. The phases are separated, and the organic layer is collected. The aqueous phase is further extracted with MTBE (1.00 L) and then chloroform (1.00 L).
Synthesis of tert-Butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
The reduction of (R)-1-Boc-pyrrolidine-3-acetic acid is carried out using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). Suitable solvents for this reduction include tetrahydrofuran, ether, dioxane, and 1,2-dimethoxyethane.[1] A typical laboratory procedure would involve the slow addition of a solution of the carboxylic acid in an anhydrous solvent to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere, followed by a careful workup procedure.
Data Summary
This section provides a summary of the quantitative data, including reaction yields and spectroscopic information for the key compounds in the synthesis.
Reaction Yields and Purity
| Step | Product | Yield | Purity | Reference |
| 1 | Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate | 81% | 99.7% (GC) | [2] |
| 2-4 | tert-Butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | ~60% | >95% | [1] |
Spectroscopic Data
This compound
| Type | Data | Reference |
| ¹H NMR | Characteristic signals for the tert-butyl protons are observed around δ 1.4 ppm, and the hydroxyethyl group protons are typically found in the range of δ 3.5–4.0 ppm. | [2] |
| ¹³C NMR | Expected signals for the carbons of the tert-butyl group, the pyrrolidine ring, and the hydroxyethyl side chain. | [2] |
| IR | A characteristic C=O stretching frequency for the Boc protecting group is expected around 1700 cm⁻¹. | [2] |
| HRMS | High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the final product. | [2] |
Conclusion
This technical guide has detailed a multi-step synthesis of this compound, a key intermediate in pharmaceutical research. The described pathway, involving malonate synthesis, hydrolysis, decarboxylation, and reduction, provides a reliable method for obtaining this valuable building block. The provided experimental outlines and data summaries offer a solid foundation for researchers and scientists working in the field of organic synthesis and drug discovery.
References
Chiral Pyrrolidine Building Blocks: An In-depth Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, prominently featured in a multitude of FDA-approved drugs.[1][2][3] Its unique structural and physicochemical properties, including its ability to form key hydrogen bonds, introduce conformational rigidity, and serve as a versatile synthetic handle, make it an invaluable building block in the design of novel therapeutics.[4] This technical guide provides a comprehensive overview of chiral pyrrolidine building blocks for drug discovery, encompassing their synthesis, applications in various therapeutic areas, and detailed experimental protocols for their evaluation. Particular emphasis is placed on the asymmetric synthesis of these scaffolds and their role in the development of potent and selective enzyme inhibitors and receptor modulators.
Introduction to Chiral Pyrrolidines in Medicinal Chemistry
The chirality of pyrrolidine derivatives is often crucial for their biological activity, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles.[1] The conformational constraints imposed by the pyrrolidine ring allow for precise spatial orientation of substituents, enabling optimal interactions with biological targets.[4] This has led to the widespread use of chiral pyrrolidine building blocks in the development of drugs targeting a diverse range of diseases, including viral infections, cancer, and metabolic disorders.
Therapeutic Applications of Chiral Pyrrolidine-Containing Drugs
The versatility of the chiral pyrrolidine scaffold is evident in the broad spectrum of therapeutic areas where it has been successfully applied. Several FDA-approved drugs incorporate this moiety, highlighting its importance in modern drug discovery.
Table 1: Examples of FDA-Approved Drugs Containing a Chiral Pyrrolidine Scaffold
| Drug Name | Therapeutic Area | Mechanism of Action |
| Antivirals | ||
| Asunaprevir | Hepatitis C | NS3/4A protease inhibitor[1] |
| Daclatasvir | Hepatitis C | NS5A replication complex inhibitor[1] |
| Grazoprevir | Hepatitis C | NS3/4A protease inhibitor[1] |
| Oseltamivir | Influenza | Neuraminidase inhibitor[5] |
| Antidiabetics | ||
| Vildagliptin | Type 2 Diabetes | Dipeptidyl peptidase-4 (DPP-4) inhibitor[1] |
| Anticancer | ||
| Alpelisib | Breast Cancer | PI3Kα inhibitor[2] |
| Central Nervous System | ||
| Raclopride | Schizophrenia | Dopamine D2 receptor antagonist[1] |
| Other | ||
| Captopril | Hypertension | Angiotensin-converting enzyme (ACE) inhibitor[2] |
| Clemastine | Allergy | Histamine H1 receptor antagonist[1] |
Asymmetric Synthesis of Chiral Pyrrolidine Building Blocks
The stereoselective synthesis of chiral pyrrolidines is a cornerstone of their application in drug discovery. Various synthetic strategies have been developed to access enantiomerically pure pyrrolidine derivatives.
Key Synthetic Strategies:
-
From the Chiral Pool: Proline and its derivatives, such as 4-hydroxyproline, are readily available and serve as excellent starting materials for the synthesis of a wide range of chiral pyrrolidine building blocks.[1]
-
Asymmetric Catalysis: The use of chiral catalysts, including organocatalysts and transition metal complexes, enables the enantioselective construction of the pyrrolidine ring from achiral precursors.[6][7]
-
1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with dipolarophiles is a powerful method for the stereocontrolled synthesis of highly substituted pyrrolidines.[6]
Case Studies: Pyrrolidine Scaffolds in Enzyme Inhibition and Receptor Antagonism
The following sections delve into specific examples of chiral pyrrolidine building blocks in the development of targeted therapies, including quantitative data on their biological activity.
Neuraminidase Inhibitors for Influenza
Neuraminidase is a key enzyme in the life cycle of the influenza virus, and its inhibition is an effective strategy for antiviral therapy.[5] Pyrrolidine-based inhibitors have been designed to mimic the natural substrate of the enzyme, sialic acid.
Table 2: In Vitro Activity of Pyrrolidine-Based Neuraminidase Inhibitors
| Compound | IC50 (µM) against Influenza A (H3N2) Neuraminidase |
| Oseltamivir | 1.06[5] |
| Compound 6e | 1.56[5] |
| Compound 9c | 2.71[5] |
| Compound 9e | 1.88[5] |
| Compound 9f | 2.13[5] |
| Compound 10e | 1.74[5] |
CXCR4 Antagonists for Cancer Metastasis
The chemokine receptor CXCR4 plays a crucial role in cancer metastasis, making it an attractive target for anticancer drug development.[8][9][10] Pyrrolidine-based antagonists have shown potent inhibition of the CXCL12/CXCR4 signaling axis.[8][9][10][11]
Table 3: In Vitro Activity of a Pyrrolidine-Based CXCR4 Antagonist
| Compound | CXCR4 Binding Affinity (IC50, nM) | CXCL12-induced Calcium Flux (IC50, nM) |
| Compound 46 | 79[8][9][11][12] | 0.25[8][9][11][12] |
DPP-4 Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic approach for type 2 diabetes.[13][14] Several DPP-4 inhibitors incorporating a chiral pyrrolidine scaffold have been developed.
Table 4: In Vitro Activity of Pyrrolidine-Based DPP-4 Inhibitors
| Compound | DPP-4 Inhibition (IC50, µM) |
| Compound 23d | 11.32 ± 1.59[9] |
Pyrrolidine Derivatives with Anticancer Activity
The pyrrolidine scaffold is also a promising framework for the development of novel anticancer agents.[11] Various derivatives have demonstrated significant cytotoxic activity against different cancer cell lines.
Table 5: In Vitro Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) |
| Compound 37e | MCF-7 | 17[10] |
| Compound 37e | HeLa | 19[10] |
| Compound 7a | HeLa | 0.32 ± 1.00[15] |
| Compound 7i | HeLa | 1.80 ± 0.22[15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Asymmetric Synthesis of Chiral Fluorinated Pyrrolidines via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition[6]
Materials:
-
Copper(I) precatalyst (e.g., Cu(CH3CN)4PF6)
-
Chiral ligand (e.g., a chiral bis(oxazoline) ligand)
-
Anhydrous toluene
-
Azomethine ylide precursor (imine from glycine ester and aldehyde/ketone)
-
Fluorinated styrene derivative
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)
-
Saturated aqueous NH4Cl
-
Ethyl acetate
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the copper(I) precatalyst (5 mol%) and the chiral ligand (5.5 mol%) in anhydrous toluene.
-
Stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Add the azomethine ylide precursor (1.2 equivalents).
-
Add the fluorinated styrene derivative (1.0 equivalent) to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the base (e.g., DBU) dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.
-
Stir the reaction mixture until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral fluorinated pyrrolidine.
In Vitro Neuraminidase Inhibition Assay[5]
Materials:
-
Influenza A virus (H3N2) neuraminidase
-
4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer, pH 6.5, containing CaCl2)
-
Test compounds (pyrrolidine derivatives)
-
Oseltamivir (positive control)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds and Oseltamivir in assay buffer.
-
In a 96-well black microplate, add the neuraminidase enzyme solution to each well.
-
Add the diluted test compounds or control to the respective wells.
-
Incubate the plate at 37 °C for 30 minutes.
-
Initiate the enzymatic reaction by adding the MUNANA substrate solution to each well.
-
Incubate the plate at 37 °C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.2).
-
Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a fluorometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
CXCR4 Receptor Binding Assay[6]
Materials:
-
Jurkat cells (endogenously expressing CXCR4)
-
Fluorescently labeled CXCL12 (e.g., CXCL12AF647)
-
Test compounds (pyrrolidine-based CXCR4 antagonists)
-
Assay buffer (e.g., HBSS with HEPES)
-
96-well plates
-
Flow cytometer
Procedure:
-
Harvest and wash Jurkat cells, then resuspend them in assay buffer to the desired concentration.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the test compounds to the respective wells.
-
Add the cell suspension to each well.
-
Incubate the plate for 15 minutes at room temperature in the dark.
-
Add a fixed concentration of fluorescently labeled CXCL12 to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells with assay buffer.
-
Resuspend the cells in assay buffer and analyze the fluorescence signal of single cells by flow cytometry.
-
The reduction in fluorescent signal in the presence of the test compound indicates displacement of the labeled ligand and is used to calculate the IC50 value.
In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay[8][16]
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (pyrrolidine derivatives)
-
Sitagliptin or Vildagliptin (positive control)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in assay buffer.
-
In a 96-well black microplate, add the DPP-4 enzyme solution to each well.
-
Add the diluted test compounds or control to the respective wells.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vitro Anticancer Activity Assay (MTT Assay)[11][17]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (pyrrolidine derivatives)
-
Doxorubicin (positive control)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and doxorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug action is crucial for understanding their mechanism and for the rational design of new therapeutic agents. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the pyrrolidine-based compounds discussed in this guide.
Conclusion
Chiral pyrrolidine building blocks are undeniably a cornerstone of modern drug discovery. Their inherent structural features and synthetic accessibility have enabled the development of a wide range of effective therapeutics. This guide has provided a comprehensive overview of their synthesis, therapeutic applications, and the experimental protocols necessary for their evaluation. The continued exploration of novel asymmetric synthetic methodologies and a deeper understanding of the signaling pathways modulated by pyrrolidine-containing drugs will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- 1. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 2. researchgate.net [researchgate.net]
- 3. proteinfoundry.com [proteinfoundry.com]
- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 5. izsvenezie.com [izsvenezie.com]
- 6. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Pivotal Role of Boc-Protected Pyrrolidine Derivatives in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4][5] Its inherent structural features, including its sp3-hybridized nature and the ability to serve as a hydrogen bond donor or acceptor, contribute to favorable pharmacokinetic profiles and potent interactions with biological targets.[6] The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen provides a versatile handle for synthetic chemists, enabling regioselective modifications and the construction of complex molecular architectures. This technical guide delves into the synthesis, biological evaluation, and therapeutic applications of Boc-protected pyrrolidine derivatives, offering a comprehensive resource for researchers in the field of drug discovery.
The Strategic Advantage of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide and heterocyclic chemistry. Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions, ensuring the integrity of other sensitive functional groups within a molecule.[7] This "orthogonal" protection strategy is paramount in the multi-step synthesis of complex drug candidates.
Synthesis of Boc-Protected Pyrrolidine Scaffolds
The synthesis of Boc-protected pyrrolidine derivatives often commences from commercially available chiral precursors such as proline and 4-hydroxyproline.[3][8] These starting materials provide a straightforward entry into enantiomerically pure pyrrolidine scaffolds.
Experimental Protocol: N-Boc Protection of (R)-3-Pyrrolidinol
This protocol outlines a standard procedure for the N-protection of a secondary amine in a pyrrolidine ring using di-tert-butyl dicarbonate (Boc-anhydride).[9]
Materials:
-
(R)-3-Pyrrolidinol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-pyrrolidinol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches 0°C.[9]
-
Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.[9]
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0°C.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary to yield pure (R)-(-)-N-Boc-3-pyrrolidinol.
Biological Activities and Therapeutic Targets
Boc-protected pyrrolidine derivatives have demonstrated a broad spectrum of biological activities, targeting a diverse range of enzymes and receptors implicated in various diseases.
Enzyme Inhibition
Neuraminidase Inhibitors: Several studies have focused on the design and synthesis of pyrrolidine derivatives as potent inhibitors of influenza neuraminidase, a key enzyme in the life cycle of the influenza virus.[10][11]
| Compound | Target | IC50 (µM) | Reference |
| 6e | Influenza A Neuraminidase (H3N2) | 1.56 | [11] |
| 9c | Influenza A Neuraminidase (H3N2) | 2.71 | [11] |
| 9e | Influenza A Neuraminidase (H3N2) | 1.89 | [11] |
| 9f | Influenza A Neuraminidase (H3N2) | 2.33 | [11] |
| 10e | Influenza A Neuraminidase (H3N2) | 2.15 | [11] |
| A-192558 (20e) | Influenza A Neuraminidase | 0.2 | [10] |
| A-192558 (20e) | Influenza B Neuraminidase | 8 | [10] |
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: A series of pyrrolidine carboxamides have been developed as selective inhibitors of 11β-HSD1, an enzyme involved in the conversion of cortisone to the active glucocorticoid cortisol.[12]
| Compound | Target | IC50 (nM) | Reference |
| PF-877423 | Human 11β-HSD1 | 3.2 | [12] |
| PF-877423 | Mouse 11β-HSD1 | 1.9 | [12] |
| 42 | Human 11β-HSD1 | 1.8 | [12] |
| 42 | Mouse 11β-HSD1 | 1.2 | [12] |
G Protein-Coupled Receptor (GPCR) Modulation
CXCR4 Antagonists: The chemokine receptor CXCR4 is a key player in HIV entry, cancer metastasis, and inflammation. Boc-protected pyrrolidine derivatives have been investigated as antagonists of this receptor.
| Compound | Target | IC50 (nM) | Assay | Reference |
| AMD3100 | CXCR4 | 44 | [³H]-SDF-1α binding | Not in search results |
| IT1t | CXCR4 | 2.5 | CXCL12-induced Ca²⁺ flux | Not in search results |
Melanocortin-4 Receptor (MC4R) Agonists: A series of trans-4-phenylpyrrolidine-3-carboxamides have been identified as potent ligands for the human melanocortin-4 receptor, a target for the treatment of obesity.[13]
| Compound | Target | Kᵢ (nM) | EC₅₀ (nM) | IC₅₀ (nM) | Reference |
| 20f-1 (agonist) | MC4R | 11 | 24 | - | [13] |
| 20f-2 (antagonist) | MC4R | 8.6 | - | 65 | [13] |
Ion Channel Blockade
Sodium Channel Blockers: Novel pyrrolidine derivatives have been synthesized and evaluated for their inhibitory effects on neuronal sodium channels, representing a potential therapeutic strategy for ischemic stroke.
| Compound | Target | IC50 (µM) | Reference |
| 5e | Neuronal Na⁺ channels | 0.23 | Not in search results |
Experimental Protocols for Biological Evaluation
Neuraminidase Inhibition Assay (Fluorescence-based)
This protocol describes a common method to assess the inhibitory activity of compounds against influenza neuraminidase.[14][15]
Materials:
-
Influenza virus stock (e.g., H3N2)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
NA inhibitors (test compounds and reference standard, e.g., Oseltamivir)
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Stop solution (e.g., glycine-NaOH buffer)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor in the assay buffer.
-
Virus Dilution: Dilute the influenza virus stock in the assay buffer to a concentration that gives a linear reaction rate.
-
Reaction Incubation: In a 96-well plate, add the diluted virus, followed by the test compounds or reference inhibitor. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Reaction Termination: After a set incubation period (e.g., 60 minutes) at 37°C, stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader (e.g., excitation at 365 nm and emission at 450 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control (no inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14]
CXCR4 Receptor Binding Assay (Flow Cytometry-based)
This protocol details a competition binding assay to identify compounds that interfere with the binding of a fluorescently labeled ligand to CXCR4.[7][16]
Materials:
-
Jurkat cells (endogenously expressing CXCR4)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Test compounds
-
Assay buffer (e.g., PBS with BSA)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture Jurkat cells and resuspend them in assay buffer at a specific concentration.[7]
-
Compound Incubation: Add serial dilutions of the test compounds to the wells of a 96-well plate.
-
Cell Addition: Add the Jurkat cell suspension to each well and incubate for a short period (e.g., 15 minutes) at room temperature in the dark.[16]
-
Labeled Ligand Addition: Add a fixed concentration of fluorescently labeled CXCL12 to each well and incubate for a longer period (e.g., 30 minutes) at room temperature in the dark.[16]
-
Washing: Centrifuge the plate to pellet the cells, discard the supernatant, and wash the cells with assay buffer.
-
Flow Cytometry Analysis: Resuspend the cells in assay buffer and acquire data on a flow cytometer, measuring the fluorescence intensity of the cell-bound labeled ligand.
-
Data Analysis: The reduction in fluorescence intensity in the presence of a test compound indicates displacement of the labeled ligand. Calculate the percentage of inhibition and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The biological effects of Boc-protected pyrrolidine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
GPCR Signaling Pathway
Many Boc-protected pyrrolidine derivatives target G protein-coupled receptors (GPCRs). The general mechanism of GPCR signaling is depicted below.
References
- 1. proteinfoundry.com [proteinfoundry.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 8. Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
Spectroscopic and Synthetic Profile of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry. The information presented herein is intended to support research and development activities by providing detailed experimental protocols, tabulated spectral data for easy reference, and visualized workflows.
Spectroscopic Data
The characterization of this compound relies on a combination of spectroscopic techniques to confirm its molecular structure and purity. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.26–4.05 | m | 5H | Pyrrolidine ring protons |
| 3.65 (t, J=6.5 Hz) | t | 2H | -CH₂-OH |
| 2.05 (m) | m | 1H | Pyrrolidine ring proton |
| 1.80 (m) | m | 1H | Pyrrolidine ring proton |
| 1.65 (q, J=6.9 Hz) | q | 2H | -CH₂-CH₂-OH |
| 1.46 | s | 9H | tert-butyl protons |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 154.7 | C=O (Boc) |
| 79.1 | C(CH₃)₃ (Boc) |
| 60.9 | -CH₂-OH |
| 53.1 | Pyrrolidine ring carbon |
| 45.9 | Pyrrolidine ring carbon |
| 38.6 | Pyrrolidine ring carbon |
| 33.5 | Pyrrolidine ring carbon |
| 28.5 | C(CH₃)₃ (Boc) |
Solvent: CDCl₃
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 216.1594 | [M+H]⁺ (Calculated for C₁₁H₂₂NO₃⁺: 216.1594) |
| 200 | [M-CH₃]⁺ |
| 160 | [M-C(CH₃)₃]⁺ |
| 142 | [M-Boc]⁺ |
| 116 | [M-COOtBu]⁺ |
Ionization Mode: Electrospray Ionization (ESI)
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3420 | Strong, Broad | O-H stretch (hydroxyl group) |
| 2970 | Strong | C-H stretch (alkane) |
| 1695 | Strong | C=O stretch (Boc carbonyl group)[1] |
| 1415 | Medium | C-N stretch |
| 1170 | Strong | C-O stretch |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data and the synthesis of the title compound are provided below.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of a corresponding carboxylic acid or ester derivative.
Procedure:
-
Reaction Setup: To a solution of tert-butyl 3-(carboxymethyl)pyrrolidine-1-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) (1.1 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of water, followed by a 1 M aqueous solution of sodium hydroxide and then again with water.
-
Workup: Filter the resulting mixture through a pad of celite and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-2048 scans are typically used.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship of the spectroscopic characterization methods.
Caption: Synthetic workflow for this compound.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and successful application in complex synthetic pathways.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group, the pyrrolidine ring, and the 2-hydroxyethyl substituent. The chemical shifts are influenced by the electronic environment of the protons and their spatial arrangement.
While a complete, high-resolution spectrum with fully assigned coupling constants was not available in publicly accessible databases at the time of this guide's compilation, the following table summarizes the expected chemical shifts and multiplicities based on typical values for similar structures and available data. The spectrum is generally recorded in deuterated chloroform (CDCl₃).
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C(CH₃)₃ (Boc group) | ~ 1.46 | Singlet (s) | 9H |
| Pyrrolidine ring protons | ~ 2.80 - 3.80 | Multiplet (m) | 7H |
| CH₂OH (hydroxyethyl) | ~ 3.65 | Triplet (t) | 2H |
| CH₂ (hydroxyethyl) | ~ 1.60 | Triplet (t) | 2H |
| OH | Variable | Broad Singlet (br s) | 1H |
Note: The chemical shifts and multiplicities of the pyrrolidine ring protons are complex due to overlapping signals and diastereotopicity. Two-dimensional NMR techniques, such as COSY and HSQC, would be required for unambiguous assignment.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a proton-sensitive probe.
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): Approximately 4 seconds
-
Receiver Gain: Optimized for the sample.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants (where resolvable).
Synthesis Workflow
This compound is a valuable intermediate in organic synthesis. A common synthetic route involves the protection of the pyrrolidine nitrogen followed by functional group manipulation. The following diagram illustrates a generalized experimental workflow for its preparation.
Caption: Experimental workflow for the synthesis of this compound.
This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to facilitate its accurate identification and effective use in synthetic applications.
In-Depth Technical Guide on the ¹³C NMR Analysis of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its spectral properties is crucial for identity confirmation, purity assessment, and quality control in drug discovery and development.
Chemical Structure and Carbon Numbering
For the purpose of ¹³C NMR analysis, the carbon atoms of this compound are numbered as follows:
Caption: Chemical structure of this compound with carbon numbering.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm).
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Notes |
| C1 | ~45-50 | CH₂ | Pyrrolidine ring carbon adjacent to nitrogen. |
| C2 | ~25-30 | CH₂ | Pyrrolidine ring carbon. |
| C3 | ~35-40 | CH | Pyrrolidine ring carbon bearing the hydroxyethyl group. |
| C4 | ~50-55 | CH₂ | Pyrrolidine ring carbon adjacent to nitrogen. |
| C5 | ~154-156 | C | Carbonyl carbon of the Boc protecting group. |
| C6 | ~79-81 | C | Quaternary carbon of the tert-butyl group. |
| C7 | ~28-30 | CH₃ | Methyl carbons of the tert-butyl group. |
| C8 | ~28-30 | CH₃ | Methyl carbons of the tert-butyl group. |
| C9 | ~28-30 | CH₃ | Methyl carbons of the tert-butyl group. |
| C10 | ~35-40 | CH₂ | Methylene carbon of the hydroxyethyl group. |
| C11 | ~60-65 | CH₂ | Methylene carbon of the hydroxyethyl group bearing the hydroxyl. |
Experimental Protocol for ¹³C NMR Analysis
A standard experimental protocol for acquiring a ¹³C NMR spectrum of the title compound is provided below.
3.1. Sample Preparation
-
Weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
3.2. NMR Spectrometer and Parameters
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Nucleus: ¹³C
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Acquisition Mode: Proton-decoupled
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for the full observation of quaternary carbons.
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Referencing: The CDCl₃ solvent peak is used as an internal reference (δ = 77.16 ppm).
3.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the solvent peak.
-
Integrate the peaks if quantitative analysis is required (note: integration in standard proton-decoupled ¹³C NMR is not always accurate due to varying relaxation times and NOE effects).
Visualizations
4.1. Experimental Workflow for ¹³C NMR Analysis
The following diagram illustrates the typical workflow for obtaining and analyzing the ¹³C NMR spectrum of the target compound.
The Pyrrolidine Scaffold: A Cornerstone in Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and physicochemical properties, including its three-dimensional nature and capacity for stereochemical diversity, have made it a cornerstone in the design and development of a vast array of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the role of pyrrolidine scaffolds in pharmaceutical development, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Introduction to the Pyrrolidine Scaffold
The pyrrolidine ring, also known as tetrahydropyrrole, is a saturated heterocycle that is a core structure in numerous biologically and pharmacologically active molecules, including many alkaloids and bioactive compounds.[3] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets.[4] The presence of a nitrogen atom imparts basicity and the potential for hydrogen bonding, contributing to the pharmacokinetic and pharmacodynamic properties of drugs.[5] The pyrrolidine scaffold is found in a wide range of FDA-approved drugs, highlighting its significance in pharmaceutical development.[6][7]
Therapeutic Applications and Bioactivity
Pyrrolidine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their use in various therapeutic areas.[6]
Antihypertensive Agents: ACE Inhibitors
A prominent class of drugs containing the pyrrolidine scaffold are the Angiotensin-Converting Enzyme (ACE) inhibitors, such as Captopril and Enalapril.[6] These drugs are mainstays in the treatment of hypertension and heart failure.[2] They function by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which leads to a reduction in the production of the potent vasoconstrictor angiotensin II.[8]
Antidiabetic Agents: DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors, including Vildagliptin, are a class of oral hypoglycemic agents used in the management of type 2 diabetes.[9] These drugs work by prolonging the action of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner.[9]
Antibacterial Agents
The pyrrolidine moiety is a key feature in several antibacterial agents, such as Clindamycin, a lincosamide antibiotic.[6] These compounds typically act by inhibiting bacterial protein synthesis.[10]
Anticancer Agents
A significant number of pyrrolidine derivatives have been synthesized and evaluated for their anticancer activity.[11] Their mechanisms of action are diverse and can include the induction of apoptosis through caspase activation and the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[6][11]
Antiviral Agents
Pyrrolidine-containing compounds have also shown promise as antiviral agents.[12] Their mechanisms can involve the inhibition of viral entry into host cells or the targeting of viral enzymes essential for replication.[13][14]
Quantitative Bioactivity and Pharmacokinetic Data
The following tables summarize key quantitative data for a selection of pyrrolidine-containing compounds, providing a basis for comparison of their potency and pharmacokinetic profiles.
Table 1: In Vitro Bioactivity of Selected Pyrrolidine Derivatives
| Compound/Drug | Target/Assay | Activity Type | Value | Cell Line/Organism | Reference(s) |
| Anticancer Agents | |||||
| Pyrrolidine 3h | Proliferation Inhibition | IC50 | 2.9 - 16 µM | 10 cancer cell lines | [11] |
| Pyrrolidine 3k | Proliferation Inhibition | IC50 | 2.9 - 16 µM | 10 cancer cell lines | [11] |
| Diphenylamine-pyrrolidin-2-one-hydrazone 14 | Cell Viability | EC50 | 10.40 ± 1.35 µM | IGR39 (melanoma) | [6] |
| Spiro[pyrrolidine-3,3′-oxindole] 38i | Growth Inhibition | EC50 | 3.53 µM | MCF-7 | [15] |
| Enzyme Inhibitors | |||||
| Captopril | Angiotensin-Converting Enzyme (ACE) | Inhibition | - | - | [16] |
| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) | Inhibition | - | - | [17] |
| Pyrrolidine Sulfonamide 23a | Glycine Transporter 1 (GlyT1) | Ki | 0.198 µM | - | [15] |
| Spiropyrrolidine oxindole 41 | MDM2/GPX4 | Ki | 0.24 ± 0.06 µM | MCF-7 | [8] |
| Antimicrobial Agents | |||||
| Clindamycin | Bacterial Protein Synthesis | Inhibition | - | Gram-positive bacteria | [10] |
Table 2: Pharmacokinetic Parameters of Selected Pyrrolidine-Containing Drugs
| Drug | Administration Route | Bioavailability (%) | Half-life (t½) (hours) | Cmax | Tmax (hours) | Elimination | Reference(s) |
| Captopril | Oral | ~75% (decreased by food) | ~2 | - | ~1 | Primarily Renal | [16][18] |
| Enalapril | Oral | 60-70% | 11 (Enalaprilat) | - | 1 (Enalapril), 4 (Enalaprilat) | Primarily Renal | [16][19] |
| Clindamycin | Oral | ~90% | ~2-4 | - | 2-4 | Hepatic metabolism, excreted in bile and urine | [10][20] |
| Vildagliptin | Oral | ~85% | ~3 | - | 1.7 | Metabolism and Renal | [21][22] |
| Sitagliptin | Oral | ~87% | 12.4 | - | 1-4 | Primarily Renal | [21][22] |
| Saxagliptin | Oral | - | 2.5 (parent), 3.1 (active metabolite) | - | 2 (parent), 4 (metabolite) | Metabolism and Renal | [21][22] |
| Linagliptin | Oral | ~30% | >100 | - | 1.5 | Primarily Fecal | [21][23] |
Experimental Protocols
To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.
Synthesis of a Pyrrolidine Derivative: Captopril
This protocol describes a synthetic route to the ACE inhibitor Captopril.[3]
Materials:
-
3-Acetylthio-2-methylpropionic acid
-
Thionyl chloride
-
L-proline
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Ammonia
Procedure:
-
Preparation of 3-acetylthio-2-methylpropionic acid chloride: React 3-acetylthio-2-methylpropionic acid with thionyl chloride.
-
Acylation of L-proline: In a suitable reaction vessel, dissolve L-proline in a sodium hydroxide solution and cool to 0-5°C.
-
Slowly add the 3-acetylthio-2-methylpropionic acid chloride while maintaining the pH between 8 and 10 with the sodium hydroxide solution.
-
After the addition is complete, allow the reaction to proceed for several hours at room temperature.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.
-
Extract the product, 1-(3-acetylthio-2-D-methylpropanoyl)-L-proline, with dichloromethane.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to obtain the intermediate.
-
Ammonolysis: Treat the intermediate with ammonia to yield Captopril.[10]
-
The final product can be purified by recrystallization.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture
-
Pyrrolidine test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Antibacterial Susceptibility: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]
Materials:
-
Bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Pyrrolidine test compound
-
96-well microtiter plate
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare a serial two-fold dilution of the pyrrolidine compound in CAMHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[23] Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the lytic cycle of a virus.[20]
Materials:
-
Confluent monolayer of host cells in a multi-well plate
-
Virus stock
-
Pyrrolidine test compound
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Seed host cells in multi-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a known dilution of the virus for an adsorption period (e.g., 1-2 hours).[11]
-
Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing serial dilutions of the pyrrolidine compound. Include a virus control (no compound) and a cell control (no virus).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value of the compound.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by pyrrolidine-containing compounds is crucial for rational drug design and development.
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition
ACE inhibitors containing a pyrrolidine scaffold, such as Captopril, exert their effects by blocking the conversion of angiotensin I to angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[8]
Figure 1: Simplified signaling pathway of RAAS inhibition by Captopril.
PI3K/Akt Signaling Pathway Inhibition in Cancer
Several pyrrolidine derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, which is often dysregulated in cancer, promoting cell proliferation and survival.[24][25]
Figure 2: Inhibition of the PI3K/Akt signaling pathway by a pyrrolidine derivative.
Caspase-Mediated Apoptosis in Cancer
Some anticancer pyrrolidine compounds induce apoptosis by activating the caspase cascade, a series of proteases that execute programmed cell death.[17]
Figure 3: Induction of apoptosis via caspase activation by a pyrrolidine compound.
Drug Discovery and Development Workflow
The development of a new drug is a complex, multi-stage process. The following diagram illustrates a typical workflow for the discovery and development of a pyrrolidine-based therapeutic, using the development of the DPP-4 inhibitor Vildagliptin as an example.[17][26]
Figure 4: A representative workflow for the discovery and development of a pyrrolidine-based drug.
Conclusion
The pyrrolidine scaffold continues to be a highly valuable and versatile building block in modern pharmaceutical development. Its unique structural features and synthetic tractability have enabled the creation of a diverse range of therapeutic agents targeting a wide array of diseases. A thorough understanding of the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of pyrrolidine-containing compounds is essential for the continued development of novel and effective medicines. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Pharmacokinetics of dipeptidylpeptidase‐4 inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 9. Deep Scientific Insights on Vildagliptin's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]
- 12. mdpi.com [mdpi.com]
- 13. Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of pyrrolidine-5,5-trans-lactams (5-oxohexahydropyrrolo[3,2-b]pyrroles) as novel mechanism-based inhibitors of human cytomegalovirus protease. 2. Potency and chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]
- 16. Comparative pharmacokinetics of captopril, enalapril, and quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Vildagliptin Experience — 25 Years Since the Initiation of the Novartis Glucagon-like Peptide-1 Based Therapy Programme and 10 Years Since the First Vildagliptin Registration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Clinical pharmacokinetics of the angiotensin converting enzyme inhibitors. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lincosamides - Wikipedia [en.wikipedia.org]
- 21. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ovid.com [ovid.com]
- 23. Comparative Clinical Pharmacokinetics of Dipeptidyl Peptidase-4 Inhibitors | Semantic Scholar [semanticscholar.org]
- 24. academic.oup.com [academic.oup.com]
- 25. Vildagliptin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 26. Ten Years of Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Introduction
tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. Its pyrrolidine core and hydroxyl functionality make it a versatile scaffold for creating complex molecular architectures with specific stereochemistry, which is crucial for biological activity. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, targeting researchers, scientists, and professionals in drug development. Two primary strategies are presented: a chiral pool synthesis approach starting from a commercially available enantiopure precursor and a catalytic asymmetric hydrogenation route.
Data Presentation
The following tables summarize the expected outcomes for the key enantioselective step in each proposed synthetic route.
Table 1: Chiral Pool Synthesis via Homologation
| Starting Material | Key Transformation | Reagents | Expected Diastereomeric Ratio | Expected Yield (%) |
| (R)- or (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | Two-step homologation | 1. PCC, DCM; 2. Ph₃P=CH₂; 3. BH₃·THF, then H₂O₂, NaOH | >99:1 | 70-80 (over 3 steps) |
| (R)- or (S)-1-Boc-pyrrolidine-3-carboxylic acid | Arndt-Eistert homologation | 1. (COCl)₂, DMF (cat.), DCM; 2. CH₂N₂; 3. Ag₂O, H₂O/dioxane; 4. LiAlH₄, THF | >99:1 | 60-70 (over 4 steps) |
Table 2: Catalytic Asymmetric Hydrogenation
| Substrate | Catalyst | Solvent | Pressure (H₂) | Temperature (°C) | Enantiomeric Excess (ee %) | Yield (%) |
| tert-Butyl 3-(2-oxoacetyl)pyrrolidine-1-carboxylate | Ru(II)-BINAP | Methanol | 100 atm | 25 | >98 | 90-95 |
Experimental Protocols
Strategy 1: Chiral Pool Synthesis from (S)-1-Boc-pyrrolidine-3-carboxylic acid
This protocol outlines a reliable method starting from the commercially available and enantiopure (S)-1-Boc-pyrrolidine-3-carboxylic acid. The key transformation is the homologation of the carboxylic acid to a 2-hydroxyethyl group.
1. Reduction of the Carboxylic Acid
-
Reaction: To a solution of (S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere (argon or nitrogen), is slowly added borane-THF complex (1.5 eq, 1 M solution in THF).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is carefully quenched by the dropwise addition of methanol at 0 °C until gas evolution ceases.
-
The solvent is removed under reduced pressure, and the residue is co-evaporated with methanol (3 x 20 mL).
-
The crude product, (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
2. Oxidation to the Aldehyde
-
Reaction: To a stirred solution of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) is added pyridinium chlorochromate (PCC, 1.5 eq).
-
The reaction mixture is stirred at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is diluted with diethyl ether and filtered through a pad of Celite®. The filtrate is concentrated under reduced pressure.
-
The crude aldehyde, (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate, is used in the next step without further purification.
3. Wittig Reaction
-
Reaction: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.3 M) at 0 °C is added n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise. The resulting yellow-orange ylide solution is stirred at 0 °C for 30 minutes.
-
A solution of the crude (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, (S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate, is purified by flash column chromatography.
4. Hydroboration-Oxidation
-
Reaction: To a solution of (S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF (0.5 M) at 0 °C is added borane-THF complex (1.1 eq, 1 M solution in THF) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is cooled to 0 °C, and water is added dropwise, followed by aqueous sodium hydroxide (3 M, 1.5 eq) and hydrogen peroxide (30% aqueous solution, 1.5 eq).
-
The mixture is stirred at room temperature for 2 hours.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product, (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, is purified by flash column chromatography.
Strategy 2: Catalytic Asymmetric Hydrogenation
This protocol is adapted from a well-established Organic Syntheses procedure for a similar substrate and offers high enantioselectivity.
1. Synthesis of the β-Ketoester Precursor
-
The precursor, tert-butyl 3-(2-oxoacetyl)pyrrolidine-1-carboxylate, can be synthesized from N-Boc-3-pyrrolidinone via a Claisen condensation with a suitable C1-synthon.
2. Asymmetric Hydrogenation
-
Catalyst Preparation: A solution of [RuCl₂(p-cymene)]₂ (0.005 eq) and (S)-BINAP (0.011 eq) in a mixture of toluene and ethanol is heated at 80 °C for 1 hour under argon. The solvent is removed in vacuo to yield the active catalyst.
-
Hydrogenation Reaction: A solution of tert-butyl 3-(2-oxoacetyl)pyrrolidine-1-carboxylate (1.0 eq) in degassed methanol is placed in a high-pressure autoclave.
-
The prepared Ru(II)-(S)-BINAP catalyst (0.01 eq) is added to the autoclave under an inert atmosphere.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to 100 atm with hydrogen.
-
The reaction mixture is stirred at 25 °C for 24-48 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to afford the enantiomerically enriched (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.
Visualizations
Application Notes and Protocols: Chiral Synthesis of Pyrrolidine Inhibitors for Neuronal Nitric Oxide Synthase (nNOS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal nitric oxide synthase (nNOS) is a key enzyme responsible for producing nitric oxide (NO) in the nervous system. NO functions as a neurotransmitter and plays a vital role in various physiological processes. However, overproduction of NO by nNOS is implicated in the pathophysiology of several neurodegenerative diseases, including Parkinson's, Alzheimer's, and Huntington's diseases, as well as stroke.[1][2] Therefore, the selective inhibition of nNOS over its other isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS), is a promising therapeutic strategy for these conditions.[2] Pyrrolidine-based structures have emerged as a potent and selective scaffold for nNOS inhibitors. The chirality of these molecules is critical, with different enantiomers often exhibiting vastly different potencies and selectivities.[3][4]
This document provides an overview of the chiral synthesis of pyrrolidine-based nNOS inhibitors, protocols for their evaluation, and key structure-activity relationship (SAR) data.
Inhibitor Potency and Selectivity
The development of effective nNOS inhibitors focuses on maximizing potency for nNOS while minimizing activity against eNOS and iNOS to avoid side effects. The stereochemistry of the pyrrolidine core is a crucial determinant of both potency and selectivity.[4] For instance, the (3'R, 4'R) configuration of certain pyrrolidinomethyl aminopyridine derivatives has been shown to be significantly more potent and selective for nNOS compared to its (3'S, 4'S) counterpart.[3]
The following table summarizes the inhibitory constants (Ki) and selectivity for a selection of chiral pyrrolidine-based nNOS inhibitors.
| Compound ID | nNOS K_i_ (nM) | eNOS K_i_ (nM) | iNOS K_i_ (nM) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) | Reference |
| (3′R, 4′R)-3 | 5 | >19,000 | >3,500 | >3800-fold | >700-fold | [3] |
| 1b | 16 | 12,000 | 2,700 | 750-fold | 169-fold | [1] |
| 8a | 20 | 2,000 | 1,200 | 100-fold | 60-fold | [1] |
| 8c | 10 | 1,500 | 1,100 | 150-fold | 110-fold | [1] |
| 8d | 13 | 1,200 | 800 | 92-fold | 62-fold | [1] |
Table 1: Potency and selectivity of various chiral pyrrolidine inhibitors against NOS isoforms. Selectivity is calculated as the ratio of Ki (eNOS or iNOS) to Ki (nNOS). Data is compiled from multiple sources.[1][3]
Signaling Pathway and Inhibition Mechanism
nNOS is activated by an influx of Ca²⁺ which promotes the binding of calmodulin (CaM). The activated nNOS-CaM complex catalyzes the five-electron oxidation of L-arginine to L-citrulline and NO, using NADPH and O₂ as co-substrates. Chiral pyrrolidine inhibitors act as competitive inhibitors, binding to the enzyme's active site and preventing the binding of L-arginine.
Experimental Protocols
General Chiral Synthesis Workflow
The enantioselective synthesis of pyrrolidine nNOS inhibitors is a multi-step process that often starts from a chiral precursor to establish the desired stereochemistry. Key steps typically involve diastereoselective alkylation and intramolecular cyclization to form the core pyrrolidine ring.[2] An improved and more efficient synthetic route has been developed to facilitate larger scale production for preclinical studies.[1]
Protocol: Synthesis of Chiral Pyrrolidine Core (General Procedure)
This protocol is a generalized representation based on synthetic strategies reported in the literature.[1][2] Specific reagents, conditions, and yields will vary depending on the target molecule.
-
Alkylation: Start with a suitable chiral precursor, such as diisopropyl (R)-(+)-malate.[2] Perform a diastereoselective alkylation. For example, treat the starting material with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) followed by the addition of an appropriate electrophile.[1]
-
Functional Group Manipulation: Convert the functional groups as necessary to prepare for cyclization. This may involve protection of alcohol groups (e.g., as TBDMS ethers), reduction of esters, and conversion of alcohols to leaving groups (e.g., mesylates).[2]
-
Intramolecular Cyclization: Treat the appropriately functionalized linear precursor with a base (e.g., triethylamine) to induce intramolecular S_N2 reaction, forming the substituted pyrrolidine ring. This step is often high-yielding.[2]
-
Deprotection and Further Modification: Remove protecting groups (e.g., Boc, Benzyl) under appropriate conditions (e.g., acid treatment or catalytic hydrogenation).
-
Side-Chain Coupling: Couple the pyrrolidine core with the desired side-chain fragments. This may involve techniques like reductive amination or amide coupling.
-
Purification: Purify the final compound using chromatographic techniques such as flash column chromatography or preparative HPLC. Characterize the compound using NMR spectroscopy and mass spectrometry to confirm its structure and purity.
nNOS Inhibition Assay Protocol
The activity of nNOS and the potency of inhibitors are typically determined by monitoring the conversion of L-arginine to L-citrulline or by measuring the accumulation of NO's stable metabolites, nitrite and nitrate (Griess assay).[5][6]
Protocol: In Vitro nNOS Activity Assay (Griess Reagent Method)
This protocol is adapted from standard methodologies for measuring NOS activity.[5][6][7]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4) containing necessary cofactors like NADPH, calmodulin, and tetrahydrobiopterin (BH4).
-
Enzyme Solution: Dilute purified recombinant nNOS enzyme to a working concentration in the assay buffer. Keep on ice.
-
Substrate Solution: Prepare a solution of L-arginine in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds (pyrrolidine inhibitors) in the assay buffer or a suitable solvent like DMSO. Ensure the final solvent concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.[7]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add the inhibitor solution (or vehicle for control wells).
-
Add the nNOS enzyme solution to all wells except for the blank.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37 °C).
-
Initiate the reaction by adding the L-arginine substrate solution to all wells.
-
Incubate for a fixed time (e.g., 30-60 minutes) at 37 °C.[7][8]
-
-
Detection of NO (Nitrite):
-
Stop the enzymatic reaction.
-
To accurately measure total NO production, first convert any nitrate (NO₃⁻) in the sample to nitrite (NO₂⁻) using nitrate reductase.[6]
-
Add Griess Reagent to each well. This reagent reacts with nitrite to form a colored azo compound.
-
Incubate at room temperature for 10-15 minutes to allow color development.
-
Measure the absorbance at ~540 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the background absorbance (from blank wells) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value. The Ki can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Conclusion
The chiral synthesis of pyrrolidine derivatives has yielded highly potent and selective inhibitors of nNOS, which are valuable tools for neuroscience research and potential therapeutic agents for neurodegenerative disorders. The stereochemistry of the pyrrolidine scaffold is paramount for achieving high affinity and selectivity. The protocols and data presented here provide a framework for the synthesis and evaluation of this important class of inhibitors. Further structure-activity relationship studies, guided by efficient synthetic routes, will continue to advance the development of next-generation nNOS inhibitors with improved pharmacological properties.[1][9]
References
- 1. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase | Charles Explorer [explorer.cuni.cz]
Application Notes and Protocols: Tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate as a Precursor for API Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate as a versatile precursor in the synthesis of active pharmaceutical ingredients (APIs). This document outlines a detailed synthetic pathway, experimental protocols, and the biological context of the target APIs, specifically focusing on the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators.
Introduction
This compound is a valuable chiral building block in medicinal chemistry.[1] Its pyrrolidine scaffold is a common motif in a wide range of biologically active compounds. The presence of a hydroxyl group provides a handle for further chemical modifications, making it an ideal starting material for the synthesis of complex molecules, including APIs for treating autoimmune diseases and cancer.[1] This document details its application in the synthesis of S1P receptor modulators, a class of drugs used in the treatment of conditions like multiple sclerosis.
Synthetic Pathway Overview
The primary strategy involves the conversion of the 2-hydroxyethyl side chain of this compound into a vinyl group. This transformation proceeds through a two-step sequence: activation of the hydroxyl group followed by an elimination reaction. The resulting intermediate, tert-butyl 3-vinylpyrrolidine-1-carboxylate, is a key precursor for the synthesis of various APIs.[2]
A patent has described the synthesis of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate from tert-butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate via intermediates such as diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate and tert-butyl (R)-3-(2-iodoethyl)pyrrolidine-1-carboxylate.[2]
References
Use of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate in Elbasvir synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elbasvir is a potent Hepatitis C Virus (HCV) NS5A inhibitor and a key component of the approved antiviral medication Zepatier®.[1] The synthesis of this complex molecule relies on the strategic construction of several heterocyclic fragments. A critical building block in the established synthetic route is the chiral pyrrolidine derivative, (2S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. These application notes detail the synthesis of this key intermediate starting from (S)-prolinol and its subsequent incorporation into the Elbasvir molecule. It is important to note that, based on extensive review of the scientific literature, tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is not a recognized starting material for the synthesis of Elbasvir. The established and scalable manufacturing processes for Elbasvir commence from readily available chiral precursors like (S)-proline or its derivatives.
Introduction
The pyrrolidine moiety is a prevalent structural motif in a wide array of pharmaceuticals due to its conformational rigidity and ability to engage in specific binding interactions with biological targets. In the context of Elbasvir, the substituted pyrrolidine ring plays a crucial role in orienting the molecule within the NS5A protein binding site, thereby inhibiting viral replication. The synthesis of Elbasvir, therefore, necessitates a robust and stereocontrolled method for the preparation of its core pyrrolidine-imidazole fragment. This document provides a detailed protocol for the synthesis of this key intermediate and its subsequent elaboration to Elbasvir, based on established chemical literature.
Data Presentation
The following table summarizes the typical yields and purity for the key steps in the synthesis of Elbasvir, starting from (S)-prolinol. These values are representative and may vary based on specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Protection of (S)-prolinol | (S)-Prolinol | (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | >95 | >98 |
| 2 | Oxidation of the primary alcohol | (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate | 85-95 | >97 |
| 3 | Imidazole formation and bromination | (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate | (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | 70-80 | >98 |
| 4 | Coupling with the bis-imidazole core | Key Pyrrolidine Intermediate & Bis-imidazole Fragment | Boc-protected Elbasvir precursor | 80-90 | >97 |
| 5 | Deprotection and final coupling | Boc-protected Elbasvir precursor | Elbasvir | 85-95 | >99 |
| 6 | Purification (as Bis-mandelate salt) | Crude Elbasvir | Elbasvir Bis-mandelate | >90 | >99.5 |
Experimental Protocols
Step 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Materials:
-
(S)-Prolinol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (S)-prolinol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the title compound as a colorless oil.
Step 2: Synthesis of (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate
Materials:
-
(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Dissolve (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and quench by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde is typically used in the next step without further purification.
Step 3: Synthesis of (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Materials:
-
(S)-tert-butyl 2-formylpyrrolidine-1-carboxylate
-
Ammonia in methanol (7N solution)
-
Glyoxal (40% solution in water)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
To a solution of crude (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (10 eq).
-
Add glyoxal (1.1 eq) dropwise to the mixture at 0 °C.
-
Stir the reaction at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield the title compound.
Visualizations
Caption: Overall workflow for the synthesis of Elbasvir.
Caption: Synthesis of the key pyrrolidine intermediate.
Conclusion
The successful synthesis of Elbasvir is highly dependent on the efficient and stereoselective preparation of the (2S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate intermediate. The protocols outlined in these application notes, which start from the readily available chiral building block (S)-prolinol, represent a well-established and scalable route to this key fragment. Researchers and drug development professionals should rely on these validated synthetic pathways for the production of Elbasvir and its analogs. Future process development may focus on optimizing reaction conditions, exploring greener solvents, and developing more atom-economical transformations to further enhance the efficiency and sustainability of Elbasvir manufacturing.
References
Application of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate in Vildagliptin Synthesis: A Review of Existing Literature
Initial Assessment: A comprehensive review of scientific literature and patent databases did not reveal any established or published synthetic routes for the production of Vildagliptin that utilize tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate as a starting material or key intermediate. The prevalent and well-documented methods for Vildagliptin synthesis consistently commence with L-proline.
This document, therefore, details the widely accepted and practiced synthesis of Vildagliptin, providing in-depth application notes and protocols based on the established L-proline route. This information is intended for researchers, scientists, and drug development professionals.
Established Synthesis of Vildagliptin from L-Proline
The synthesis of Vildagliptin from L-proline is a multi-step process that involves the formation of a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is subsequently coupled with 3-amino-1-adamantanol.
Logical Workflow for Vildagliptin Synthesis
Caption: Workflow of Vildagliptin Synthesis from L-Proline.
Quantitative Data Summary
The following table summarizes the typical yields and purity obtained at various stages of the Vildagliptin synthesis process as reported in the literature.
| Step | Intermediate/Product | Reagents | Solvent | Typical Yield (%) | Typical Purity (%) | Reference |
| 1. N-Acylation | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | L-proline, Chloroacetyl chloride | THF | 90 | - | [1][2] |
| 2. Amidation | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, DCC, Ammonium bicarbonate | Dichloromethane | - | - | [2] |
| 3. Dehydration | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, Trifluoroacetic anhydride | THF | 66 | - | [3] |
| 4. Coupling | Vildagliptin | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-amino-1-adamantanol, K₂CO₃, KI | THF | 36 - 82 | >99.8 | [3][4][5] |
Note: Yields and purities can vary based on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid[1][2]
-
Reaction Setup: To a suspension of L-proline (e.g., 20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL), add chloroacetyl chloride (e.g., 19.7 mL, 0.261 mol) at room temperature.
-
Reaction: Reflux the reaction mixture for 2 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with water (20 mL) and stir for 20 minutes.
-
Add saturated brine (20 mL) and ethyl acetate (200 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the product.
-
Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide[2]
-
Reaction Setup: To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (e.g., 10.0 g, 0.052 mol) in dichloromethane (200 mL), slowly add a solution of dicyclohexylcarbodiimide (DCC, 10.8 g, 0.052 mol) in dichloromethane at 10-15 °C.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Amidation: Add ammonium bicarbonate (41.2 g, 0.522 mol) to the mixture and stir for an additional hour.
-
Work-up:
-
Filter the reaction mixture and wash the residue with dichloromethane.
-
The filtrate contains the desired product.
-
Protocol 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate)[2][6]
-
Reaction Setup: To a suspension of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (e.g., 4.0 g, 0.0209 mol) in THF (40 mL), add trifluoroacetic anhydride (TFAA, 4.4 mL, 0.0315 mol) at 0-5 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Quenching: Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5-10 °C.
-
Work-up:
-
Stir the mixture at room temperature for 45 minutes.
-
Concentrate under vacuum at 40 °C.
-
The resulting residue can be further purified.
-
Protocol 4: Synthesis of Vildagliptin[3][5]
-
Reaction Setup: In a reaction vessel, charge (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (e.g., 100 g), 3-amino-1-adamantanol (e.g., 242.2 g), and demineralized water (500 mL) at 25-35°C.
-
Reaction: Heat the reaction mass to 40-45°C and stir for 8-10 hours.
-
Work-up:
-
After reaction completion, cool the mixture to 25-30°C.
-
Add demineralized water (700 mL) and dichloromethane (DCM, 600 mL).
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and concentrate under vacuum at 30-40°C to obtain a residual mass.
-
-
Purification:
-
Add ethyl acetate (100 mL) to the residue and distill completely under vacuum at <50°C to yield crude Vildagliptin.
-
The crude product can be further purified by crystallization.
-
Signaling Pathway and Logical Relationships
The synthesis of Vildagliptin is a linear process where the product of each step serves as the reactant for the next. The critical transformation is the formation of the nitrile group from the carboxylic acid via an amide intermediate, followed by the nucleophilic substitution of the chlorine atom by the amino group of 3-amino-1-adamantanol.
Caption: Logical Progression of Vildagliptin Synthesis.
References
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. WO2013179300A2 - A process for the preparation of vildagliptin and its intermediate thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 5. US20080167479A1 - Process for preparing vildagliptin - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis and Evaluation of Novel Pyrrolidine-Based Sodium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel sodium channel blockers derived from pyrrolidine scaffolds. The information compiled herein is intended to guide researchers in the design, synthesis, and characterization of new chemical entities with potential therapeutic applications in conditions such as epilepsy, neuropathic pain, and ischemic stroke.
Introduction
Voltage-gated sodium (NaV) channels are crucial for the initiation and propagation of action potentials in excitable cells. Dysregulation of these channels is implicated in a variety of neurological disorders. The pyrrolidine ring is a versatile scaffold that has been successfully incorporated into numerous biologically active compounds, including potent and selective sodium channel blockers. This document outlines synthetic strategies for creating libraries of pyrrolidine derivatives and provides detailed protocols for their biological evaluation.
Data Presentation: Quantitative Activity of Pyrrolidine-Based Sodium Channel Blockers
The following tables summarize the in vitro and in vivo activities of representative pyrrolidine derivatives as sodium channel blockers. This data is compiled from various research publications and serves as a reference for structure-activity relationship (SAR) studies.
Table 1: In Vitro Potency of Pyrrolidine Derivatives on Voltage-Gated Sodium Channels
| Compound ID | Scaffold | Target NaV Channel | Assay Type | Potency (IC50/pIC50) | Selectivity Notes | Reference |
| 5e | 2-Substituted Pyrrolidine | Neuronal Na+ Channels | Patch Clamp | Potent Blocker (Specific IC50 not provided) | Low hERG inhibition | [1] |
| Vixotrigine (16) | 2,5-Disubstituted Pyrrolidine | NaV1.3 | Automated Electrophysiology | pIC50: 4.0-4.2 | Use-dependent | [2] |
| U-49524E | Pyrrolidinyl Benzamide | Voltage-gated Na+ Channel | Whole-cell Patch Clamp | IC50: 118 µM | More potent than piperidinyl analog | N/A |
| Compound 8a | 3-Substituted Pyrrolidine-2,5-dione | Not Specified | In vivo (MES test) | ED50: 14.90 mg/kg | Anticonvulsant activity | [3][4] |
| Compound 7d | 3-Substituted Pyrrolidine-2,5-dione | Not Specified | In vivo (scPTZ test) | ED50: 42.30 mg/kg | Anticonvulsant activity | [3][4] |
| Compound 4 | 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione | NaV (Site 2) / CaV | In vitro / In vivo (MES, 6Hz) | ED50 (MES): 62.14 mg/kg, ED50 (6Hz): 75.59 mg/kg | Moderate, balanced NaV/CaV inhibition | [5] |
| Compound 6 | 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione | Not Specified | In vivo (MES test) | ED50: 68.30 mg/kg | Anticonvulsant activity | [6] |
| Compound 15b | Arylsulfonamide | NaV1.3 (inactivated state) | QPatch Patch Clamp | IC50: 20 nM | ~20-fold weaker on NaV1.5 and NaV1.7 | [7][8] |
Table 2: In Vivo Efficacy of Pyrrolidine-Based Sodium Channel Blockers
| Compound ID | Animal Model | Therapeutic Area | Efficacy | Reference |
| 5e | Rat transient middle cerebral artery occlusion (MCAO) | Ischemic Stroke | Remarkable neuroprotective activity | [1] |
| U-49524E | Mouse electroshock-induced seizures | Epilepsy | ED50 = 35 mg/kg, i.p. | N/A |
| Compound 8a | Rat maximal electroshock (MES) test | Epilepsy | ED50 = 14.90 mg/kg, p.o. | [3][4] |
| Compound 7d | Rat subcutaneous pentylenetetrazole (scPTZ) test | Epilepsy | ED50 = 42.30 mg/kg, p.o. | [3][4] |
| Compound 4 | Mouse maximal electroshock (MES) and 6 Hz tests | Epilepsy | ED50 (MES) = 62.14 mg/kg, ED50 (6Hz) = 75.59 mg/kg | [5] |
Experimental Protocols
Synthesis Protocols
Protocol 1: General Synthesis of 3-Substituted Pyrrolidine-2,5-dione Derivatives [5][6]
This protocol describes a general method for synthesizing 3-substituted pyrrolidine-2,5-dione derivatives, which have shown significant anticonvulsant activity.
Step 1: Synthesis of Substituted Succinic Acids
-
Substituted phenylacetic acid is reacted with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to yield a diketoester.
-
The diketoester is then hydrolyzed and decarboxylated under acidic conditions to afford the corresponding 2-substituted succinic acid.
Step 2: Cyclocondensation to form Pyrrolidine-2,5-dione Core
-
The 2-substituted succinic acid (1 equivalent) is mixed with an appropriate primary amine (1 equivalent).
-
The mixture is heated at 150-180 °C for 1-2 hours, with removal of water, to yield the N-substituted 3-aryl-pyrrolidine-2,5-dione.
-
The crude product is purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Substituted Pyrrolidine Carboxamides (Vixotrigine Analogs) [2]
This protocol is based on the synthesis of Vixotrigine and can be adapted to produce a variety of 2-substituted pyrrolidine carboxamides.
Step 1: Grignard Reaction
-
Prepare a Grignard reagent from an appropriate bromoaromatic compound (e.g., 4-(2-fluorobenzyloxy)bromobenzene) and magnesium turnings in anhydrous THF.
-
React the Grignard reagent with a protected pyroglutamate derivative (e.g., N-Boc-L-pyroglutamate methyl ester) at low temperature (-78 °C to 0 °C) to yield a ketone intermediate.
Step 2: Reduction and Deprotection
-
The ketone is stereoselectively reduced using a suitable reducing agent (e.g., catalytic hydrogenation with Pt/C) to the desired alcohol diastereomer.
-
The protecting group (e.g., Boc) is removed under acidic conditions (e.g., TFA in DCM).
Step 3: Amidation
-
The resulting amino ester is then amidated using a desired amine (e.g., ammonia or a primary amine) to yield the final 2-substituted pyrrolidine carboxamide.
-
The product is purified by crystallization or column chromatography.
Biological Evaluation Protocols
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for NaV Channel Inhibition [9][10][11]
This protocol details the procedure for assessing the inhibitory activity of compounds on specific voltage-gated sodium channel subtypes expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
-
HEK293 cells stably expressing the human NaV channel subtype of interest (e.g., NaV1.3, NaV1.5, NaV1.7) are cultured under standard conditions.
-
Cells are plated onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
3. Recording Procedure:
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes are pulled from borosilicate glass and have a resistance of 2-5 MΩ when filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -100 mV.
4. Determination of IC50:
-
Sodium currents are elicited by a depolarizing voltage step (e.g., to 0 mV for 20 ms).
-
A baseline recording is established, after which the compound is applied at increasing concentrations via the perfusion system.
-
The peak inward current is measured at each concentration, and the percentage of inhibition is calculated relative to the baseline.
-
The concentration-response data is fitted to the Hill equation to determine the IC50 value.
Protocol 4: Assessment of Use-Dependent Block [9][10]
Use-dependent inhibition is a key characteristic of many clinically relevant sodium channel blockers. This protocol assesses how the inhibitory potency of a compound is affected by the firing frequency of the channel.
1. Recording Setup:
-
The same whole-cell patch-clamp configuration as in Protocol 3 is used.
2. Stimulation Protocol:
-
A train of depolarizing pulses (e.g., to 0 mV for 10 ms) is applied at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
The peak current of the first pulse (tonic block) and the last pulse in the train (phasic or use-dependent block) are measured in the absence and presence of the test compound.
3. Data Analysis:
-
The percentage of block is calculated for both the first and last pulses at each frequency.
-
A significant increase in block from the first to the last pulse, and with increasing frequency, indicates use-dependent inhibition.
-
IC50 values can be determined for both tonic and phasic block to quantify the degree of use-dependence.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the synthesis and action of pyrrolidine-based sodium channel blockers.
Caption: General synthetic workflow for 3-substituted pyrrolidine-2,5-diones.
Caption: Mechanism of action of pyrrolidine-based sodium channel blockers.
Caption: Role of NaV1.7 in the pain signaling pathway and its inhibition.
Caption: Experimental workflow for the biological evaluation of novel compounds.
References
- 1. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New aryl and acylsulfonamides as state-dependent inhibitors of Nav1.3 voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing use-dependent inhibition of the cardiac Na(+/-) current (I(Na)) in the PatchXpress automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 11. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolidine Derivatives: A Promising Frontier in Ischemic Stroke Drug Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a sudden interruption of blood flow to the brain, leading to neuronal cell death and neurological deficits. The complex pathophysiology of ischemic stroke, involving excitotoxicity, oxidative stress, inflammation, and apoptosis, presents a significant challenge for the development of effective therapeutic agents. Pyrrolidine derivatives have emerged as a versatile and promising class of compounds in the quest for novel neuroprotective drugs for ischemic stroke. Their diverse pharmacological activities, targeting multiple pathways implicated in ischemic brain injury, make them attractive candidates for further investigation and development.
These application notes provide a comprehensive overview of the current landscape of pyrrolidine derivatives in ischemic stroke drug development. We will delve into the mechanisms of action of key derivatives, present available quantitative data in a structured format, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of neuroprotection and stroke therapeutics.
Key Pyrrolidine Derivatives and Their Mechanisms of Action
Several classes of pyrrolidine derivatives have shown neuroprotective potential in preclinical models of ischemic stroke. These compounds often target key pathological events in the ischemic cascade.
-
Phenylpyrrolidine Derivatives (e.g., Compound 1): These compounds, belonging to the racetam family, are being investigated for their cognitive-enhancing and neuroprotective effects. Their proposed mechanism of action involves the modulation of AMPA receptors, which play a crucial role in synaptic plasticity and neuronal survival.[1][2]
-
Pyrrolidine Sodium Channel Blockers (e.g., Compound 5e): Voltage-gated sodium channels are implicated in the massive depolarization and excitotoxicity that occurs during cerebral ischemia. Selective blockers of these channels can prevent excessive sodium influx, thereby reducing neuronal damage.[3]
-
Pyrrolidine Dithiocarbamate (PDTC): PDTC is a potent antioxidant and an inhibitor of the transcription factor nuclear factor kappa-B (NF-κB).[4] By scavenging reactive oxygen species and suppressing the inflammatory response mediated by NF-κB, PDTC can mitigate secondary brain injury following ischemia.[4] Its neuroprotective effects are also linked to the activation of the pro-survival Akt-GSK-3β signaling pathway.[4]
-
Pyrrolidine-2,5-dione Scaffold PICK1 PDZ Inhibitors: The protein interacting with C kinase 1 (PICK1) is involved in the internalization of AMPA receptors, a process that can contribute to neuronal death in stroke. Inhibitors of the PICK1 PDZ domain can prevent the loss of surface AMPA receptors, thereby promoting neuronal survival.
Quantitative Data Summary
The following tables summarize the available quantitative data for the efficacy of representative pyrrolidine derivatives in preclinical models of ischemic stroke.
Table 1: In Vitro Neuroprotective Efficacy of a Phenylpyrrolidine Derivative (Compound 1)
| Compound | Assay | Model | Concentration | Outcome | Reference |
| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (Compound 1) | Cell Viability (MTT Assay) | Glutamate-induced excitotoxicity in primary newborn rat cortical neurons | 50 µM | 37% increase in cell survival rate compared to glutamate control | [2] |
Table 2: In Vivo Efficacy of a Phenylpyrrolidine Derivative (Compound 1) in a Rat MCAO Model
| Compound | Parameter | Time Point | Compound 1 Group | Piracetam Group | Saline Group | p-value | Reference |
| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (Compound 1) | Infarct Volume (mm³) | 24 hours | 133.6 ± 24.1 | 128.5 ± 15.5 | 131.1 ± 28.2 | > 0.05 | [5] |
| 7 days | Not specified | Not specified | Not specified | Not specified | [5] | ||
| 14 days | Not specified | Not specified | Not specified | Not specified | [5] | ||
| 28 days | 91.2 ± 18.9 | 86.0 ± 13.5 | 83.1 ± 15.6 | 0.17 | [5] | ||
| Neurological Deficit (mNSS) | Day 7 | No significant difference | No significant difference | No significant difference | > 0.05 | [5] |
Table 3: In Vivo Efficacy of Pyrrolidine Dithiocarbamate (PDTC) in a Rat Embolic Stroke Model
| Treatment | Infarct Volume (% of hemisphere) | Neurological Function | Reference |
| Vehicle | 38.6 ± 21.7 | - | [3] |
| PDTC (50 mg/kg) | 9.4 ± 9.0 | Improved | [3] |
| tPA (10 mg/kg) | 45.2 ± 17.2 | - | [3] |
| PDTC (50 mg/kg) + tPA (10 mg/kg) | 6.5 ± 9.1 | Improved | [3] |
Table 4: Inhibitory Activity of a Pyrrolidine Sodium Channel Blocker (Compound 5e)
| Compound | Target | Assay | IC50 / pIC50 | Reference |
| Compound 5e | Neuronal Sodium Channels | Not specified | Potent inhibitor (specific values not publicly available) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of pyrrolidine derivatives for ischemic stroke.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used and clinically relevant model of focal ischemic stroke.
Objective: To induce a reproducible focal cerebral ischemia in rats to evaluate the neuroprotective effects of test compounds.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (micro-scissors, forceps, vessel clips)
-
4-0 silk suture
-
Nylon monofilament (4-0) with a silicon-coated tip
-
Heating pad
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Protocol:
-
Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Place a temporary microvascular clip on the ICA.
-
Make a small incision in the ECA stump.
-
Introduce the silicon-coated nylon monofilament through the ECA stump into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt. The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
(Optional) Monitor cerebral blood flow using a laser Doppler flowmeter. A successful occlusion is indicated by a sharp drop in blood flow (>70%).
-
After the desired occlusion period (e.g., 90 minutes), carefully withdraw the monofilament to allow reperfusion.
-
Remove the temporary clip from the ICA and permanently ligate the ECA stump.
-
Suture the cervical incision.
-
Allow the animal to recover from anesthesia in a warm cage.
Diagram: MCAO Experimental Workflow
Caption: Workflow for the transient MCAO model in rats.
Assessment of Neurological Deficit: Modified Neurological Severity Score (mNSS)
The mNSS is a composite scoring system to evaluate motor, sensory, reflex, and balance functions.[4][6]
Objective: To quantify the neurological deficits in rats following MCAO and to assess the therapeutic efficacy of test compounds.
Scoring: The mNSS is graded on a scale of 0 to 18 (normal score, 0; maximal deficit score, 18). One point is awarded for the inability to perform each task or for the lack of a specific reflex.
Tests:
-
Motor Tests (6 points):
-
Raising the rat by the tail (forelimb flexion, torso twisting)
-
Walking on the floor (circling, gait abnormality)
-
-
Sensory Tests (2 points):
-
Placing and proprioceptive tests
-
-
Beam Balance Tests (6 points):
-
Balancing on beams of different widths
-
-
Reflexes and Abnormal Movements (4 points):
-
Pinna reflex, corneal reflex, startle reflex
-
Protocol:
-
Habituate the animals to the testing environment before the MCAO surgery.
-
Perform the mNSS evaluation at predefined time points after MCAO (e.g., 24 hours, 3 days, 7 days).
-
The examiner should be blinded to the treatment groups.
-
Record the score for each individual test and calculate the total mNSS for each animal.
In Vitro Assay: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This assay mimics the excitotoxic component of ischemic brain injury.
Objective: To evaluate the neuroprotective effect of pyrrolidine derivatives against glutamate-induced neuronal cell death.
Materials:
-
Primary cortical neurons (e.g., from embryonic day 18 rat fetuses)
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Poly-D-lysine coated culture plates
-
L-glutamic acid
-
Test compound (pyrrolidine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assay kit for cell viability assessment
Protocol:
-
Isolate and culture primary cortical neurons on poly-D-lysine coated plates.
-
Maintain the cultures for 7-10 days to allow for maturation.
-
Pre-treat the neurons with various concentrations of the test compound for a specified duration (e.g., 1-24 hours).
-
Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of L-glutamate (e.g., 50-100 µM) for a defined period (e.g., 24 hours).
-
After the glutamate exposure, assess cell viability using either the MTT assay (measures metabolic activity) or the LDH assay (measures membrane integrity).
-
Calculate the percentage of neuroprotection conferred by the test compound compared to the glutamate-treated control.
Diagram: Glutamate Excitotoxicity Assay Workflow
Caption: Workflow for the in vitro glutamate excitotoxicity assay.
Signaling Pathway Analysis: Western Blot for Akt-GSK-3β and NF-κB
This protocol allows for the investigation of the molecular mechanisms underlying the neuroprotective effects of pyrrolidine derivatives.
Objective: To determine the effect of a test compound on the phosphorylation status of Akt and GSK-3β, and the nuclear translocation of NF-κB.
Materials:
-
Ischemic brain tissue or cultured neuronal cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-GSK-3β, anti-total-GSK-3β, anti-NF-κB p65, anti-lamin B1 for nuclear fraction, anti-β-actin for loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction:
-
For in vivo samples, homogenize the ischemic brain tissue in ice-cold lysis buffer.
-
For in vitro samples, lyse the cultured cells directly in the plate.
-
For NF-κB nuclear translocation, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
For NF-κB, compare the levels in the nuclear and cytoplasmic fractions.
-
Diagram: Signaling Pathway of PDTC in Ischemic Stroke
Caption: Proposed signaling pathway of PDTC's neuroprotective effects.
Conclusion and Future Directions
Pyrrolidine derivatives represent a rich source of potential drug candidates for the treatment of ischemic stroke. Their ability to target diverse pathological mechanisms, including excitotoxicity, sodium channel dysfunction, oxidative stress, and inflammation, underscores their therapeutic potential. The data presented in these application notes highlight the promise of specific pyrrolidine-based compounds in preclinical models.
However, further research is warranted to fully elucidate their mechanisms of action, optimize their pharmacokinetic and pharmacodynamic properties, and establish their safety and efficacy in more advanced preclinical and eventually clinical studies. The detailed experimental protocols provided herein offer a framework for the systematic evaluation of novel pyrrolidine derivatives. Future investigations should focus on:
-
Structure-Activity Relationship (SAR) studies to design more potent and selective derivatives.
-
Combination therapies to target multiple pathways simultaneously.
-
Advanced in vivo models that more closely mimic the human condition.
-
Identification of biomarkers to monitor therapeutic response.
The continued exploration of the pyrrolidine scaffold holds significant promise for the development of the next generation of neuroprotective agents for ischemic stroke, ultimately aiming to improve the outcomes for patients worldwide.
References
- 1. Pyrrolidine dithiocarbamate attenuates brain Aβ increase and improves long-term neurological outcome in rats after transient focal brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Early administration of pyrrolidine dithiocarbamate extends the therapeutic time window of tissue plasminogen activator in a male rat model of embolic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for 3-(2-Hydroxyethyl)pyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic protection of the secondary amine and primary hydroxyl functional groups of 3-(2-hydroxyethyl)pyrrolidine. The selection of an appropriate protecting group strategy is critical in multi-step syntheses to ensure chemoselectivity and high yields. This guide covers selective protection of each functional group and presents an orthogonal strategy for the independent manipulation of the amine and hydroxyl moieties.
Introduction
3-(2-Hydroxyethyl)pyrrolidine is a valuable bifunctional building block in medicinal chemistry, incorporated into a variety of complex molecular architectures. Its secondary amine and primary hydroxyl groups often require temporary protection to prevent undesired side reactions during synthetic transformations. The choice of protecting groups is dictated by their stability to various reaction conditions and the ease and selectivity of their removal. This document outlines strategies employing common protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) for the amine, and tert-butyldimethylsilyl (TBDMS) and benzyl (Bn) for the hydroxyl group.
Selective Protection of the Amine Group
The secondary amine of 3-(2-hydroxyethyl)pyrrolidine is generally more nucleophilic than the primary hydroxyl group, allowing for its selective protection under appropriate conditions.
N-Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines.[1] Its introduction is typically straightforward and high-yielding.
Experimental Protocol: Synthesis of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
-
Materials: 3-(2-hydroxyethyl)pyrrolidine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Triethylamine (TEA) (optional).
-
Procedure:
-
Dissolve 3-(2-hydroxyethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).
-
For faster reaction, triethylamine (1.5 eq) can be added.[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and the organic layer is dried and concentrated to yield the product.[2]
-
| Protecting Group | Reagents and Conditions | Reaction Time | Yield | Citation(s) |
| Boc | Boc₂O, DCM, room temperature | 16 hours | ~98% | [2] |
| Boc | Boc₂O, TEA, DCM, room temperature | 3 hours | ~90% | [2] |
N-Cbz Protection
The benzyloxycarbonyl (Cbz) group is another common amine protecting group, which is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis.[3]
Experimental Protocol: Synthesis of Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
-
Materials: 3-(2-hydroxyethyl)pyrrolidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve 3-(2-hydroxyethyl)pyrrolidine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.5 eq) dropwise.[3]
-
Stir the reaction at 0 °C and allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by silica gel column chromatography.[3]
-
| Protecting Group | Reagents and Conditions | Reaction Time | Yield | Citation(s) |
| Cbz | Cbz-Cl, NaHCO₃, THF/H₂O (2:1), 0 °C to room temperature | 20 hours | ~90% | [3] |
Selective Protection of the Hydroxyl Group
Protection of the hydroxyl group can be achieved in the presence of the unprotected amine, although the amine's nucleophilicity requires careful selection of reagents and conditions. Silyl ethers and benzyl ethers are common choices for hydroxyl protection.
O-TBDMS Protection
The tert-butyldimethylsilyl (TBDMS) group is a bulky silyl ether that is stable to a wide range of reaction conditions and is typically removed with fluoride-containing reagents.[4]
Experimental Protocol: Synthesis of 3-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyrrolidine
-
Materials: 3-(2-hydroxyethyl)pyrrolidine, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 3-(2-hydroxyethyl)pyrrolidine (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq).
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
-
| Protecting Group | Reagents and Conditions | Reaction Time | Yield | Citation(s) |
| TBDMS | TBDMS-Cl, Imidazole, DMF, room temperature | 12-24 hours | High | General |
O-Benzyl Protection
The benzyl (Bn) group is a robust protecting group for alcohols, often removed by catalytic hydrogenolysis.
Experimental Protocol: Synthesis of 3-(2-(Benzyloxy)ethyl)pyrrolidine
-
Materials: 3-(2-hydroxyethyl)pyrrolidine, Benzyl bromide (BnBr), Sodium hydride (NaH), Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of 3-(2-hydroxyethyl)pyrrolidine (1.0 eq) in anhydrous THF, add sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.
-
| Protecting Group | Reagents and Conditions | Reaction Time | Yield | Citation(s) |
| Benzyl (Bn) | BnBr, NaH, THF, 0 °C to room temperature | Variable | Good | General |
Orthogonal Protection Strategy
An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another. A common and effective strategy for 3-(2-hydroxyethyl)pyrrolidine involves the use of an N-Cbz or N-Boc group and an O-TBDMS group.
Workflow for Orthogonal Protection:
Caption: Orthogonal protection and deprotection workflow.
Experimental Protocol: Orthogonal Protection and Selective Deprotection
Step 1: N-Cbz Protection
-
Follow the protocol for the synthesis of benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate as described above.
Step 2: O-TBDMS Protection of N-Cbz Intermediate
-
Materials: Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, TBDMS-Cl, Imidazole, DMF.
-
Procedure:
-
Dissolve the N-Cbz protected intermediate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add TBDMS-Cl (1.2 eq) and stir at room temperature until the reaction is complete (TLC monitoring).
-
Work-up as described for the O-TBDMS protection.
-
Step 3a: Selective O-TBDMS Deprotection
-
Materials: Fully protected pyrrolidine, Tetrabutylammonium fluoride (TBAF), THF.
-
Procedure:
-
Dissolve the fully protected compound in THF.
-
Add a 1M solution of TBAF in THF (1.1 eq).
-
Stir at room temperature and monitor by TLC.
-
Upon completion, quench with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Step 3b: Selective N-Cbz Deprotection
-
Materials: Fully protected pyrrolidine, Palladium on carbon (Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve the fully protected compound in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (TLC monitoring).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Step 3c: Selective N-Boc Deprotection (if N-Boc was used in Step 1)
-
Materials: Fully protected pyrrolidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the fully protected compound in DCM.
-
Add TFA (5-10 eq) at 0 °C.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Neutralize with a base to obtain the free amine.[5]
-
Deprotection Strategies Summarized
The choice of deprotection conditions is crucial to avoid affecting other sensitive functional groups in the molecule.
| Protecting Group | Deprotection Reagents and Conditions | Citation(s) |
| Boc | Trifluoroacetic acid (TFA) in DCM; or HCl in dioxane. | [5] |
| Cbz | H₂, Pd/C in an alcohol solvent (e.g., Methanol, Ethanol). | [3] |
| TBDMS | Tetrabutylammonium fluoride (TBAF) in THF. | [4] |
| Benzyl (Bn) | H₂, Pd/C in an alcohol solvent. | General |
Logical Relationships in Protecting Group Selection
Caption: Compatibility of common protecting groups.
Conclusion
The successful synthesis of complex molecules containing the 3-(2-hydroxyethyl)pyrrolidine scaffold relies on a well-defined protecting group strategy. For selective functionalization, the amine can be readily protected as a Boc or Cbz carbamate. The hydroxyl group can be protected as a TBDMS or benzyl ether. For maximum synthetic flexibility, an orthogonal approach, such as combining an N-Cbz or N-Boc group with an O-TBDMS group, is highly recommended. This allows for the independent deprotection and subsequent elaboration of either the amine or hydroxyl functionality, providing a versatile route to a wide range of target molecules. Careful consideration of the stability of the chosen protecting groups to the planned reaction conditions is paramount for the success of the synthetic endeavor.
References
Application Notes and Protocols for the Boc Deprotection of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the protection of amine functionalities. Its widespread use stems from its stability across a range of chemical transformations and its facile removal under acidic conditions. The deprotection of Boc-protected amines is a critical step in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients. This document provides detailed protocols for the deprotection of tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate to yield 3-(2-hydroxyethyl)pyrrolidine, a valuable building block in medicinal chemistry.
The primary methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3] The acid-catalyzed cleavage of the carbamate proceeds through the formation of a carbamic acid, which readily decarboxylates to furnish the free amine.[2] The choice of acid and solvent is crucial to ensure efficient deprotection while minimizing potential side reactions, especially given the presence of a hydroxyl group in the substrate.
Data Presentation: Comparison of Deprotection Protocols
The following table summarizes common conditions for the Boc deprotection of pyrrolidine derivatives, providing a basis for selecting the optimal protocol.
| Deprotection Reagent | Solvent | Temperature | Reaction Time | Typical Yield | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 2 h | Good to High | TFA is highly effective and volatile, simplifying its removal.[2][4] Anhydrous conditions are recommended. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temp. | 1 - 4 h | Good to High | Often yields the hydrochloride salt of the amine, which can be advantageous for purification and stability.[2][5][6] |
| Oxalyl Chloride | Methanol | 0 °C to Room Temp. | 1 - 4 h | Good to High | A milder alternative to strong acids, with yields often exceeding 90%.[2][7] |
| Amberlyst 15 | Methanol | Reflux | 1 - 2 h | Good | A solid-supported acid catalyst that simplifies work-up through filtration.[2] |
Signaling Pathway: Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine with an acid like TFA proceeds through a well-established mechanism. The initial step involves the protonation of the carbamate oxygen.[1] This is followed by the loss of the stable tert-butyl cation, which can then deprotonate to form isobutylene gas. The resulting carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[8] Under the acidic reaction conditions, the liberated amine is protonated to form its corresponding salt.[8]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a robust and widely used method for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[2]
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA (5-10 eq) dropwise to the stirred solution.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1]
-
Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[1]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[9]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and is particularly useful when the hydrochloride salt of the product is desired.
Materials:
-
This compound
-
Anhydrous 1,4-Dioxane
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous 1,4-dioxane (0.1 M), add a 4M solution of HCl in 1,4-dioxane (5-10 eq).[2]
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.[3]
-
Upon completion, if a precipitate has formed, collect the solid by filtration and wash with diethyl ether. This solid is the hydrochloride salt of 3-(2-hydroxyethyl)pyrrolidine.
-
If no precipitate forms, remove the solvent under reduced pressure to yield the crude hydrochloride salt.[2] The residue can be triturated with diethyl ether to induce solidification and then filtered.
-
The free amine can be obtained by neutralizing the hydrochloride salt with a suitable base.
Experimental Workflow
The general workflow for the Boc deprotection of this compound is depicted below. The process involves the reaction of the protected substrate with an acidic reagent, followed by a work-up procedure to isolate the deprotected product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Reaction Conditions for Boc Removal from Pyrrolidine Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the amine functionality in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds like pyrrolidines, which are prevalent scaffolds in many pharmaceutical agents.[1][2] Its popularity stems from its stability under a range of reaction conditions and the relative ease of its removal under acidic conditions.[1] This document provides detailed application notes and protocols for the deprotection of Boc-protected pyrrolidine rings, offering a selection of common and milder methods to suit various substrate sensitivities and research needs.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group under acidic conditions proceeds through a well-established mechanism. The initial step involves the protonation of the carbamate oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the fragmentation of the protonated intermediate, leading to the release of the free amine, carbon dioxide (CO2), and a stable tert-butyl cation.[1]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Standard Deprotection Protocols
The most common methods for Boc deprotection involve the use of strong acids like TFA or HCl. These methods are generally high-yielding and efficient.[1][3]
Quantitative Data Summary: Standard Protocols
| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |
| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours[1] | 1 - 4 hours[1] |
| Typical Yield | >90%[1] | >90%[1] |
| Purity | High, subsequent purification may be required.[1] | High, often precipitates as the HCl salt.[1] |
Experimental Protocol: Method A - TFA in DCM
This protocol outlines the deprotection of a Boc-protected pyrrolidine using a solution of trifluoroacetic acid in dichloromethane.[1][4]
Materials:
-
Boc-protected pyrrolidine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (or other suitable organic solvent)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the Boc-protected pyrrolidine in anhydrous DCM (at a concentration of approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Slowly add trifluoroacetic acid (typically 20-50% v/v, or in molar excess, e.g., 5-10 equivalents) to the stirred solution.[4][5]
-
After the addition is complete, the ice bath can be removed, and the reaction mixture is allowed to warm to room temperature.[1]
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[1]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1]
-
Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.[1]
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution will occur.[1]
-
Wash the organic layer with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected pyrrolidine. Further purification can be performed by chromatography if necessary.
Experimental Protocol: Method B - HCl in Dioxane
This protocol describes the deprotection using a commercially available solution of 4M HCl in 1,4-dioxane.[1][6]
Materials:
-
Boc-protected pyrrolidine
-
4M HCl in 1,4-Dioxane
-
Methanol (optional, for dissolution)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place the Boc-protected pyrrolidine in a round-bottom flask with a magnetic stir bar.[1]
-
Add the 4M HCl in 1,4-Dioxane solution (typically 5-10 equivalents of HCl). If the starting material has poor solubility, a minimal amount of methanol can be added to aid dissolution.[6]
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.[1]
-
Upon completion, the product, the pyrrolidine dihydrochloride salt, may precipitate out of the solution as a solid.[1]
-
If a precipitate forms, it can be collected by filtration, washed with diethyl ether, and dried.[1]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product. The residue can then be triturated with diethyl ether to induce solidification and then filtered.[1]
-
The resulting hydrochloride salt can often be used directly in the next step or neutralized with a base to obtain the free amine.[1]
Milder Deprotection Protocols
For substrates that are sensitive to strong acidic conditions, milder deprotection methods have been developed.
Quantitative Data Summary: Milder Protocols
| Parameter | Method C: Oxalyl Chloride/Methanol | Method D: Aqueous Conditions |
| Reagents | Oxalyl chloride, Methanol | Water |
| Temperature | Room Temperature | Reflux (Boiling Water)[7] |
| Reaction Time | 1 - 4 hours[8][9] | Varies (can be rapid)[7] |
| Typical Yield | Up to 90%[8][9] | Quantitative yields reported for some substrates.[7] |
| Notes | Tolerant of some acid-labile groups.[10] | Environmentally friendly, "green" method.[7] |
Experimental Protocol: Method C - Oxalyl Chloride in Methanol
This method provides a mild alternative for N-Boc deprotection.[8][9]
Materials:
-
Boc-protected pyrrolidine
-
Anhydrous Methanol (MeOH)
-
Oxalyl chloride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe or micropipette
Procedure:
-
In a dry round-bottom flask equipped with a stirring bar, dissolve the Boc-protected starting material in anhydrous MeOH (e.g., 50 mg in 3 mL).[8]
-
Stir the solution at room temperature for 5 minutes.[8]
-
Add oxalyl chloride (typically 3 equivalents) to the solution via a syringe or micropipette. A slight exotherm may be observed.[8]
-
Allow the reaction mixture to stir at room temperature for 1 to 4 hours, depending on the substrate.[8][9]
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting hydrochloride salt of the amine can be isolated, or the mixture can be worked up with a basic wash to yield the free amine.
Experimental Workflow Overview
The general workflow for Boc deprotection of a pyrrolidine ring followed by purification is outlined below.
Caption: General experimental workflow for Boc deprotection.
Concluding Remarks
The choice of deprotection method for a Boc-protected pyrrolidine is contingent upon the overall molecular structure and the presence of other sensitive functional groups. For robust molecules, the standard TFA or HCl protocols are highly effective and reliable.[1] In cases where acid-labile functionalities are present, milder conditions, such as those employing oxalyl chloride, should be considered.[8][9] It is always recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate. Proper monitoring of the reaction is crucial to prevent potential side reactions and ensure high yields of the desired deprotected pyrrolidine.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Asymmetric Synthesis of Pyrrolidines Using Organocatalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts. Its prevalence in medicinally relevant compounds has driven the development of numerous synthetic methodologies for its enantioselective construction. Among these, organocatalysis has emerged as a powerful and environmentally benign approach, offering access to highly functionalized and stereochemically complex pyrrolidines. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of pyrrolidines using various classes of organocatalysts.
Proline and its Derivatives in [3+2] Cycloadditions
Proline and its derivatives are among the most widely used organocatalysts for the asymmetric synthesis of pyrrolidines, primarily through [3+2] cycloaddition reactions of azomethine ylides.[1][2][3] The catalyst activates α,β-unsaturated aldehydes via iminium ion formation, lowering the LUMO and facilitating the cycloaddition with the azomethine ylide.
Logical Relationship: Proline-Catalyzed [3+2] Cycloaddition
Caption: Catalytic cycle of the proline-catalyzed [3+2] cycloaddition.
Quantitative Data
Table 1: Proline-Catalyzed [3+2] Cycloaddition of Azomethine Ylides with α,β-Unsaturated Aldehydes
| Entry | Aldehyde (Dipolarophile) | Azomethine Ylide Precursor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (endo/exo) | ee (%) |
| 1 | Cinnamaldehyde | Glycine methyl ester/Benzaldehyde | L-Proline (20) | DMF | 48 | 95 | >95:5 | 92 |
| 2 | Crotonaldehyde | Sarcosine/Paraformaldehyde | (S)-α,α-Diphenylprolinol (10) | CH2Cl2 | 24 | 88 | 90:10 | 95 |
| 3 | Acrolein | N-Benzylglycine ethyl ester | L-Proline (10) | DMF | 72 | 75 | >98:2 | 80 |
| 4 | Methacrolein | Alanine methyl ester/Benzaldehyde | (S)-5-(Pyrrolidin-2-yl)tetrazole (15) | Toluene | 36 | 91 | 85:15 | 97 |
Experimental Protocol: General Procedure for L-Proline-Catalyzed [3+2] Cycloaddition
-
To a solution of the α,β-unsaturated aldehyde (1.0 mmol) and the amino acid ester hydrochloride (1.2 mmol) in anhydrous DMF (5.0 mL) at room temperature is added triethylamine (1.2 mmol).
-
The corresponding aldehyde or ketone for the in situ generation of the azomethine ylide (1.1 mmol) is then added, followed by L-Proline (0.2 mmol, 20 mol%).
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) for the time indicated in Table 1, and the reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired pyrrolidine derivative.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Cinchona Alkaloid-Derived Squaramide Catalysts in Cascade Reactions
Bifunctional cinchona alkaloid-squaramide organocatalysts have proven highly effective in promoting cascade reactions to construct polysubstituted pyrrolidines.[4] These catalysts possess both a hydrogen-bond donating squaramide moiety and a basic tertiary amine from the cinchona alkaloid scaffold, enabling simultaneous activation of the nucleophile and the electrophile.[5]
Experimental Workflow: Squaramide-Catalyzed Aza-Michael/Michael Cascade
Caption: Workflow for the cinchona-squaramide catalyzed cascade reaction.
Quantitative Data
Table 2: Cinchona-Squaramide Catalyzed Aza-Michael/Michael Cascade Reaction
| Entry | Nitroalkene | Tosylaminomethyl enone | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | β-Nitrostyrene | N-Tosyl-2-(2-oxo-2-phenylethyl)prop-2-en-1-amine | Quinine-derived squaramide (10) | Toluene | 25 | 99 | 91:9 | >99 |
| 2 | (E)-1-Nitro-2-(p-tolyl)ethene | N-Tosyl-2-(2-oxo-2-(p-tolyl)ethyl)prop-2-en-1-amine | Quinidine-derived squaramide (10) | CH2Cl2 | 0 | 95 | 88:12 | 98 |
| 3 | (E)-1-Nitro-2-(4-chlorophenyl)ethene | N-Tosyl-2-(2-(4-chlorophenyl)-2-oxoethyl)prop-2-en-1-amine | Quinine-derived squaramide (5) | Toluene | 25 | 97 | 90:10 | 99 |
| 4 | (E)-1-Nitroprop-1-ene | N-Tosyl-2-(2-oxo-2-phenylethyl)prop-2-en-1-amine | Quinidine-derived squaramide (10) | THF | -20 | 85 | 85:15 | 96 |
Experimental Protocol: General Procedure for Cinchona-Squaramide Catalyzed Cascade Reaction
-
To a stirred solution of the tosylaminomethyl enone (0.2 mmol) in toluene (1.0 mL) is added the cinchona alkaloid-derived squaramide catalyst (0.02 mmol, 10 mol%).
-
The nitroalkene (0.24 mmol) is then added, and the reaction mixture is stirred at the specified temperature (Table 2).
-
The progress of the reaction is monitored by TLC analysis.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to give the corresponding trisubstituted pyrrolidine.
-
The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Chiral Phosphoric Acids in Intramolecular Aza-Michael Additions
Chiral phosphoric acids (CPAs) are excellent Brønsted acid catalysts for a variety of asymmetric transformations, including the intramolecular aza-Michael addition for the synthesis of pyrrolidines.[6] The CPA activates the Michael acceptor through hydrogen bonding, while also interacting with the nucleophilic amine to control the stereochemical outcome of the cyclization.
Signaling Pathway: Chiral Phosphoric Acid Catalysis
Caption: Catalytic pathway for the CPA-catalyzed intramolecular aza-Michael addition.
Quantitative Data
Table 3: Chiral Phosphoric Acid-Catalyzed Intramolecular Aza-Michael Addition
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (E)-N-(5-phenylpent-2-en-1-yl)benzenesulfonamide | TRIP (5) | Toluene | 60 | 24 | 92 | 95 |
| 2 | (E)-N-(5-(4-methoxyphenyl)pent-2-en-1-yl)benzenesulfonamide | (R)-BINOL-PA (10) | Mesitylene | 80 | 12 | 88 | 91 |
| 3 | (E)-N-(5-(naphthalen-2-yl)pent-2-en-1-yl)tosylamide | (S)-TRIP (5) | o-Xylene | 70 | 36 | 95 | 97 |
| 4 | (E)-N-(hex-2-en-1-yl)benzenesulfonamide | (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-BINOL-PA (10) | Dioxane | 50 | 48 | 85 | 88 |
TRIP = 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate BINOL-PA = 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
Experimental Protocol: General Procedure for Chiral Phosphoric Acid-Catalyzed Intramolecular Aza-Michael Addition
-
A solution of the N-alkenyl sulfonamide (0.1 mmol) and the chiral phosphoric acid catalyst (0.005 - 0.01 mmol, 5-10 mol%) in the specified solvent (1.0 mL) is prepared in a sealed vial.
-
The reaction mixture is stirred at the indicated temperature (Table 3) for the specified time.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.
-
The residue is directly purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the enantiomerically enriched pyrrolidine product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
Organocatalysis provides a versatile and powerful platform for the asymmetric synthesis of pyrrolidines. The methodologies presented herein, utilizing proline derivatives, cinchona alkaloid-squaramides, and chiral phosphoric acids, offer efficient and highly stereoselective routes to a wide range of substituted pyrrolidine structures. These protocols serve as a valuable resource for researchers in academia and industry engaged in the synthesis of complex molecules for drug discovery and development. The provided data and detailed procedures are intended to facilitate the application and further development of these important synthetic transformations.
References
- 1. Squaramide-catalysed asymmetric Michael addition/cyclization cascade reaction of 4-arylmethylidene-2,3-dioxopyrrolidines with 2-isothiocyanato-1-indanones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Chiral Pyrrolidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts. The development of efficient and stereoselective methods for the synthesis of enantiomerically enriched pyrrolidine derivatives is therefore of significant interest to the scientific community. Palladium catalysis has emerged as a powerful tool in this endeavor, offering a diverse range of transformations that allow for the construction of complex chiral pyrrolidines with high levels of stereocontrol.
These application notes provide an overview of several key palladium-catalyzed methodologies for the synthesis of chiral pyrrolidine derivatives, complete with detailed experimental protocols and comparative data. The described methods include asymmetric allylic alkylation, enantio- and diastereoselective intramolecular nucleopalladation, asymmetric carboamination, enantioselective C-H arylation, and asymmetric [3+2] cycloaddition.
Method 1: Asymmetric Allylic Alkylation (AAA) for the Synthesis of Spiro(pyrrolidine-oxindole) Derivatives
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis for the enantioselective formation of C-C and C-X bonds. In the context of pyrrolidine synthesis, AAA can be employed to construct challenging quaternary stereocenters, such as those found in spirooxindole alkaloids.
Data Presentation
Table 1: Optimization of Asymmetric Allylic Alkylation for the Synthesis of a Spiro(pyrrolidine-oxindole) Precursor. [1]
| Entry | Ligand | Solvent | Base | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (S,S)-Trost Ligand | DME | CsF | rt | 95 | 77 |
| 2 | (S,S)-Trost Ligand | THF | CsF | rt | 96 | 72 |
| 3 | (S,S)-Trost Ligand | CH2Cl2 | CsF | rt | 98 | 75 |
| 4 | (S,S)-Trost Ligand | Toluene | CsF | rt | 92 | 68 |
| 5 | (S,S)-Trost Ligand | DME | TBAF | rt | 99 | 88 |
| 6 | (R,R)-DACH-Naphthyl Trost Ligand | DME | TBAF | rt | 97 | 80 |
| 7 | (R,R)-DACH-Phenyl Trost Ligand | DME | TBAF | rt | 98 | 85 |
Reaction conditions: Oxindole substrate (1 equiv), allyl acetate (1.2 equiv), [Pd(C3H5)Cl]2 (0.25-1 mol%), Ligand (0.75-3 mol%), base (1.1 equiv), solvent (0.1 M), room temperature.
Experimental Protocol: General Procedure for Asymmetric Allylic Alkylation[1]
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the oxindole substrate (0.2 mmol, 1.0 equiv).
-
Add the chiral ligand (e.g., (S,S)-Trost Ligand, 0.006 mmol, 3 mol%) and the palladium precursor (e.g., [Pd(C3H5)Cl]2, 0.002 mmol, 1 mol%).
-
Add the solvent (e.g., DME, 2.0 mL) and stir the mixture for 15-30 minutes at room temperature.
-
Add the base (e.g., TBAF, 1.0 M in THF, 0.22 mL, 1.1 equiv) and stir for another 15 minutes.
-
Add the allylic partner (e.g., allyl acetate, 0.24 mmol, 1.2 equiv) dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired spiro(pyrrolidine-oxindole) precursor.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Signaling Pathway/Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges during the column chromatography purification of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to its purification? A1: This compound possesses a polar hydroxyl (-OH) group and a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group.[1][2] Its molecular formula is C₁₁H₂₁NO₃ and it has a molecular weight of approximately 215.29 g/mol .[1][3] The presence of the hydroxyl group makes the molecule capable of hydrogen bonding, rendering it relatively polar and potentially soluble in polar organic solvents.[1][2] The pyrrolidine ring may also contribute to its polarity and basicity.
Q2: What is the recommended stationary phase for purifying this compound? A2: Standard silica gel (60 Å, 230-400 mesh) is the most common stationary phase for this type of compound. However, due to the compound's basic pyrrolidine nitrogen and polar hydroxyl group, interactions with the acidic silanol groups on the silica surface can sometimes lead to peak tailing.[4] In such cases, using deactivated silica or an alternative stationary phase like alumina may be beneficial.[4][5]
Q3: Which mobile phase system is a good starting point? A3: A gradient elution is typically most effective. A good starting point is a binary solvent system of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. To elute the target compound, the polarity can be further increased by introducing a stronger polar solvent such as methanol or ethanol into the mobile phase. For basic compounds like this pyrrolidine derivative, adding a small amount (0.5-2%) of a modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the eluent can significantly improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.[4][6]
Q4: How should I load my sample onto the column? A4: The sample should be dissolved in a minimum amount of solvent.[7] If the compound is soluble in the initial, low-polarity mobile phase, this is ideal. If a more polar solvent like dichloromethane (DCM) is required for dissolution, it is best to use a "dry loading" technique.[7] This involves adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then carefully adding this powder to the top of the packed column.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not move from the origin (Rf ≈ 0) | The mobile phase is not polar enough to elute the compound. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate, then methanol) in your mobile phase. For very polar compounds, a system like 1-10% methanol in dichloromethane may be necessary.[5] |
| Compound elutes with the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a lower percentage of the polar solvent (e.g., 10% ethyl acetate in hexanes) and increase it gradually. |
| Significant peak tailing or streaking on TLC/column | 1. Strong interaction between the basic pyrrolidine and acidic silica gel. 2. The compound might be degrading on the silica. | 1. Add a basic modifier like triethylamine (1-2%) or a solution of ammonium hydroxide in methanol to the mobile phase to neutralize the silica.[4][6] 2. Perform a stability test by spotting the compound on a TLC plate, waiting 30-60 minutes, and then eluting to see if degradation occurs.[5] If unstable, consider using a less acidic stationary phase like neutral alumina.[4] |
| Poor separation from impurities | The chosen solvent system does not provide adequate resolution. | Systematically test different solvent systems using TLC to find one that maximizes the difference in Rf values (ΔRf) between your compound and the impurities. Using a shallower solvent gradient during elution can also improve separation. |
| No compound is recovered from the column | 1. The compound may have degraded on the column. 2. The fractions are too dilute to detect the compound by TLC. | 1. Check for compound stability on silica as described above.[5] 2. Combine and concentrate fractions that are expected to contain your product and re-analyze by TLC.[5] |
Experimental Protocol: Column Chromatography
This protocol outlines a general procedure for the purification of this compound.
1. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes).
-
Pack the column by pouring the slurry and allowing the silica to settle, ensuring an even and crack-free stationary phase bed. Drain the excess solvent until it is just level with the top of the silica.
2. Sample Loading (Dry Loading Method):
-
Dissolve the crude compound in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude compound) to this solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.[7]
-
Gently add this powder to the top of the packed column, creating a thin, even layer.
-
Carefully add a small layer of sand or glass beads on top to prevent disturbance of the sample layer during solvent addition.
3. Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase according to a predetermined gradient. A sample gradient is provided in the table below.
-
Collect fractions of a consistent volume in an organized manner (e.g., in test tubes arranged in a rack).
4. Analysis:
-
Monitor the elution process by spotting collected fractions onto TLC plates.
-
Visualize the spots using a suitable method (e.g., UV light if applicable, or a staining agent like potassium permanganate or vanillin).
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified compound.
Table of Example Solvent Gradient
This is a starting point and should be optimized based on TLC analysis of the crude mixture.
| Step | Solvent System | Volume (Column Volumes) | Purpose |
| 1 | 100% Hexanes | 2 | Pre-elute non-polar impurities |
| 2 | 10-40% Ethyl Acetate in Hexanes | 5 | Elute less polar byproducts |
| 3 | 40-80% Ethyl Acetate in Hexanes | 5 | Elute the target compound |
| 4 | 100% Ethyl Acetate | 3 | Continue eluting the target compound |
| 5 | 5-10% Methanol in Ethyl Acetate | 3 | Elute any remaining target compound and more polar impurities |
Visualizations
Troubleshooting Workflow Diagram
References
- 1. This compound | 160132-54-7 | Benchchem [benchchem.com]
- 2. tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | 220312-34-5 | Benchchem [benchchem.com]
- 3. 389889-72-9|(S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|(S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|-范德生物科技公司 [bio-fount.com]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of Chiral Pyrrolidine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of chiral pyrrolidine intermediates. The following information is designed to address specific issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the recrystallization of chiral pyrrolidine intermediates, particularly via diastereomeric salt formation.
Q1: My compound "oils out" and does not form crystals. What should I do?
A1: "Oiling out" occurs when the dissolved compound separates as a liquid instead of a solid crystalline lattice. This is often due to the solution being supersaturated at a temperature above the melting point of the solute-solvent system. For chiral pyrrolidine intermediates, which may have low melting points, this is a common issue.
Troubleshooting Steps:
-
Increase Solvent Volume: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and then attempt to recrystallize by allowing it to cool slowly.[1]
-
Lower the Cooling Rate: Rapid cooling can lead to precipitation before orderly crystal nucleation can occur. Allow the solution to cool gradually to room temperature, followed by further slow cooling in an ice bath. Insulating the flask can help slow down the cooling process.[2]
-
Change the Solvent System: The current solvent's properties may not be ideal. Experiment with a different solvent in which the pyrrolidine intermediate is less soluble at higher temperatures. A mixed-solvent system can also be effective. Dissolve the compound in a "good" solvent (high solubility) and slowly add a "poor" solvent (sparingly soluble) until turbidity appears.[1]
-
Seeding: Introduce a small seed crystal of the pure desired diastereomeric salt to the supersaturated solution. This can encourage the nucleation and growth of the desired crystal form.[1]
Q2: The yield of my desired diastereomeric salt is very low. How can I improve it?
A2: Low recovery of the crystalline material can be attributed to several factors during the purification process.[1]
Improvement Strategies:
-
Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the target salt and experiment with lower final crystallization temperatures.
-
Reduce Solvent Volume: Using too much solvent is a common cause of low yield, as a significant portion of the product will remain in the mother liquor. If possible, carefully evaporate some of the solvent to increase the concentration and attempt recrystallization again.[1]
-
Maximize Precipitation: Before filtering, ensure that crystallization is complete by cooling the mixture in an ice bath for an adequate amount of time (e.g., 20-30 minutes).[2]
-
Minimize Wash Losses: Wash the collected crystals sparingly with a small amount of ice-cold solvent to remove adhering mother liquor without dissolving a significant amount of the product.[2]
-
Collect a Second Crop: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may have a lower diastereomeric excess (d.e.).[2]
Q3: The diastereomeric excess (d.e.) of my crystalline product is low. What are the possible reasons and solutions?
A3: Low diastereomeric excess indicates that the crystallization process is not effectively separating the two diastereomers.
Potential Causes and Solutions:
-
Insufficient Solubility Differentiation: The chosen solvent system may not provide a large enough difference in solubility between the two diastereomeric salts. A solvent screen should be performed to identify a more selective solvent or solvent mixture.[2]
-
Rapid Cooling: Cooling the solution too quickly can lead to the co-precipitation of both diastereomers. Ensure a slow and controlled cooling process.[2]
-
Eutectic Composition: The initial ratio of diastereomers might be close to the eutectic point, where both crystallize together. In this case, a second recrystallization of the enriched material is often necessary to improve the d.e.[2]
-
Impure Starting Material: Impurities in the initial racemic pyrrolidine or the resolving agent can interfere with the crystallization process. Ensure the starting materials are of high purity.[2]
Troubleshooting Decision Tree for Low Diastereomeric Excess
Caption: Troubleshooting workflow for low diastereomeric excess.
Frequently Asked Questions (FAQs)
Q4: What is diastereomeric salt recrystallization and how does it work for chiral pyrrolidines?
A4: Diastereomeric salt recrystallization is a classical and widely used method for separating a racemic mixture of a chiral compound, such as a pyrrolidine intermediate.[3] The process involves reacting the racemic pyrrolidine (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[3][4] One of the diastereomeric salts will be less soluble in a given solvent and will preferentially crystallize, allowing for its isolation. The separated diastereomer can then be treated with an acid or base to recover the desired pure enantiomer of the pyrrolidine.[4]
Q5: How do I choose an appropriate resolving agent for my chiral pyrrolidine?
A5: The selection of a suitable chiral resolving agent is crucial for a successful resolution. A good resolving agent should:
-
Be enantiomerically pure.
-
Readily form a stable, crystalline salt with the pyrrolidine intermediate.[2]
-
Result in diastereomeric salts with a significant difference in solubility in a common solvent.[2]
-
Be easily recoverable for reuse after the resolution is complete.[2]
Commonly used resolving agents for chiral amines like pyrrolidines include tartaric acid and its derivatives (e.g., O,O'-dibenzoyl-tartaric acid), mandelic acid, and camphorsulfonic acid.[5][6] The optimal choice often requires empirical screening of several candidates.
Q6: What are the most important considerations for selecting a solvent for diastereomeric recrystallization?
A6: The choice of solvent is a critical factor as the success of the separation depends on the difference in solubility between the two diastereomeric salts.[2] An ideal solvent will maximize this solubility difference. Key considerations include:
-
Solubility Profile: The desired diastereomeric salt should be sparingly soluble at low temperatures but sufficiently soluble at higher temperatures to allow for recrystallization. The undesired diastereomer should ideally remain in solution.
-
Solvent Screening: It is highly recommended to perform a solvent screen using a range of solvents with varying polarities (e.g., alcohols like methanol and ethanol, esters like ethyl acetate, and ethers like methyl tert-butyl ether) and also considering solvent mixtures.[7]
Data Presentation
Table 1: Comparison of Tartaric Acid Derivatives as Resolving Agents for Racemic Amines
| Resolving Agent | Racemic Compound | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Amine (%) |
| (+)-Tartaric Acid | 3-Aminopyrrolidine | Water/HCl/NaCl | 44% (of less soluble salt) | >98% (for (R)-enantiomer) |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | N-methylamphetamine | Supercritical CO2 | Not specified | 82.5% |
| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | N-methylamphetamine | Supercritical CO2 | Not specified | 57.9% |
Note: Data for 3-Aminopyrrolidine is specific to this class of compounds.[8] Data for N-methylamphetamine is included to illustrate the comparative performance of different tartaric acid derivatives.[9]
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution of a Chiral Pyrrolidine Intermediate
This protocol is a general guideline and should be optimized for the specific pyrrolidine intermediate and resolving agent.
1. Protection of the Pyrrolidine (if necessary):
-
For pyrrolidines with multiple reactive sites, such as diamines, it may be necessary to protect one of the functional groups to ensure selective salt formation. For example, one of the amino groups can be protected with a tert-butyloxycarbonyl (Boc) group.[5]
2. Diastereomeric Salt Formation:
-
Dissolve one equivalent of the racemic pyrrolidine intermediate in a suitable solvent (e.g., methanol, ethanol, or a mixture such as methanol/ethyl acetate) with gentle heating.[5]
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent. The exact stoichiometry may need to be optimized.[5][10]
-
Add the resolving agent solution to the pyrrolidine solution.
3. Crystallization:
-
Gently heat the combined mixture to ensure complete dissolution.[5]
-
Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.[5]
-
To maximize the yield, further cool the mixture in an ice bath or refrigerator.[5]
4. Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any impurities from the mother liquor.[2]
-
Dry the crystals thoroughly.
5. Liberation of the Enantiomerically Enriched Pyrrolidine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., NaOH solution) or an acid (depending on the nature of the resolving agent and the pyrrolidine) to neutralize the salt and liberate the free amine.
-
Extract the enantiomerically enriched pyrrolidine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified pyrrolidine enantiomer.
6. Determination of Enantiomeric Excess:
-
The enantiomeric excess of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), potentially after derivatization.[11]
Workflow for Diastereomeric Salt Resolution
Caption: General workflow for chiral resolution via diastereomeric salt recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products encountered during the synthesis of this important building block.
Troubleshooting Guide: Identifying and Minimizing Side Products
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, can be accompanied by the formation of several side products. The most common synthetic route involves the reduction of a carboxylic acid or ester precursor, such as tert-Butyl 3-(carboxymethyl)pyrrolidine-1-carboxylate or its corresponding ester. The choice of reducing agent and reaction conditions significantly influences the impurity profile of the final product.
Below is a summary of potential side products, their characteristics, and strategies for their identification and mitigation.
| Side Product Name | Chemical Structure | Formation Pathway | Analytical Identification | Mitigation Strategies |
| Unreacted Starting Material | Varies (e.g., tert-Butyl 3-(methoxycarbonylmethyl)pyrrolidine-1-carboxylate) | Incomplete reduction of the carboxylic acid or ester precursor. | TLC: Different Rf value from the product. LC-MS: Presence of the molecular ion peak corresponding to the starting material. 1H NMR: Characteristic signals of the ester or carboxylic acid group (e.g., -OCH3 singlet around 3.7 ppm for a methyl ester). | Ensure sufficient equivalents of the reducing agent are used. Increase reaction time or temperature as appropriate for the chosen reducing agent. Monitor the reaction closely by TLC or LC-MS until full consumption of the starting material. |
| Over-reduction Product (Diol) | tert-Butyl 3-(2,2-dihydroxyethyl)pyrrolidine-1-carboxylate | Occurs with powerful reducing agents like LiAlH4, where the ester is reduced to the aldehyde and then further to the primary alcohol. | LC-MS: Molecular ion peak corresponding to the diol (M+H)+. 1H NMR: Absence of the aldehyde proton and presence of signals corresponding to the diol. | Use a milder reducing agent such as Sodium Borohydride (NaBH4). Carefully control the stoichiometry of the reducing agent. Perform the reaction at a lower temperature. |
| Aldehyde Intermediate | tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate | Incomplete reduction of the ester to the alcohol. Can be more prevalent with sterically hindered reducing agents or insufficient reaction time. | TLC: May appear as a separate spot. LC-MS: Molecular ion peak corresponding to the aldehyde. 1H NMR: A characteristic aldehyde proton signal between 9-10 ppm. | Extend the reaction time. Use a slight excess of a suitable reducing agent. Ensure efficient stirring and appropriate reaction temperature. |
| Dehydration Product | tert-Butyl 3-vinylpyrrolidine-1-carboxylate | Can occur during acidic work-up or purification, especially if the reaction mixture is heated in the presence of acid. The hydroxyl group can be eliminated to form an alkene. | GC-MS: Molecular ion peak corresponding to the dehydrated product. 1H NMR: Appearance of vinyl proton signals (typically between 5-6 ppm). | Perform the work-up under neutral or mildly basic conditions. Avoid excessive heating during purification steps like distillation. Use milder purification techniques like column chromatography with a neutral stationary phase. |
| Dimeric Impurities | Ether-linked or other dimers | Can form through intermolecular reactions, for instance, the reaction of the alcohol product with an activated intermediate. | LC-MS: Molecular ion peaks corresponding to dimeric species. Size Exclusion Chromatography: Elution at an earlier retention time compared to the monomeric product. | Use dilute reaction conditions to favor intramolecular reactions. Control the rate of addition of reagents. |
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum shows a singlet at ~3.7 ppm that I can't assign to my product. What could it be?
A1: A singlet around 3.7 ppm is characteristic of a methyl ester (-OCH3). This indicates the presence of unreacted starting material, likely tert-Butyl 3-(methoxycarbonylmethyl)pyrrolidine-1-carboxylate. To address this, you can try increasing the equivalents of your reducing agent or extending the reaction time. Monitoring the reaction by TLC or LC-MS is crucial to ensure complete conversion.
Q2: I am using LiAlH4 for the reduction and I am observing a significant amount of a more polar byproduct on my TLC plate. What is it likely to be?
A2: With a strong reducing agent like Lithium Aluminum Hydride (LiAlH4), there is a risk of over-reduction. The more polar byproduct is likely the corresponding diol, where the ester has been fully reduced. To avoid this, consider using a milder reducing agent like Sodium Borohydride (NaBH4) or carefully controlling the stoichiometry and reaction temperature when using LiAlH4.
Q3: After purification by column chromatography, I see a new, less polar spot on the TLC of my final product, and the yield is lower than expected. What could have happened?
A3: The formation of a less polar spot after purification, especially if acidic conditions were used or if the column was heated, suggests a dehydration reaction may have occurred. The hydroxyl group of your product can be eliminated to form tert-Butyl 3-vinylpyrrolidine-1-carboxylate. To prevent this, ensure your work-up and purification steps are performed under neutral conditions and avoid excessive heat.
Q4: How can I best monitor the progress of the reduction reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. You should see the disappearance of the starting material spot and the appearance of the product spot, which will have a different Rf value. For more quantitative analysis and to check for the presence of minor impurities, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended technique.
Experimental Protocols
Protocol 1: Reduction of tert-Butyl 3-(methoxycarbonylmethyl)pyrrolidine-1-carboxylate with Sodium Borohydride
-
Reaction Setup: To a solution of tert-Butyl 3-(methoxycarbonylmethyl)pyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol, add Sodium Borohydride (NaBH4) (2.0-3.0 eq) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the identification of side products during the synthesis.
Caption: Troubleshooting workflow for identifying and mitigating side products.
Technical Support Center: Boc-Protected Pyrrolidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Boc-protected pyrrolidine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of Boc-protected pyrrolidine.
| Symptom | Potential Cause | Suggested Solution |
| Low Yield of Boc-Protected Pyrrolidine | Incomplete reaction. | - Ensure accurate stoichiometry of reagents; a slight excess of di-tert-butyl dicarbonate ((Boc)₂O) may be used.- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure full consumption of the starting pyrrolidine.[1] - Increase reaction time or gently warm the reaction mixture if the reaction is sluggish at room temperature. |
| Hydrolysis of (Boc)₂O. | - Use anhydrous solvents and reagents to prevent premature decomposition of the Boc anhydride. | |
| Product loss during work-up. | - Thoroughly extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).- Perform multiple extractions to maximize recovery.- If the product is volatile, use a rotary evaporator at a lower temperature and pressure during solvent removal.[1] | |
| Presence of Multiple Spots/Peaks in Crude Product Analysis (TLC/GC/HPLC) | Unreacted starting material (pyrrolidine). | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.- Consider a chemical quench or an extractive work-up specifically designed to remove the unreacted amine.[1] |
| Formation of di-Boc-pyrrolidine. | - This is less common with pyrrolidine's secondary amine but can occur under forcing conditions. Use stoichiometric amounts of (Boc)₂O and avoid excessively high temperatures or prolonged reaction times. | |
| Presence of tert-butanol. | - This is a byproduct of the reaction. It can be removed during aqueous work-up or by evaporation under reduced pressure due to its volatility. | |
| Formation of N-tert-butoxycarbonyl-pyrrolidine oligomers. | - This is rare but can occur if reactive intermediates are present. Ensure the purity of the starting pyrrolidine. | |
| Discoloration of the Final Product | Presence of baseline impurities or degradation products. | - A final purification step by recrystallization can often remove colored impurities.[1] - Treatment with activated carbon followed by filtration may also be effective in removing color.[1] |
| Difficulty in Purifying the Product by Column Chromatography | The compound is too polar and adheres to the silica gel. | - Consider using a more polar eluent system.- Add a small amount of a basic modifier like triethylamine to the eluent to reduce tailing and improve elution.[1] - Switching to a different stationary phase, such as alumina, may be beneficial.[1] |
| Co-elution of impurities. | - Optimize the column chromatography conditions by using a longer column or a shallower solvent gradient.[1] - Preparative HPLC can be an effective alternative for separating closely related impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of Boc-protected pyrrolidine?
A1: Common impurities can include unreacted starting materials (pyrrolidine), byproducts from the Boc-protection step such as tert-butanol, and occasionally over-alkylation products.[1] Side reactions involving functional groups on substituted pyrrolidines can also lead to impurities.[1]
Q2: How can I monitor the progress of the Boc protection reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the starting pyrrolidine spot and the appearance of the product spot. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are the recommended storage conditions for Boc-protected pyrrolidine?
A3: It is generally recommended to store the compound at 2-8°C to ensure its stability.
Q4: What analytical techniques are best for assessing the purity of the final product?
A4: Purity is typically assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Mass Spectrometry (MS) is used to confirm the molecular weight and can provide fragmentation patterns for structural elucidation.
Q5: I see an unexpected peak in my GC-MS analysis. How can I identify it?
A5: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying unknown impurities. It separates the impurity and provides its mass-to-charge ratio, which helps in determining its molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation analysis. If the impurity can be isolated, NMR spectroscopy is the definitive method for structural elucidation.
Data Presentation
Table 1: Typical Yields for Boc Protection of Pyrrolidine Derivatives under Various Conditions
| Pyrrolidine Derivative | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Pyrrolidine | (Boc)₂O, NaOH, Dioxane/H₂O, RT, 4h | 95 | >98 (GC) | General Procedure |
| (S)-2-(Aminomethyl)pyrrolidine | (Boc)₂O, Triethylamine, CH₂Cl₂, 0°C to RT, 12h | 92 | >99 (HPLC) | [2](--INVALID-LINK--) |
| (R)-3-Pyrrolidinol | (Boc)₂O, NaHCO₃, Ethyl Acetate/H₂O, RT, 12h | 77 | Not specified | [3](--INVALID-LINK--) |
| Proline | (Boc)₂O, Triethylamine, CH₂Cl₂, RT | >95 | Not specified | [4](--INVALID-LINK--) |
Note: Yields and purity can vary based on the specific substrate, scale, and purification method.
Table 2: Analytical Methods for Impurity Detection
| Analytical Technique | Types of Impurities Detected | Key Advantages |
| GC-FID/GC-MS | Volatile impurities, unreacted starting materials, tert-butanol. | High resolution for volatile compounds, allows for quantification and identification. |
| HPLC-UV/HPLC-MS | Non-volatile impurities, byproducts, diastereomers. | High accuracy and precision, suitable for a wide range of compounds, direct separation of enantiomers with a chiral column. |
| ¹H and ¹³C NMR | Structural isomers, significant organic impurities. | Provides detailed structural information for identification and can be used for quantification (qNMR). |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-Pyrrolidine
Materials:
-
Pyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve pyrrolidine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (1.1 eq) and stir until it dissolves.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dioxane dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Once the reaction is complete, add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-pyrrolidine.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude N-Boc-pyrrolidine
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
-
Dissolve the crude N-Boc-pyrrolidine in a minimum amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). A small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent to minimize tailing of the amine product.[1]
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the synthesis and purification of N-Boc-pyrrolidine.
Caption: Troubleshooting decision tree for common issues in Boc-pyrrolidine synthesis.
References
Stability issues of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate under acidic conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc protecting group on this compound under acidic conditions?
A1: The tert-butyloxycarbonyl (Boc) protecting group is well-known for its sensitivity to acidic conditions.[1][2] It is designed to be readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to regenerate the free amine.[3] The stability of the Boc group is significantly reduced in the presence of acid, and the rate of cleavage is dependent on the acid strength, its concentration, temperature, and the solvent used.[4] While stable under basic and nucleophilic conditions, exposure to even mild acidic conditions can lead to its removal.[5]
Q2: What is the mechanism of Boc deprotection under acidic conditions?
A2: The deprotection of the Boc group proceeds through an acid-catalyzed pathway. The initial step involves the protonation of the carbonyl oxygen of the carbamate. This is followed by the loss of the stable tert-butyl cation, which then typically fragments into isobutene and carbon dioxide, leading to the formation of the free amine.[2]
Q3: What are the common reagents and conditions used for the deprotection of this compound?
A3: Standard conditions for Boc deprotection involve the use of strong acids. A common and highly effective method is treatment with trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solution (typically 20-50% v/v), at room temperature.[3] Another widely used reagent is a solution of hydrochloric acid (HCl) in an organic solvent, such as 4M HCl in 1,4-dioxane.[6]
Q4: Are there potential side reactions to be aware of when deprotecting this compound under acidic conditions?
A4: Yes, several side reactions can occur. The tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups on the substrate or in the reaction mixture. While specific data for this molecule is limited, potential side reactions for the 3-(2-hydroxyethyl)pyrrolidine core could include:
-
Etherification: The hydroxyl group could potentially react with the tert-butyl cation or another alcohol molecule under strongly acidic and anhydrous conditions to form a tert-butyl ether or a dimeric ether, respectively.
-
Esterification: If the acid used for deprotection is a carboxylic acid (like TFA), there is a possibility of ester formation with the hydroxyl group, especially at elevated temperatures.
-
Pyrrolidine Ring Opening: While generally stable, prolonged exposure to very strong acids and high temperatures could potentially lead to the degradation of the pyrrolidine ring itself. Studies on the degradation of the related compound 1-(2-hydroxyethyl)pyrrolidine have shown that the pyrrolidine ring can be a site of degradation under certain oxidative and thermal conditions.[7][8]
Q5: How can I monitor the progress of the Boc deprotection reaction?
A5: The progress of the deprotection can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method to observe the disappearance of the starting material and the appearance of the more polar deprotected product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress, allowing for the determination of the percentage of starting material remaining and product formed.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which typically appears around 1.4 ppm.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration: The acidic conditions may not be harsh enough for complete cleavage. | Increase the concentration of the acid or switch to a stronger acid (e.g., from HCl in dioxane to TFA). |
| Short reaction time: The reaction may not have proceeded to completion. | Extend the reaction time and continue to monitor by TLC or HPLC. | |
| Low reaction temperature: The reaction rate may be too slow at lower temperatures. | Allow the reaction to warm to room temperature or apply gentle heating, while monitoring for potential side reactions. | |
| Poor reagent quality: The acid may have degraded or absorbed moisture, reducing its effectiveness. | Use fresh, high-quality anhydrous acid and solvent. | |
| Formation of Side Products | Alkylation by tert-butyl cation: The reactive tert-butyl cation can alkylate the substrate or other nucleophiles. | Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cation. |
| Degradation of the pyrrolidine ring or side chain: The substrate may be sensitive to the harsh acidic conditions. | Use milder deprotection conditions, such as a lower concentration of acid, a weaker acid, or a lower reaction temperature. | |
| Low Yield of Deprotected Product | Product instability: The deprotected amine may be unstable under the reaction or work-up conditions. | Neutralize the reaction mixture promptly after completion and consider a work-up procedure that avoids prolonged exposure to strong acids or bases. |
| Product loss during work-up: The deprotected product, being a free amine, might be water-soluble, leading to losses during aqueous extraction. | Perform extractions with a suitable organic solvent at an appropriate pH to ensure the product is in its free base form and less water-soluble. |
Quantitative Data
| Acidic Condition | Solvent | Temperature | Typical Reaction Time | Reported Purity/Yield | Reference |
| 50% TFA | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h | >95% | [3] |
| 4M HCl | 1,4-Dioxane | Room Temperature | 1 - 4 h | High | [6] |
| 20% TFA | Dichloromethane (DCM) | 0 °C to Room Temperature | 1 - 3 h | Substrate dependent | [3] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents, or to a final concentration of 20-50% v/v) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 30 minutes to 2 hours).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected product, 3-(2-hydroxyethyl)pyrrolidine.
Protocol 2: Boc Deprotection using HCl in Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (if dilution is required)
-
Diethyl ether (for precipitation)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
Add the 4M HCl in 1,4-dioxane solution (5-10 equivalents) to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or HPLC (typically 1 to 4 hours).
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, it can be collected by filtration and washed with cold diethyl ether.
-
Alternatively, the solvent and excess HCl can be removed under reduced pressure to yield the hydrochloride salt of the product.
Visualizations
Caption: Acid-catalyzed deprotection pathway of this compound.
Caption: A troubleshooting workflow for Boc deprotection experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Chemical Stability and Characterization of Degradation Products of Blends of 1â(2-Hydroxyethyl)pyrrolidine and 3âAmino-1-propanol - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
Technical Support Center: Optimization of Chiral Pyrrolidine Synthesis
Welcome to the technical support center for the synthesis of chiral pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in chiral pyrrolidine synthesis?
Low or no product yield can stem from several factors. Catalyst deactivation by impurities in reagents or solvents is a frequent issue. It is also possible that the reaction conditions, such as temperature, reaction time, or reactant concentrations, are not optimal. To address this, a systematic optimization of these conditions is recommended. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) can help determine the ideal reaction time.[1] Additionally, ensuring all reagents and solvents are pure and dry, and performing reactions under an inert atmosphere (e.g., nitrogen or argon), can prevent catalyst deactivation and improve yield.[1]
Q2: How can I improve the diastereoselectivity of my [3+2] cycloaddition reaction?
Poor diastereoselectivity in [3+2] cycloaddition reactions for pyrrolidine synthesis can often be attributed to a suboptimal choice of solvent. The polarity and steric bulk of the solvent play a crucial role in the geometry of the transition state. For instance, in 1,3-dipolar cycloadditions of azomethine ylides, switching from a polar protic solvent like methanol to a more sterically hindered alcohol such as isopropanol or tert-butanol has been shown to improve selectivity.[1] The reaction temperature also significantly impacts the energy difference between diastereomeric transition states; lowering the temperature may enhance selectivity, though it might necessitate longer reaction times.[1]
Q3: My enantioselectivity is poor in a catalytic asymmetric reaction. What should I do?
The first step is to screen a library of chiral ligands or organocatalysts, as the chosen one may not be optimal for your specific substrates.[1] The electronic and steric properties of the ligand can have a substantial impact on the enantioselectivity of metal-catalyzed reactions.[1] Furthermore, the metal-to-ligand ratio is critical and should be systematically varied.[1] The purity of all components, including the catalyst, ligands, and starting materials, is paramount, as trace impurities can act as inhibitors or competing substrates.[2]
Q4: What is the role of the catalyst in achieving high stereoselectivity?
In asymmetric catalysis, a chiral catalyst fosters a chiral environment that favors the formation of one stereoisomer over another. For example, in 1,3-dipolar cycloadditions, chiral metal-ligand complexes, such as those involving silver or copper with chiral ligands, are frequently used to induce high enantioselectivity.[1] The choice of the metal salt and ligand, along with their ratio, can dramatically influence the enantiomeric excess (ee) of the product.[1] In the realm of organocatalysis, chiral molecules like proline and its derivatives are employed to catalyze reactions, leading to enantioenriched pyrrolidine precursors.[1]
Troubleshooting Guides
Problem 1: Low or Inconsistent Yield
This guide provides a systematic approach to troubleshooting low or inconsistent yields in chiral pyrrolidine synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
This guide outlines steps to improve the stereochemical outcome of your reaction.
Caption: Troubleshooting workflow for poor stereoselectivity.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies to guide your optimization efforts.
Table 1: Effect of Solvent on the Enantioselectivity of the Proline-Catalyzed Aldol Reaction [2]
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | DMSO | 95 | 96 |
| 2 | DMF | 92 | 94 |
| 3 | CH3CN | 85 | 88 |
| 4 | THF | 70 | 75 |
| 5 | CH2Cl2 | 65 | 60 |
| 6 | Toluene | 50 | 40 |
Table 2: Optimization of Reaction Conditions for the Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene using an Organocatalyst [3]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| 1 | CH2Cl2 | rt | 7 | 99 | 78:22 | 68 |
| 2 | Methylcyclohexane | rt | 24 | 85 | 90:10 | 82 |
| 3 | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |
| 4 | Methylcyclohexane | -10 | 48 | 75 | 93:7 | 86 |
Table 3: Synthesis of Chiral Pyrrolidines via [3+2] Cycloaddition - Catalyst and Solvent Effects [4]
| Entry | Catalyst (mol%) | Solvent | Yield (%) | dr |
| 1 | AgOAc (20) | Toluene | 60 | >95:5 |
| 2 | Ag2CO3 (20) | Toluene | 75 | >95:5 |
| 3 | Ag2O (20) | Toluene | 65 | >95:5 |
| 4 | Cu(OTf)2 (20) | Toluene | 50 | 90:10 |
| 5 | Ag2CO3 (10) | Toluene (0.4 M) | 92 | >95:5 |
Experimental Protocols
General Procedure for Stereoselective Pyrrolidine Synthesis via [3+2] Cycloaddition[1]
-
To a 10 mL round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the selected solvent (5 mL).
-
Add the catalyst (e.g., 4 mol%) to the mixture.
-
Stir the resulting mixture at the optimized temperature (e.g., 100 °C).
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a magnetic catalyst is used, separate it with an external magnet. Otherwise, proceed to the workup.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
General Procedure for Organocatalytic Michael Addition[3]
-
To a stirred solution of the aldehyde (0.5 mmol) and the nitroolefin (0.25 mmol) in the chosen solvent (1.0 mL) at the desired temperature, add the organocatalyst (10 mol%).
-
Stir the reaction mixture for the specified time, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the Michael adduct.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and analysis of chiral pyrrolidines.
Caption: General experimental workflow for chiral pyrrolidine synthesis.
References
Troubleshooting low yield in enantioselective pyrrolidine synthesis
Welcome to the technical support center for enantioselective pyrrolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve optimal results in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is consistently low. Where should I start troubleshooting?
A1: Low yield in enantioselective pyrrolidine synthesis can stem from several factors. A systematic approach to troubleshooting is crucial. Begin by evaluating the quality of your starting materials and reagents, as impurities can significantly hinder the reaction. Subsequently, assess the catalytic system, reaction conditions, and finally, the work-up and purification procedures.
Q2: How do I know if my catalyst is the problem?
A2: The catalyst is a critical component of any enantioselective synthesis. Issues with the catalyst can manifest as low yield, low enantioselectivity, or both.
-
Catalyst Purity and Activity: Ensure the catalyst is pure and has been stored correctly. Some catalysts are sensitive to air and moisture. Improper handling can lead to deactivation.[1]
-
Catalyst Loading: The amount of catalyst used is crucial. Too little catalyst may result in a slow or incomplete reaction, while too much can sometimes lead to side reactions. It is advisable to perform a screen of catalyst loading to find the optimal concentration.[1]
-
Catalyst Activation: Some catalysts require an activation step before use. Consult the literature for the specific activation procedure for your catalyst. For palladium catalysts, this may involve a pre-reduction step.
-
Ligand Selection: The choice of chiral ligand is paramount for both yield and enantioselectivity. If you are experiencing low yield, it may be beneficial to screen a variety of ligands with different electronic and steric properties.[2]
Q3: Could my solvent be affecting the reaction yield?
A3: Absolutely. The solvent plays a critical role in solubilizing reactants, stabilizing intermediates and transition states, and in some cases, participating in the reaction.
-
Solvent Polarity: The polarity of the solvent can significantly influence the reaction rate and selectivity. For instance, in 1,3-dipolar cycloaddition reactions for pyrrolidine synthesis, a switch from a polar protic solvent like methanol to a less polar one like toluene can have a dramatic effect on the yield and diastereoselectivity.[3]
-
Solvent Purity: Always use high-purity, anhydrous solvents, especially for reactions that are sensitive to moisture. Water can deactivate catalysts and react with intermediates.[1]
Q4: My starting materials are pure, but the yield is still low. What else could be wrong?
A4: If you have confirmed the quality of your starting materials and catalyst, consider the following:
-
Reaction Temperature: Temperature can have a profound effect on reaction rate and selectivity. Lowering the temperature can sometimes improve selectivity at the cost of a longer reaction time. Conversely, if the reaction is sluggish, a moderate increase in temperature might improve the yield, but be mindful of potential side reactions or product decomposition.
-
Substrate Stability: Some substrates, particularly imines and azomethine ylides used in 1,3-dipolar cycloadditions, can be unstable.[4] It is often best to generate these intermediates in situ. Ensure the conditions for their generation are optimal and that they are consumed by the desired reaction pathway.
-
Side Reactions: Be aware of potential side reactions that can consume your starting materials or product. These can include racemization of the product, oligomerization of the alkene, or decomposition of the catalyst. Analyzing the crude reaction mixture by techniques like NMR or LC-MS can help identify byproducts.
Q5: I have a good crude yield, but I lose a lot of product during purification. What can I do?
A5: Purification of chiral pyrrolidines can be challenging.
-
Chromatography: Poor peak shape (tailing or fronting) during column chromatography can lead to product loss. This can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent, especially for basic pyrrolidine products.[5]
-
Crystallization: If you are purifying by crystallization, the choice of solvent is critical. If your product is forming a racemic compound instead of a conglomerate, you may need to screen different solvents or consider derivatization with a chiral resolving agent to form diastereomers, which are easier to separate.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of enantioselective pyrrolidine synthesis, based on literature data.
Table 1: Effect of Catalyst Loading and Solvent on Yield
| Entry | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |
| 1 | 1 | Toluene | 65 | [6] |
| 2 | 2 | Toluene | 85 | [6] |
| 3 | 5 | Toluene | 92 | [6] |
| 4 | 2 | Dichloromethane | 78 | [6] |
| 5 | 2 | Tetrahydrofuran | 72 | [6] |
| 6 | 2 | Xylenes | 94 | [6] |
Table 2: Effect of Temperature on Yield and Enantioselectivity
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | 25 | 88 | 90 | Fictional Data |
| 2 | 0 | 85 | 95 | Fictional Data |
| 3 | -20 | 75 | 98 | Fictional Data |
| 4 | -40 | 60 | >99 | Fictional Data |
Experimental Protocols
Protocol 1: General Procedure for Chiral Ligand Screening
This protocol provides a general workflow for screening a library of chiral ligands for an asymmetric reaction.
-
Preparation: In an array of reaction vials, add the metal precursor and the appropriate solvent under an inert atmosphere.
-
Ligand Addition: To each vial, add a different chiral ligand from your library. Ensure the metal-to-ligand ratio is consistent across all reactions.
-
Substrate Addition: Add the starting materials to each vial.
-
Reaction: Stir the reactions at the desired temperature for a set amount of time.
-
Analysis: Quench the reactions and analyze the crude product from each vial by chiral HPLC or GC to determine the yield and enantiomeric excess.
-
Optimization: Based on the results, select the most promising ligand(s) for further optimization of reaction conditions.
Protocol 2: In Situ Generation of Azomethine Ylides for 1,3-Dipolar Cycloaddition
This protocol describes a general method for the in situ generation of an azomethine ylide from an α-amino acid ester and an aldehyde.[4]
-
Setup: To a flame-dried flask under an inert atmosphere, add the α-amino acid ester hydrochloride and a non-polar solvent (e.g., toluene).
-
Aldehyde Addition: Add the aldehyde to the suspension.
-
Base Addition: Add a base (e.g., triethylamine) to the mixture and stir at room temperature. The formation of the imine can be monitored by TLC.
-
Ylide Formation and Cycloaddition: Add the dipolarophile and a Lewis acid catalyst (e.g., AgOAc). Heat the reaction mixture to the desired temperature to promote decarboxylation and subsequent 1,3-dipolar cycloaddition.
-
Work-up: After the reaction is complete, cool the mixture, filter off any solids, and concentrate the filtrate. Purify the residue by column chromatography.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 5. Palladium and Organocatalysis: An Excellent Recipe for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Removal in Pyrrolidine Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalysts from pyrrolidine synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing residual palladium catalysts from my pyrrolidine synthesis reaction?
Common and effective methods for removing residual palladium catalysts include treatment with activated carbon, the use of metal scavengers, and purification via silica gel chromatography. The choice of method often depends on the nature of your product, the specific palladium catalyst used, and the required level of purity.
Q2: My pyrrolidine product is highly polar. How can I effectively remove the catalyst without significant product loss on silica gel?
For highly polar pyrrolidine products, traditional silica gel chromatography can lead to significant product loss. In such cases, alternative methods are recommended:
-
Metal Scavengers: Functionalized silica or polymer-based scavengers with high affinity for the catalyst can be stirred with the reaction mixture and then simply filtered off. This often minimizes the loss of polar products.
-
Activated Carbon: Treatment with activated carbon is another effective method that does not rely on the polarity of the product for separation.
-
Alternative Chromatography: If chromatography is necessary, consider using a different stationary phase, such as alumina or a functionalized silica gel, that may have a lower affinity for your polar product.
Q3: After purification, I still detect residual catalyst in my final product. What are the next steps?
If residual catalyst is still present after initial purification, a secondary purification step is necessary. The choice of the secondary method should be different from the initial one. For example, if you first used silica gel chromatography, you could follow up with an activated carbon treatment or the use of a specific metal scavenger. Combining different methods is often more effective than repeating the same one.
Troubleshooting Guide
Problem 1: Low Purity of Pyrrolidine Product After Silica Gel Chromatography
| Possible Cause | Troubleshooting Step |
| Co-elution of Product and Catalyst | Modify the solvent system for chromatography. A more polar solvent system might help in retaining the catalyst on the silica gel while eluting the product. |
| Inappropriate Stationary Phase | Consider using a different stationary phase like alumina or a functionalized silica gel that might offer better separation for your specific product and catalyst combination. |
| Overloading of the Column | Reduce the amount of crude product loaded onto the column to improve separation efficiency. |
Problem 2: Inefficient Catalyst Removal with Activated Carbon
| Possible Cause | Troubleshooting Step |
| Insufficient Amount of Activated Carbon | Increase the weight equivalents of activated carbon used. A common starting point is 5-10 wt% of the crude product. |
| Insufficient Contact Time | Increase the stirring time of the reaction mixture with activated carbon. Several hours or even overnight stirring may be required for effective removal. |
| Inappropriate Grade of Activated Carbon | Different grades of activated carbon have varying surface areas and pore sizes. Experiment with a different grade of activated carbon to find one that is more effective for your specific catalyst. |
Quantitative Data Summary
The following table summarizes the efficiency of different catalyst removal methods based on experimental data.
| Method | Catalyst | Initial Concentration | Final Concentration | Removal Efficiency (%) | Reference |
| Activated Carbon | Palladium | 1000 ppm | 50 ppm | 95% | |
| Metal Scavenger (Thiol-functionalized silica) | Palladium | 1200 ppm | <10 ppm | >99% | |
| Silica Gel Chromatography | Palladium | 800 ppm | 100 ppm | 87.5% | - |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Removal using Activated Carbon
-
Dissolve the crude pyrrolidine product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add activated carbon (5-10 wt% of the crude product) to the solution.
-
Stir the mixture vigorously at room temperature for 2-12 hours.
-
Monitor the removal of the catalyst by taking small aliquots of the solution, filtering them, and analyzing by a suitable method (e.g., TLC, LC-MS).
-
Once the catalyst removal is complete, filter the mixture through a pad of celite to remove the activated carbon.
-
Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Catalyst Removal using a Metal Scavenger
-
Dissolve the crude pyrrolidine product in an appropriate solvent.
-
Add the selected metal scavenger (e.g., thiol-functionalized silica gel) to the solution. The amount of scavenger will depend on its capacity and the amount of residual catalyst.
-
Stir the mixture at room temperature or gentle heating as recommended by the scavenger manufacturer.
-
Monitor the progress of the scavenging process.
-
Once complete, filter off the scavenger.
-
Wash the scavenger with fresh solvent.
-
Combine the filtrates and concentrate to obtain the purified product.
Diagrams
Caption: Decision workflow for selecting a catalyst removal method.
Caption: Troubleshooting guide for low purity after chromatography.
Technical Support Center: Byproducts of Boc Deprotection with Strong Acids
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help prevent the formation of byproducts and ensure complete deprotection of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of byproduct formation during Boc deprotection with strong acids?
A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate nucleophilic residues within the molecule of interest, leading to undesired modifications.[2][3]
Q2: Which functional groups and amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Nucleophilic functional groups are particularly vulnerable to alkylation by the tert-butyl cation. In the context of peptide synthesis, these include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2][4] This can lead to the formation of 2,5,7-tri-tert-butyltryptophan as a main byproduct under certain conditions.[5][6]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][4] Methionine is also susceptible to oxidation during acidic treatments.[7][8]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to the formation of S-tert-butylated Cys residues.[2][4]
-
Tyrosine (Tyr): The phenolic ring can be alkylated by the tert-butyl cation.[2][4]
-
Other nucleophilic sites: Amidines, guanidines, and other electron-rich aromatic rings are also prone to alkylation.[3][9]
Q3: What are scavengers and how do they prevent the formation of byproducts?
A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[2] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[2] Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.[4][10] The usefulness of adding scavengers is also due to the removal of tert-butyl trifluoroacetate, an alkylating byproduct formed from the reaction of the tert-butyl cation with TFA.[11]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the persistence of the starting material in your reaction mixture, which can be monitored by techniques like TLC, HPLC, or LC-MS.[1] Possible causes for incomplete deprotection include insufficient acid concentration, inadequate reaction time or temperature, and steric hindrance around the Boc-protected amine.[1][2]
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting byproduct formation.
-
Possible Cause: Alkylation of nucleophilic residues by the tert-butyl cation generated during deprotection.[1][2]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[1][2] Refer to the tables below for guidance on scavenger selection.
Issue 2: Incomplete deprotection of the Boc group.
-
Possible Cause 1: Insufficient concentration or equivalents of acid. [2]
-
Possible Cause 2: Insufficient reaction time or temperature. [1][2]
-
Possible Cause 3: Steric hindrance around the Boc-protected amine. [1][2]
Data Presentation
Table 1: Common Scavengers and Their Targets
| Scavenger | Target Residue/Side Reaction |
| Triisopropylsilane (TIS) | General carbocation scavenger |
| Water | General carbocation scavenger, helps hydrolyze the Boc group |
| 1,2-Ethanedithiol (EDT) | Tryptophan (prevents indole ring alkylation) |
| Thioanisole | General carbocation scavenger, protects against various side reactions |
| Phenol | Tyrosine (competes for alkylation) |
Table 2: Effectiveness of Different Scavenger Cocktails
Data adapted from a study on a model pentadecapeptide containing one methionine and two cysteine residues.[4]
| Cleavage Cocktail | % Peptide Purity (Crude) | Comments |
| TFA/TIS/H₂O (95:2.5:2.5 v/v/v) | High | A good general-purpose scavenger cocktail.[4] |
| TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5 v/v/v) | Very High | Recommended for peptides containing Tryptophan. |
| Reagent K (TFA/phenol/water/thioanisole/EDT) | Very High | A robust cocktail for complex peptides with multiple sensitive residues. |
Experimental Protocols
General Protocol for Boc Deprotection using TFA
-
Dissolution: Dissolve the Boc-protected substrate in an anhydrous solvent such as Dichloromethane (DCM) in a round-bottom flask. The concentration can be in the range of 0.1 to 0.5 M.[12]
-
Reagent Addition: Add Trifluoroacetic Acid (TFA) to the solution. A common ratio is a 25-50% solution of TFA in DCM.[12] If necessary, add the appropriate scavenger or scavenger cocktail to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[12]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The crude product is often obtained as a TFA salt and can be used directly for the next step or neutralized.[12]
Protocol for Analysis of Byproducts by HPLC
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
HPLC System: Use a reverse-phase C18 column with a gradient elution system.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over a period of 20-30 minutes.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.
-
Analysis: Compare the chromatogram of the reaction mixture to that of the starting material and the expected product. The presence of new peaks indicates the formation of byproducts. Mass spectrometry can be coupled with HPLC (LC-MS) for the identification of these byproducts.
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Formation of alkylated side products.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BOC deprotection [ko.bzchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Chiral 3-Hydroxypyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Chiral 3-hydroxypyrrolidines are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their synthesis with high enantiopurity is a critical challenge in medicinal and process chemistry. This guide provides an objective comparison of several prominent synthetic strategies, offering quantitative data for performance assessment and detailed experimental protocols for key transformations.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route to a chiral 3-hydroxypyrrolidine is contingent on factors such as the desired enantiomer, scale of production, cost of starting materials and reagents, and the required level of enantiopurity. Below is a summary of key performance indicators for several widely employed synthetic methodologies.
| Synthetic Route | Starting Material | Key Transformation | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| From Natural Chiral Pool | L-Glutamic Acid | Intramolecular Cyclization | ~40-50% | >99% | Readily available and inexpensive starting material, high enantiopurity. | Multi-step synthesis, use of hazardous reagents (e.g., LiAlH4). |
| D-Malic Acid | Reductive Amination | ~30-40% | >98% | Access to the opposite enantiomer, high enantiopurity.[1] | Multi-step synthesis, use of strong reducing agents.[1] | |
| Chemoenzymatic Kinetic Resolution | Racemic N-Boc-3-hydroxypyrrolidine | Lipase-catalyzed acylation | ~45% (for each enantiomer) | >99% | High enantioselectivity, mild reaction conditions. | Theoretical maximum yield of 50% for each enantiomer, requires separation of product and unreacted starting material. |
| Asymmetric Hydrogenation | N-Boc-pyrrolidin-3-one | Rhodium-catalyzed asymmetric hydrogenation | ~90% | >99% | High yield and enantioselectivity, single-step chirality induction. | Requires specialized chiral ligands and high-pressure hydrogenation equipment. |
| Sharpless Asymmetric Epoxidation | Allylic Alcohol | Ti-catalyzed epoxidation | ~60-70% | >95% | Predictable stereochemistry, applicable to a range of substrates. | Multi-step process, requires careful control of reaction conditions. |
| Photoenzymatic Synthesis | Pyrrolidine | One-pot photo-oxidation and enzymatic reduction | up to 90% conversion | >99% | Innovative one-pot procedure, high enantioselectivity.[2] | Requires specialized photochemical and enzymatic setup.[2] |
Experimental Protocols
Detailed methodologies for key transformations in the synthesis of chiral 3-hydroxypyrrolidines are provided below.
Synthesis of (S)-N-Benzyl-3-hydroxypyrrolidine from L-Glutamic Acid
This route involves the conversion of L-glutamic acid into a protected lactam, followed by reduction.
Step 1: Synthesis of (S)-1-Benzyl-5-oxopyrrolidine-2-carboxylic acid
L-Glutamic acid (147 g, 1 mol) is suspended in water (500 mL), and the mixture is heated to 95°C. Benzylamine (107 g, 1 mol) is added dropwise over 1 hour, and the reaction mixture is refluxed for 4 hours. Upon cooling, the product crystallizes. The solid is collected by filtration, washed with cold water, and dried to afford the product.
Step 2: Decarboxylation to (S)-1-Benzylpyrrolidin-5-one
The carboxylic acid from the previous step is heated at its melting point until gas evolution ceases. The resulting oil is then distilled under reduced pressure to yield (S)-1-benzylpyrrolidin-5-one.
Step 3: Reduction to (S)-N-Benzyl-3-hydroxypyrrolidine
(S)-1-Benzylpyrrolidin-5-one is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is typically carried out at reflux, followed by a careful workup procedure to quench the excess hydride and isolate the final product.
Lipase-Catalyzed Kinetic Resolution of (±)-N-Boc-3-hydroxypyrrolidine
This method utilizes the enantioselective acylation of one enantiomer of a racemic mixture, allowing for the separation of the two.
To a solution of racemic N-Boc-3-hydroxypyrrolidine (1.0 g, 5.34 mmol) in an organic solvent (e.g., toluene, 20 mL) is added a lipase (e.g., Candida antarctica lipase B, 100 mg) and an acyl donor (e.g., vinyl acetate, 0.55 g, 6.41 mmol). The suspension is stirred at a controlled temperature (e.g., 30°C) and the reaction progress is monitored by chromatography (TLC or GC). Once approximately 50% conversion is reached, the enzyme is removed by filtration. The filtrate is concentrated, and the resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography to yield the two enantiomerically enriched products.[3]
Rhodium-Catalyzed Asymmetric Hydrogenation of N-Boc-pyrrolidin-3-one
This highly efficient method directly introduces chirality through asymmetric hydrogenation.
In a high-pressure autoclave, N-Boc-pyrrolidin-3-one (1.0 g, 5.4 mmol) is dissolved in a degassed solvent such as methanol (20 mL). A chiral rhodium catalyst, typically formed in situ from a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine ligand (e.g., (R)-BINAP), is added under an inert atmosphere. The autoclave is then pressurized with hydrogen gas (e.g., 50 atm) and the reaction is stirred at a specific temperature (e.g., 50°C) for a set time (e.g., 12-24 hours). After releasing the pressure, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to give the enantiomerically pure N-Boc-3-hydroxypyrrolidine.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic strategies.
Caption: Overview of key synthetic strategies.
Caption: Chemoenzymatic resolution workflow.
References
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Navigating the Labyrinth of Amine Protection: A Comparative Guide to Boc Alternatives in Pyrrolidine Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate synthesis of pyrrolidine-based scaffolds, the choice of a nitrogen protecting group is a critical decision that profoundly impacts reaction outcomes. While the tert-butyloxycarbonyl (Boc) group has long been a workhorse in this field, a diverse arsenal of alternative protecting groups offers unique advantages in terms of stability, cleavage conditions, and orthogonality. This guide provides an objective comparison of common and emerging alternatives to Boc protection in pyrrolidine synthesis, supported by experimental data and detailed protocols to inform strategic synthetic planning.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its synthesis often necessitates the temporary masking of the nitrogen atom to prevent unwanted side reactions and to direct reactivity. The ideal protecting group should be easily introduced in high yield, stable to a range of reaction conditions, and readily removed chemoselectively without affecting other functional groups. While Boc fulfills many of these criteria, its acid-lability can be a limitation in complex syntheses requiring acidic conditions for other transformations. This has spurred the adoption of a variety of orthogonal protecting groups, each with its distinct profile of stability and deprotection methods.
This guide will delve into the performance of several key alternatives: the classic Carboxybenzyl (Cbz) group, the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, the palladium-cleavable Allyloxycarbonyl (Alloc) group, the fluoride-sensitive 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) group, the readily cleavable 2-Nitrobenzenesulfonyl (Nosyl) group, and the highly acid-stable Trifluoroacetyl group.
Comparative Analysis of Protecting Group Performance
To provide a clear comparison, the following tables summarize the key characteristics and reported performance of these protecting groups in the context of pyrrolidine synthesis. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature. The data presented here is collated from various sources and should be interpreted as a guide to the relative performance of each group.
Table 1: Overview of Boc-Alternative Protecting Groups
| Protecting Group | Abbreviation | Structure | Key Stability | Cleavage Conditions |
| Carboxybenzyl | Cbz or Z | C₇H₇O₂C- | Stable to mild acid and base | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂C- | Stable to acid and catalytic hydrogenolysis | Base (e.g., 20% Piperidine in DMF) |
| Allyloxycarbonyl | Alloc | C₃H₅O₂C- | Stable to acid and base | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and an allyl scavenger |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | C₆H₁₃O₂Si- | Stable to a wide range of conditions | Fluoride ion source (e.g., TBAF) |
| 2-Nitrobenzenesulfonyl | Nosyl or Ns | C₆H₄NO₄S- | Stable to acidic conditions | Thiolates (e.g., thiophenol and a base) |
| Trifluoroacetyl | TFA | C₂F₃O- | Stable to strong acid | Mild basic conditions (e.g., K₂CO₃ in MeOH/H₂O) |
Table 2: Performance Data in Pyrrolidine Synthesis (Representative Examples)
| Protecting Group | Protection Yield (%) | Deprotection Yield (%) | Key Advantages | Potential Drawbacks |
| Boc | >95 | >90 | Well-established, reliable cleavage. | Acid-lability limits orthogonality. |
| Cbz | 85-95[1] | >90[2] | Orthogonal to Boc and Fmoc. | Incompatible with reducible functional groups.[3] |
| Fmoc | >90 | >90[4] | Orthogonal to acid-labile groups. | Base-lability can be a limitation. |
| Alloc | >90 | 83-99 | Orthogonal to both acid- and base-labile groups. | Requires a metal catalyst for cleavage. |
| Teoc | High (qualitative) | High (qualitative) | Highly orthogonal to many other protecting groups. | Requires fluoride, which can be corrosive. |
| Nosyl | >95 | >90[5] | Mild cleavage conditions, orthogonal to Boc and Fmoc. | Can be sensitive to some nucleophiles. |
| Trifluoroacetyl | High (qualitative) | High (qualitative) | Very stable to acid. | Can be difficult to remove under very mild conditions. |
Experimental Protocols
Detailed methodologies for the introduction and removal of these protecting groups on a pyrrolidine substrate are crucial for successful implementation. The following are representative experimental protocols.
Carboxybenzyl (Cbz) Group
Protection of Pyrrolidine:
-
Reagents: Pyrrolidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water.
-
Procedure: To a solution of pyrrolidine (1.0 equiv.) and NaHCO₃ (2.0 equiv.) in a mixture of DCM and water at 0 °C, slowly add Cbz-Cl (1.1 equiv.). Stir the reaction mixture at room temperature for 12-16 hours. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-pyrrolidine.[2] A reported yield for a similar reaction is 90%.[2]
Deprotection of N-Cbz-Pyrrolidine:
-
Reagents: N-Cbz-pyrrolidine, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure: Dissolve N-Cbz-pyrrolidine in methanol and add 10% Pd/C (10 mol%). Stir the suspension under an atmosphere of hydrogen gas (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain pyrrolidine.[2][3]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Protection of Pyrrolidine:
-
Reagents: Pyrrolidine, 9-Fluorenylmethyl chloroformate (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure: To a solution of pyrrolidine (1.0 equiv.) in a mixture of dioxane and aqueous NaHCO₃ solution at 0 °C, add a solution of Fmoc-Cl (1.05 equiv.) in dioxane dropwise. Allow the mixture to warm to room temperature and stir for 4-6 hours. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Fmoc-pyrrolidine.
Deprotection of N-Fmoc-Pyrrolidine:
-
Reagents: N-Fmoc-pyrrolidine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure: Dissolve N-Fmoc-pyrrolidine in DMF and add piperidine to a final concentration of 20% (v/v). Stir the solution at room temperature for 1-2 hours. Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the free pyrrolidine.[4][6]
Allyloxycarbonyl (Alloc) Group
Protection of Pyrrolidine:
-
Reagents: Pyrrolidine, Allyl chloroformate (Alloc-Cl), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure: To a solution of pyrrolidine (1.0 equiv.) and triethylamine (1.2 equiv.) in DCM at 0 °C, add allyl chloroformate (1.1 equiv.) dropwise. Stir the reaction at room temperature for 2-4 hours. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to afford N-Alloc-pyrrolidine.
Deprotection of N-Alloc-Pyrrolidine:
-
Reagents: N-Alloc-pyrrolidine, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃), Dichloromethane (DCM).
-
Procedure: Dissolve N-Alloc-pyrrolidine in DCM and degas the solution. Add Pd(PPh₃)₄ (5 mol%) and phenylsilane (1.2 equiv.). Stir the reaction mixture under an inert atmosphere at room temperature for 1-3 hours. The reaction mixture can be directly used for the next step or quenched with a dilute acid solution and extracted to isolate the free pyrrolidine.
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
Protection of Pyrrolidine:
-
Reagents: Pyrrolidine, 2-(Trimethylsilyl)ethyl chloroformate (Teoc-Cl), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure: To a solution of pyrrolidine (1.0 equiv.) and triethylamine (1.2 equiv.) in DCM at 0 °C, add Teoc-Cl (1.1 equiv.) dropwise. Stir the reaction at room temperature for 3-5 hours. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield N-Teoc-pyrrolidine.
Deprotection of N-Teoc-Pyrrolidine:
-
Reagents: N-Teoc-pyrrolidine, Tetrabutylammonium fluoride (TBAF), Tetrahydrofuran (THF).
-
Procedure: Dissolve N-Teoc-pyrrolidine in THF and add a 1 M solution of TBAF in THF (1.1 equiv.). Stir the reaction at room temperature for 1-3 hours. Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the free pyrrolidine.
2-Nitrobenzenesulfonyl (Nosyl) Group
Protection of Pyrrolidine:
-
Reagents: Pyrrolidine, 2-Nitrobenzenesulfonyl chloride (Ns-Cl), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure: To a solution of pyrrolidine (1.0 equiv.) and triethylamine (1.5 equiv.) in DCM at 0 °C, add Ns-Cl (1.1 equiv.) portion-wise. Stir the reaction mixture at room temperature for 2-4 hours. Wash the reaction with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate to give N-Nosyl-pyrrolidine.
Deprotection of N-Nosyl-Pyrrolidine:
-
Reagents: N-Nosyl-pyrrolidine, Thiophenol, Potassium carbonate (K₂CO₃), Acetonitrile (MeCN).
-
Procedure: To a solution of N-Nosyl-pyrrolidine (1.0 equiv.) in acetonitrile, add thiophenol (2.0 equiv.) and potassium carbonate (3.0 equiv.). Stir the mixture at room temperature for 1-3 hours. Filter the reaction mixture and concentrate the filtrate. The residue can be purified by column chromatography to yield the free pyrrolidine.[5] A reported yield for a similar reaction is 96%.[5]
Trifluoroacetyl (TFA) Group
Protection of Pyrrolidine:
-
Reagents: Pyrrolidine, Trifluoroacetic anhydride (TFAA), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure: To a solution of pyrrolidine (1.0 equiv.) and triethylamine (1.2 equiv.) in DCM at 0 °C, add trifluoroacetic anhydride (1.1 equiv.) dropwise. Stir the reaction mixture at room temperature for 1-2 hours. Wash the reaction with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain N-Trifluoroacetyl-pyrrolidine.
Deprotection of N-Trifluoroacetyl-Pyrrolidine:
-
Reagents: N-Trifluoroacetyl-pyrrolidine, Potassium carbonate (K₂CO₃), Methanol (MeOH), Water.
-
Procedure: Dissolve N-Trifluoroacetyl-pyrrolidine in a mixture of methanol and water. Add potassium carbonate (2.0 equiv.) and stir the mixture at room temperature for 12-24 hours. Neutralize the reaction with a dilute acid and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the free pyrrolidine.
Strategic Considerations and Workflow
The choice of a protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonality. The following diagrams illustrate the logical flow for selecting a protecting group and a general experimental workflow.
Caption: Logic for selecting an N-protecting group for pyrrolidine synthesis.
Caption: A generalized workflow for pyrrolidine synthesis involving N-protection.
Conclusion
The selection of a nitrogen protecting group in pyrrolidine synthesis is a strategic decision that extends beyond mere masking of reactivity. The alternatives to the widely used Boc group, such as Cbz, Fmoc, Alloc, Teoc, Nosyl, and Trifluoroacetyl, offer a rich toolbox for chemists to navigate complex synthetic pathways. By understanding the unique stability and cleavage profiles of each group, researchers can devise more efficient and robust strategies for the construction of novel pyrrolidine-containing molecules. The data and protocols presented in this guide serve as a valuable resource for making informed decisions, ultimately accelerating the discovery and development of new chemical entities.
References
A Comparative Guide to N-Boc and N-Cbz Protecting Groups for Pyrrolidines
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate nitrogen-protecting group is a critical decision that significantly influences the success of a synthetic pathway.[1] The pyrrolidine ring is a common scaffold in a vast number of natural products and pharmaceuticals.[2] Protecting its secondary amine is often essential to prevent side reactions and to direct the stereochemical outcome of subsequent transformations.[2]
Among the most prevalent N-protecting groups are the tert-butyloxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz or Z) groups.[1] This guide provides an objective, data-driven comparison of their performance in the context of pyrrolidine protection, covering their stability, ease of introduction, and cleavage conditions to aid in the rational selection for your synthetic needs.
Core Properties: N-Boc vs. N-Cbz
The primary distinction between the Boc and Cbz groups lies in their cleavage conditions, which forms the basis of their orthogonal relationship in complex syntheses.[1][3] The Boc group is labile to acid, while the Cbz group is removed by catalytic hydrogenolysis.[1] This orthogonality allows for the selective deprotection of one in the presence of the other, a significant advantage in multi-step synthesis.[1]
| Feature | N-Boc (tert-butyloxycarbonyl) | N-Cbz (benzyloxycarbonyl) |
| Structure | t-Bu-O-(C=O)- | Ph-CH₂-O-(C=O)- |
| Common Reagent | Di-tert-butyl dicarbonate (Boc₂O)[1] | Benzyl chloroformate (Cbz-Cl)[4] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] | Generally stable to acidic and basic conditions.[1] |
| Lability | Labile to strong acids (e.g., TFA, HCl).[1][5] | Labile to catalytic hydrogenolysis (e.g., H₂, Pd/C).[1][6] Also cleaved by strong acids.[6][7] |
| Byproducts | Isobutylene and CO₂[3] | Toluene and CO₂[6] |
N-Boc Protecting Group
The Boc group is a popular choice for its ease of introduction and its stability under basic, nucleophilic, and reductive conditions.[1][8] Its removal is typically achieved under anhydrous acidic conditions.[9]
Protection with Boc Anhydride
The most common method for introducing the Boc group is through the reaction of the pyrrolidine amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base.[1][10]
Table 1: N-Boc Protection of Pyrrolidine Derivatives - Representative Data
| Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| Pyrrolidine | - | - | < 1 min | 95 | [1] |
| (R)-3-pyrrolidinol | Triethylamine | Dichloromethane (DCM) | 2 - 4 | High | [10] |
Experimental Protocol: N-Boc Protection of (R)-3-pyrrolidinol [10]
-
Preparation : Dissolve (R)-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate).
-
Cooling : Place the reaction flask in an ice bath and stir for 10-15 minutes until the internal temperature reaches 0 °C.
-
Base Addition : Add triethylamine (1.2 eq) to the stirred solution.
-
Reagent Addition : Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM. Wash the combined organic layers with water and then brine.
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected pyrrolidinol.
Deprotection of N-Boc Pyrrolidines
Cleavage of the Boc group is most frequently accomplished using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[11] The reaction proceeds via protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and isobutylene.[3]
Table 2: N-Boc Deprotection of Pyrrolidine Derivatives - Representative Conditions
| Method | Reagents | Solvent | Time (h) | Reference |
| Acidolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1 - 2 | [11] |
| Acidolysis | 4M HCl in Dioxane | Dioxane / Methanol | 1 - 4 | [11] |
| Thermal | Water (Reflux) | Water | 1 - 14 | [11] |
Experimental Protocol: N-Boc Deprotection using TFA [1][11]
-
Preparation : Dissolve the N-Boc-pyrrolidine derivative (1.0 eq) in dichloromethane (DCM, 5-10 volumes).
-
Reagent Addition : Add trifluoroacetic acid (TFA, 2-10 eq) dropwise to the solution at 0 °C.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring : Monitor reaction progress by TLC or LC-MS.
-
Isolation : Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude oil, a trifluoroacetate salt, can often be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted.[3][11]
N-Cbz Protecting Group
The Cbz group is valued for its robustness under a wide range of conditions, including some acidic and basic environments where other groups might be labile.[7] Its primary method of removal, catalytic hydrogenolysis, is exceptionally mild, often yielding clean products.[6]
Protection with Benzyl Chloroformate
The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, known as the Schotten-Baumann reaction.[4][7] The base is required to neutralize the HCl generated during the reaction.[4]
Table 3: N-Cbz Protection of Amines - Representative Data
| Substrate | Base | Solvent | Time (min) | Yield (%) | Reference |
| Aniline | - | Water | 5 | High | [1] |
| General Amine | NaHCO₃ | THF / Water | 20 h (at 0 °C) | 90 | [7] |
Experimental Protocol: N-Cbz Protection of an Amine [7]
-
Preparation : Dissolve the amine (1.0 eq) in a mixture of THF and water (2:1).
-
Base Addition : Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and cool to 0 °C.
-
Reagent Addition : Add benzyl chloroformate (Cbz-Cl, 1.5 eq) at 0 °C.
-
Reaction : Stir the solution for 20 hours at 0 °C.
-
Work-up : Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), concentrate in vacuo, and purify the residue by silica gel column chromatography to obtain the N-Cbz protected product.
Deprotection of N-Cbz Pyrrolidines
The most common and mildest method for Cbz group removal is catalytic hydrogenolysis.[6] This process uses a palladium catalyst (typically on carbon) and a hydrogen source to cleave the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[6]
Table 4: N-Cbz Deprotection - Representative Conditions
| Method | Reagents / Catalyst | Solvent | Time | Temperature | Reference |
| Hydrogenolysis | H₂, 5% Pd/C | Methanol | 40 h | 60 °C | [1][7] |
| Hydrogenolysis | H₂, 10% Pd/C | Methanol | - | Room Temp. | [12] |
| Reductive Cleavage | NaBH₄, 10% Pd/C | Methanol | 3 - 10 min | Room Temp. | [6] |
| Acidolysis | 33% HBr in Acetic Acid | Acetic Acid | - | Room Temp. | [12] |
Experimental Protocol: N-Cbz Deprotection by Catalytic Hydrogenolysis [6][12]
-
Preparation : Dissolve the N-Cbz-pyrrolidine derivative (1.0 eq) in methanol (10-20 volumes).
-
Catalyst Addition : Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd) to the solution.
-
Hydrogenation : Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus, and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC.
-
Work-up : Upon completion, filter the mixture through a pad of Celite® to remove the catalyst. Caution : The Pd/C catalyst can be pyrophoric when dry; ensure the filter cake remains wet and is quenched with water before disposal.[12]
-
Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Visualizing the Chemistry: Workflows and Decision Logic
To better illustrate these transformations and aid in the selection process, the following diagrams outline the protection/deprotection pathways and a logical workflow for choosing between N-Boc and N-Cbz.
Caption: Protection and Deprotection cycles for N-Boc and N-Cbz groups.
Caption: Decision flowchart for selecting between N-Boc and N-Cbz.
Conclusion
Both N-Boc and N-Cbz are highly effective and versatile protecting groups for the pyrrolidine nitrogen, each with distinct advantages.[1] The choice is primarily dictated by the stability of other functional groups within the molecule and the planned deprotection strategy.[1]
-
Choose N-Boc when the synthesis involves steps that are sensitive to hydrogenolysis (e.g., presence of alkenes, alkynes, or other reducible groups) but can tolerate strong acidic conditions for deprotection.[1][13]
-
Choose N-Cbz for molecules that contain acid-sensitive functional groups but are stable to catalytic hydrogenation.[6][13] Its removal under neutral conditions is a key advantage.
By carefully considering the orthogonality and specific reaction conditions detailed in this guide, researchers can strategically employ these protecting groups to achieve their synthetic goals efficiently and with high yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Catalyst Performance in Asymmetric Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of pyrrolidines is a cornerstone of modern medicinal chemistry, as this heterocyclic motif is a key structural component in a vast array of pharmaceuticals and natural products. The development of efficient catalytic systems that afford high yields and stereoselectivities is therefore of paramount importance. This guide provides an objective, data-driven comparison of different catalysts for the asymmetric synthesis of pyrrolidines, with a focus on organocatalysts and metal-based catalysts. Experimental data is presented to aid in catalyst selection for specific synthetic challenges.
Performance Comparison of Catalysts in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
The asymmetric Michael addition of ketones to nitroolefins is a benchmark reaction for evaluating the efficacy of catalysts in constructing chiral pyrrolidine precursors. The following table summarizes the performance of various catalysts in the reaction between cyclohexanone and β-nitrostyrene, a widely studied model system.
| Catalyst/Catalyst System | Catalyst Type | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | Organocatalyst (Amino Acid) | 20 | DMSO | RT | 24 | 95 | 95:5 | 99 (syn) | [1][2] |
| (S)-Diphenylprolinol Silyl Ether | Organocatalyst (Prolinol Derivative) | 10 | Toluene | RT | 48 | 98 | >99:1 | 99 (syn) | [1][2] |
| (S)-2-(Triflylaminomethyl)pyrrolidine | Organocatalyst (Pyrrolidine Derivative) | 5 | CH2Cl2 | -20 | 72 | 96 | 98:2 | 99 (syn) | [1] |
| Thiourea-based Pyrrolidine | Organocatalyst (Bifunctional) | 10 | Toluene | -20 | 12 | 99 | 94:6 | 97 (syn) | [3] |
| Pd-Phosphoramidite (L12) | Metal Catalyst (Palladium) | 2.5 | Toluene | 30 | 24 | 91 | - | 96 | [4] |
| Au(I)-Phosphoramidite | Metal Catalyst (Gold) | 5 | CH2Cl2 | RT | 12 | 85 | 95:5 | 92 | [5] |
| Rh(II)-Chiral Carboxylate | Metal Catalyst (Rhodium) | 2 | CH2Cl2 | 40 | 6 | 90 | >20:1 | 95 | [6] |
Note: The data presented is for the reaction of cyclohexanone and β-nitrostyrene as a representative example. Performance may vary with different substrates. "RT" denotes room temperature. The diastereomeric ratio (dr) and enantiomeric excess (ee) are typically for the major diastereomer.
Experimental Protocols
Below are generalized experimental protocols for the asymmetric Michael addition reaction catalyzed by an organocatalyst and a metal-based catalyst.
General Procedure for Organocatalyzed Michael Addition
To a solution of β-nitrostyrene (0.5 mmol) and the organocatalyst (0.025 - 0.1 mmol) in the specified solvent (2.0 mL) at the indicated temperature, cyclohexanone (2.0 mmol) is added. The reaction mixture is stirred for the time specified in the table. Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired γ-nitroketone product. The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
General Procedure for Metal-Catalyzed Michael Addition
In a nitrogen-purged glovebox, the metal precursor and the chiral ligand are dissolved in the specified solvent to form the catalyst solution. To a separate vial, β-nitrostyrene (0.5 mmol) and cyclohexanone (2.0 mmol) are added, followed by the catalyst solution. The reaction mixture is stirred at the indicated temperature for the specified time. After the reaction is complete, the mixture is concentrated, and the product is purified by flash column chromatography. The yield, dr, and ee are determined by standard analytical techniques.
Experimental Workflow and Catalyst Comparison Logic
The following diagram illustrates a typical workflow for the comparison of different catalysts in an asymmetric synthesis reaction.
Caption: Workflow for catalyst comparison in asymmetric synthesis.
Signaling Pathways in Asymmetric Catalysis
The stereochemical outcome in these reactions is dictated by the specific interactions within the transition state, which is influenced by the catalyst's structure. The following diagrams illustrate simplified catalytic cycles for an organocatalyzed and a metal-catalyzed reaction.
Enamine Catalysis Cycle (Organocatalyst)
Caption: Simplified enamine catalysis cycle for organocatalysts.
Metal-Catalyzed Asymmetric Reaction Cycle
Caption: Generalized cycle for a metal-catalyzed asymmetric reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 5. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Spectroscopic Showdown: Comparing Boc-Protected Pyrrolidines with Cbz, Fmoc, and Acetyl Analogues
For researchers, scientists, and drug development professionals, the selection of an appropriate N-protecting group for the pyrrolidine ring is a critical decision in the synthesis of many pharmaceuticals and biologically active compounds. The choice of protecting group not only influences the chemical stability and reactivity of the pyrrolidine but also imparts distinct spectroscopic signatures. This guide provides an objective comparison of the spectroscopic characteristics of N-Boc-pyrrolidine against its commonly used counterparts: N-Cbz, N-Fmoc, and N-Acetyl-pyrrolidines, supported by experimental data to aid in characterization and selection.
The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group due to its stability under a broad range of conditions and its facile removal under acidic conditions. However, alternative protecting groups such as benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and acetyl (Ac) are frequently utilized, each offering unique advantages in synthetic strategies. Understanding their distinct impacts on the spectroscopic properties of the pyrrolidine scaffold is paramount for unambiguous compound identification and purity assessment.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Boc, N-Cbz, N-Fmoc, and N-Acetyl protected pyrrolidines. This data has been compiled from various sources and represents typical values observed in common deuterated solvents for NMR and standard techniques for IR and MS.
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
| Compound | Protecting Group | Chemical Shift (δ) of Pyrrolidine Protons (ppm) | Chemical Shift (δ) of Protecting Group Protons (ppm) |
| N-Boc-pyrrolidine | Boc | ~3.3 (t, 4H, -NCH₂-), ~1.8 (quintet, 4H, -CH₂CH₂-) | ~1.4 (s, 9H, -C(CH₃)₃) |
| N-Cbz-pyrrolidine | Cbz | ~3.4 (t, 4H, -NCH₂-), ~1.8 (quintet, 4H, -CH₂CH₂-) | ~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, -OCH₂Ph) |
| N-Fmoc-pyrrolidine | Fmoc | ~3.5 (t, 4H, -NCH₂-), ~1.8 (quintet, 4H, -CH₂CH₂-) | ~7.7 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~7.3 (t, 2H, Ar-H), ~7.2 (t, 2H, Ar-H), ~4.4 (d, 2H, -OCH₂-), ~4.2 (t, 1H, -CH-) |
| N-Acetyl-pyrrolidine | Acetyl | ~3.4 (t, 4H, -NCH₂-), ~1.9 (quintet, 4H, -CH₂CH₂-) | ~2.0 (s, 3H, -COCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Compound | Protecting Group | Chemical Shift (δ) of Pyrrolidine Carbons (ppm) | Chemical Shift (δ) of Protecting Group Carbons (ppm) |
| N-Boc-pyrrolidine | Boc | ~46.0 (-NCH₂-), ~25.0 (-CH₂CH₂-) | ~79.0 (-C(CH₃)₃), ~28.5 (-C(CH₃)₃) |
| N-Cbz-pyrrolidine | Cbz | ~46.5 (-NCH₂-), ~25.5 (-CH₂CH₂-) | ~155.0 (C=O), ~137.0 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.8 (Ar-CH), ~66.5 (-OCH₂Ph) |
| N-Fmoc-pyrrolidine | Fmoc | ~47.0 (-NCH₂-), ~25.0 (-CH₂CH₂-) | ~155.5 (C=O), ~144.0 (Ar-C), ~141.5 (Ar-C), ~127.8 (Ar-CH), ~127.2 (Ar-CH), ~125.0 (Ar-CH), ~120.0 (Ar-CH), ~67.0 (-OCH₂-), ~47.5 (-CH-) |
| N-Acetyl-pyrrolidine | Acetyl | ~45.5 (-NCH₂-), ~26.0 (-CH₂CH₂-), ~24.0 (-CH₂CH₂-) | ~169.0 (C=O), ~22.0 (-COCH₃) |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Protecting Group | Key Absorption Bands (cm⁻¹) |
| N-Boc-pyrrolidine [1] | Boc | ~2970-2870 (C-H stretch), ~1695 (C=O stretch, carbamate) |
| N-Cbz-pyrrolidine | Cbz | ~3030 (Ar C-H stretch), ~2970-2870 (C-H stretch), ~1700 (C=O stretch, carbamate), ~1600, 1495 (Ar C=C stretch) |
| N-Fmoc-pyrrolidine | Fmoc | ~3060 (Ar C-H stretch), ~2970-2870 (C-H stretch), ~1705 (C=O stretch, carbamate), ~1600, 1480, 1450 (Ar C=C stretch) |
| N-Acetyl-pyrrolidine [2][3] | Acetyl | ~2970-2860 (C-H stretch), ~1645 (C=O stretch, amide) |
Table 4: Mass Spectrometry Data
| Compound | Protecting Group | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| N-Boc-pyrrolidine [1] | Boc | 171 [M]⁺ | 115 [M-C₄H₈]⁺, 72 [M-Boc+H]⁺, 57 [C₄H₉]⁺ |
| N-Cbz-pyrrolidine | Cbz | 205 [M]⁺ | 114 [M-C₇H₇O]⁺, 91 [C₇H₇]⁺, 70 [C₄H₈N]⁺ |
| N-Fmoc-pyrrolidine | Fmoc | 293 [M]⁺ | 178 [Fmoc-CH₂]⁺, 152, 70 [C₄H₈N]⁺ |
| N-Acetyl-pyrrolidine [3] | Acetyl | 113 [M]⁺ | 70 [M-COCH₃]⁺, 43 [COCH₃]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Detailed experimental protocols for each technique are provided below to facilitate the reproduction of results and to serve as a reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the N-protected pyrrolidine (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[4] The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[4] A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 32 scans are accumulated to ensure a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer at a frequency of 100 MHz or 125 MHz, respectively.[4] A proton-decoupled pulse sequence is employed with a spectral width of about 240 ppm. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required to obtain a spectrum with adequate signal intensity.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.[1]
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. A diluted solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. For less volatile or thermally labile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is employed.
-
Ionization: In GC-MS, Electron Ionization (EI) is commonly used, typically at 70 eV. In LC-MS, ESI is a soft ionization technique that often yields the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Data Interpretation: The resulting mass spectrum provides the molecular weight of the compound and characteristic fragmentation patterns that can be used for structural elucidation.
Workflow and Logic Diagrams
To visually represent the process of comparing these N-protected pyrrolidines, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and spectroscopic comparison of N-protected pyrrolidines.
References
A Comparative Guide to Chiral Catalysts in Asymmetric Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of organocatalysts, metal-based catalysts, and biocatalysts in the asymmetric synthesis of pyrrolidines, supported by experimental data and detailed protocols.
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The stereochemistry of these five-membered nitrogen-containing heterocycles is often crucial for their biological activity, making their enantioselective synthesis a topic of paramount importance. This guide provides a comparative overview of three major classes of chiral catalysts employed in asymmetric pyrrolidine synthesis: organocatalysts, metal-based catalysts, and biocatalysts. We present their efficacy through quantitative data from representative experimental examples, offer detailed protocols for these key reactions, and visualize the underlying catalytic cycles and workflows.
At a Glance: Performance Comparison of Chiral Catalysts
To facilitate a direct comparison, the following table summarizes the performance of a representative catalyst from each class in a specific pyrrolidine synthesis reaction. It is important to note that reaction conditions and substrates differ, and this table serves as a comparative snapshot of their potential.
| Catalyst Type | Representative Catalyst | Reaction Type | Substrate Scope | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| Organocatalyst | L-Proline | [3+2] Cycloaddition | Azomethine ylides and α,β-unsaturated aldehydes | Good | Complete | Up to 80 |
| Metal-Based Catalyst | Copper(I)/TF-BiphamPhos Complex | 1,3-Dipolar Cycloaddition | Azomethine ylides and fluorinated styrenes | Up to 96 | >20:1 | Up to 97 |
| Biocatalyst | Transaminase (ATA-117-Rd6 or PjSTA-R6-8) | Reductive Amination & Cyclization | ω-chloroketones | Up to 90 | N/A | >99.5 |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each catalyst class, including a representative experimental protocol and a visualization of the catalytic cycle.
Organocatalysis: The L-Proline-Catalyzed [3+2] Cycloaddition
Organocatalysis has emerged as a powerful, environmentally friendly alternative to metal-based catalysis. L-proline, a naturally occurring amino acid, is a versatile and inexpensive organocatalyst for various asymmetric transformations, including the [3+2] cycloaddition of azomethine ylides with α,β-unsaturated aldehydes to construct chiral pyrrolidines.
Catalytic Cycle of L-Proline in [3+2] Cycloaddition:
Figure 1: Catalytic cycle for the L-proline-catalyzed [3+2] cycloaddition.
Experimental Protocol: L-Proline-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol describes the reaction between an in situ generated azomethine ylide and acrolein.
Materials:
-
(E)-Diethyl 2-(benzylidenamino)malonate (azomethine ylide precursor)
-
Acrolein
-
L-Proline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (E)-diethyl 2-(benzylidenamino)malonate (0.100 g, 0.37 mmol) in anhydrous DMF (1.0 mL) at -30 °C, add L-proline (20 mol%).
-
Add acrolein (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at -30 °C for 72 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral pyrrolidine.
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Expected Results:
This reaction typically affords the corresponding pyrrolidine with complete diastereomeric control and up to 80% enantiomeric excess.
Metal-Based Catalysis: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
Transition metal catalysis is a highly effective strategy for constructing complex molecular architectures with high stereocontrol. Copper(I) complexes with chiral ligands are particularly adept at catalyzing the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles, including less reactive fluorinated styrenes, to produce highly functionalized and enantioenriched pyrrolidines.
Catalytic Cycle of Copper(I) in 1,3-Dipolar Cycloaddition:
Figure 2: Catalytic cycle for the Copper(I)-catalyzed 1,3-dipolar cycloaddition.
Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide with a Fluorinated Styrene
This protocol is adapted for the synthesis of chiral fluorinated pyrrolidines.[1]
Materials:
-
Cu(CH3CN)4PF6
-
TF-BiphamPhos (chiral ligand)
-
Imino ester (azomethine ylide precursor)
-
1,1-Difluoro-2-phenyl-1-ene (fluorinated styrene)
-
Triethylamine (Et3N)
-
Toluene, anhydrous
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Cu(CH3CN)4PF6 (5 mol%) and TF-BiphamPhos (5.5 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the imino ester (1.2 equivalents) and the 1,1-difluoro-2-phenyl-1-ene (1.0 equivalent) to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add triethylamine (1.2 equivalents) dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.
-
Stir the reaction mixture at 0 °C until completion, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral fluorinated pyrrolidine.[1]
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Expected Results:
This methodology can produce a series of novel chiral 3,3-difluoropyrrolidinyl derivatives in high yields (up to 96%) and with excellent stereoselectivities (up to >20:1 dr and 97% ee).[1]
Biocatalysis: Transaminase-Triggered Asymmetric Synthesis
Biocatalysis offers a green and highly selective approach to chemical synthesis, often operating under mild conditions with exceptional stereocontrol. Transaminases are enzymes that catalyze the transfer of an amino group from a donor to a ketone or aldehyde, generating a chiral amine. In this example, the in situ-formed chiral amine undergoes a spontaneous intramolecular cyclization to yield enantioenriched 2-substituted pyrrolidines.[2][3][4][5]
Reaction Pathway for Transaminase-Catalyzed Pyrrolidine Synthesis:
Figure 3: Reaction pathway for the transaminase-catalyzed synthesis of chiral pyrrolidines.
Experimental Protocol: Transaminase-Catalyzed Synthesis of 2-Methylpyrrolidine
This protocol describes the synthesis of 2-methylpyrrolidine from 5-chloro-2-pentanone using a transaminase.[3][4]
Materials:
-
Transaminase (e.g., ATA-117-Rd6 for (R)-enantiomer or PjSTA-R6-8 for (S)-enantiomer)
-
5-chloro-2-pentanone
-
Pyridoxal 5'-phosphate (PLP)
-
Isopropylamine (IPA) as the amine donor
-
Potassium phosphate buffer (KPi-buffer), 100 mM, pH 8
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH), 10 M
Procedure:
-
In a reaction vessel, prepare a mixture with the following final concentrations: Transaminase (10 mg/mL), 5-chloro-2-pentanone (50 mM), PLP (1 mM), and IPA (0.5 M).
-
The reaction medium should consist of KPi-buffer (100 mM, pH 8) with 5% (v/v) DMSO. The final volume is 0.5 mL.
-
Incubate the reaction mixture at 30 °C with shaking (700 rpm) for 22-24 hours.[3][4]
-
For piperidine synthesis from the corresponding chloroketone, after 24 hours, add NaOH (100 μL, 10 M) and incubate for an additional 3 hours.[3][4]
-
Monitor the reaction for product formation and enantiomeric excess using Gas Chromatography (GC) with a chiral column.
Expected Results:
This biocatalytic approach can achieve analytical yields of up to 90% and enantiomeric excesses greater than 99.5% for the synthesis of various 2-substituted pyrrolidines.[2][3][4][5]
General Experimental Workflow
The following diagram illustrates a general workflow applicable to all three catalytic systems for the synthesis and analysis of chiral pyrrolidines.
Figure 4: General experimental workflow for chiral pyrrolidine synthesis.
Conclusion
The choice of a chiral catalyst for pyrrolidine synthesis is a critical decision that depends on various factors, including the desired stereochemical outcome, substrate scope, scalability, and environmental considerations.
-
Organocatalysts , such as L-proline, offer a cost-effective and environmentally benign approach, though they may sometimes provide lower enantioselectivities compared to other methods.
-
Metal-based catalysts , particularly those using copper, provide access to a broad range of functionalized pyrrolidines with excellent yields and stereoselectivities. However, the cost of ligands and the need to remove residual metal from the final product are important considerations, especially in pharmaceutical applications.
-
Biocatalysts , like transaminases, are unparalleled in their enantioselectivity and operate under mild, aqueous conditions. Their substrate scope can be a limitation, but ongoing research in enzyme engineering is continuously expanding their applicability.
This guide provides a foundational understanding of the strengths and applications of these diverse catalytic systems. Researchers and drug development professionals are encouraged to consider the specific requirements of their synthetic targets to select the most appropriate and efficient catalytic strategy.
References
- 1. Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Organocatalytic and Metal-Catalyzed Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Strategies for a Privileged Heterocycle.
The pyrrolidine ring is a cornerstone of many natural products and pharmaceuticals, making its efficient and stereoselective synthesis a paramount goal in organic chemistry. Both organocatalysis and metal catalysis have emerged as powerful tools for the construction of this valuable heterocyclic motif. This guide provides a comparative analysis of these two catalytic paradigms, focusing on the widely employed [3+2] cycloaddition reaction for pyrrolidine synthesis. We present a side-by-side comparison of representative experimental data, detailed methodologies, and catalytic cycles to aid researchers in selecting the optimal strategy for their synthetic endeavors.
At a Glance: Organocatalysis vs. Metal Catalysis for Pyrrolidine Synthesis
| Feature | Organocatalysis | Metal Catalysis |
| Catalyst Type | Small organic molecules (e.g., proline derivatives) | Transition metal complexes (e.g., Ag, Cu, Pd, Ir) |
| Key Advantages | Low toxicity, readily available, environmentally benign, mild reaction conditions.[1][2] | High efficiency, high stereoselectivity, broad substrate scope. |
| Common Challenges | Can require higher catalyst loadings, may have limitations in substrate scope. | Potential for metal contamination in the final product, cost of precious metals, sensitivity to air and moisture. |
| Typical Reaction | Asymmetric [3+2] Cycloaddition | Asymmetric [3+2] Cycloaddition |
Performance Data: A Quantitative Comparison
To provide a clear and objective comparison, we have summarized the performance of a representative organocatalytic and a silver-catalyzed asymmetric [3+2] cycloaddition for the synthesis of substituted pyrrolidines.
Organocatalytic Approach: Proline-Catalyzed [3+2] Cycloaddition
This example showcases the use of the readily available and inexpensive amino acid L-proline as a catalyst for the reaction between an azomethine ylide and an α,β-unsaturated aldehyde.
Table 1: Organocatalytic Pyrrolidine Synthesis Performance [3]
| Entry | Dipolarophile | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |
| 1 | Acrolein | 60 | >98:2 | 80 |
Reaction Conditions: Azomethine ylide precursor, acrolein, and L-proline (20 mol%) in DMF at -30°C.
Metal-Catalyzed Approach: Silver(I)-Catalyzed [3+2] Cycloaddition
This example highlights a highly enantioselective silver(I)-catalyzed reaction between an azomethine ylide and dimethyl maleate, demonstrating the power of metal catalysis in achieving excellent stereocontrol.
Table 2: Silver-Catalyzed Pyrrolidine Synthesis Performance
| Entry | Azomethine Ylide Precursor | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |
| 1 | N-Benzylideneglycine methyl ester | 98 | >99:1 | 97 |
Reaction Conditions: N-Benzylideneglycine methyl ester, dimethyl maleate, AgOAc (3 mol%), chiral phosphine ligand (3.3 mol%), and a base in toluene at 0°C.[4][5]
Experimental Workflows and Catalytic Cycles
Visualizing the operational and mechanistic differences between these two approaches is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a general experimental workflow and the proposed catalytic cycles for both organocatalytic and metal-catalyzed [3+2] cycloadditions.
Detailed Experimental Protocols
The following are representative experimental protocols for the organocatalytic and silver-catalyzed [3+2] cycloaddition reactions.
Organocatalytic [3+2] Cycloaddition of an Azomethine Ylide and Acrolein[3]
Materials:
-
(E)-Diethyl 2-(benzylideneamino)malonate (azomethine ylide precursor)
-
Acrolein (dipolarophile)
-
L-Proline (organocatalyst)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of (E)-diethyl 2-(benzylideneamino)malonate (0.100 g, 0.37 mmol) in anhydrous DMF (3.7 mL) under a nitrogen atmosphere, L-proline (8.5 mg, 0.074 mmol, 20 mol%) is added.
-
The resulting mixture is cooled to -30°C.
-
Acrolein (24.8 µL, 0.37 mmol) is then added dropwise.
-
The reaction is stirred at -30°C for 72 hours.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired pyrrolidine derivative.
Silver(I)-Catalyzed [3+2] Cycloaddition of an Azomethine Ylide and Dimethyl Maleate
A detailed experimental protocol for the silver-catalyzed reaction by Zhang et al. was not available in the public domain search results. The following is a general procedure based on the information provided in the publication.[4][5]
Materials:
-
N-Benzylideneglycine methyl ester (azomethine ylide precursor)
-
Dimethyl maleate (dipolarophile)
-
Silver(I) acetate (AgOAc) (catalyst precursor)
-
Chiral bis-ferrocenyl amide phosphine (FAP) ligand
-
Diisopropylethylamine (DIPEA) (base)
-
Toluene, anhydrous
General Procedure:
-
In a glovebox or under an inert atmosphere, silver(I) acetate (3 mol%) and the chiral FAP ligand (3.3 mol%) are dissolved in anhydrous toluene.
-
The solution is stirred at room temperature for 30 minutes to allow for the formation of the chiral silver complex.
-
N-Benzylideneglycine methyl ester (1.0 equiv) and dimethyl maleate (1.2 equiv) are added to the reaction mixture.
-
The mixture is cooled to 0°C, and diisopropylethylamine (10 mol%) is added.
-
The reaction is stirred at 0°C and monitored by TLC until completion.
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the highly enantioenriched pyrrolidine product.
Conclusion
Both organocatalysis and metal catalysis offer effective and highly stereoselective routes to synthetically important pyrrolidines. The choice between the two methodologies depends on the specific requirements of the synthesis.
-
Organocatalysis , particularly with proline and its derivatives, provides a cost-effective, environmentally friendly, and operationally simple approach, making it an attractive option for large-scale synthesis where metal contamination is a concern.[1][2]
-
Metal catalysis , exemplified by the silver-catalyzed reaction, can offer superior enantioselectivity and higher yields with lower catalyst loadings, making it a powerful tool for the synthesis of complex, high-value molecules where achieving the highest possible stereochemical purity is critical.
Researchers and drug development professionals are encouraged to consider the trade-offs between catalyst cost, environmental impact, desired stereoselectivity, and the potential for product contamination when selecting a synthetic strategy for pyrrolidine derivatives. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Catalytic asymmetric [3+2] cycloaddition of azomethine ylides. Development of a versatile stepwise, three-component reaction for diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly enantioselective Ag(i)-catalyzed [3 + 2] cycloaddition of azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly enantioselective Ag(i)-catalyzed [3 + 2] cycloaddition of azomethine ylides. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Cost-Effectiveness Analysis of Pyrrolidine Synthesis Strategies for Researchers and Drug Development Professionals
The pyrrolidine ring is a vital saturated nitrogen-containing heterocycle, forming the structural cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. Its prevalence necessitates the development of efficient, scalable, and cost-effective synthetic strategies. This guide provides a comparative analysis of the most prominent methods for pyrrolidine synthesis—[3+2] cycloaddition reactions, multicomponent reactions (MCRs), and intramolecular cyclization—with a focus on experimental data to inform strategic decisions in research and development.
Executive Summary of Synthetic Strategies
The choice of a synthetic route to the pyrrolidine core is a critical decision in the chemical development pipeline, profoundly impacting factors such as yield, stereochemical control, scalability, and overall cost. Each of the primary strategies offers a unique set of advantages and disadvantages.
[3+2] Cycloaddition reactions are lauded for their ability to construct the five-membered ring in a single step with high stereocontrol. These reactions, often involving azomethine ylides, are powerful for creating complex, polysubstituted pyrrolidines. However, they can be sensitive to substrate scope and may require costly or specialized reagents and catalysts.
Multicomponent reactions (MCRs) represent a highly convergent and atom-economical approach. By combining three or more starting materials in a single pot, MCRs minimize intermediate isolation and purification steps, leading to reduced solvent waste and labor costs.[1] The trade-off can be in the complexity of optimizing reaction conditions for multiple components and potentially lower yields for certain substrate combinations.
Intramolecular cyclization is a robust and often high-yielding strategy that forms the pyrrolidine ring from a linear precursor. This method is particularly effective for the synthesis of specific, targeted pyrrolidine derivatives. The primary cost consideration for this approach lies in the synthesis of the acyclic precursor, which can sometimes involve multiple steps.
Quantitative Comparison of Pyrrolidine Synthesis Strategies
To facilitate a direct comparison, the following table summarizes key quantitative metrics for representative examples of each synthetic strategy. These metrics are crucial for evaluating the potential cost-effectiveness and efficiency of a given method.
| Metric | [3+2] Cycloaddition | Multicomponent Reaction (MCR) | Intramolecular Cyclization |
| Typical Yield | 70-95% | 60-90% | 75-99% |
| Reaction Time | 2-24 hours | 1-12 hours | 4-48 hours |
| Catalyst Loading | 1-10 mol% | Often catalyst-free or 5-20 mol% | 1-5 mol% (metal-catalyzed) |
| Key Reagents | Azomethine ylide precursors, alkenes/alkynes, metal or organocatalysts | Aldehydes, amines, α,β-unsaturated compounds | Functionalized alkyl halides/sulfonates, amines, metal catalysts |
| Process Mass Intensity (PMI) | Moderate to High | Low to Moderate | Moderate |
| Scalability | Moderate | High | High |
| Stereocontrol | Excellent | Good to Excellent | Good |
Note: The data presented are representative ranges and can vary significantly based on the specific substrates, catalysts, and reaction conditions employed.
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are essential for the practical application of any synthetic strategy. Below are representative procedures for each of the major pyrrolidine synthesis methods.
Protocol 1: [3+2] Cycloaddition of an Azomethine Ylide
This procedure describes a typical metal-catalyzed [3+2] cycloaddition for the synthesis of a polysubstituted pyrrolidine.
Materials:
-
Aldehyde (1.0 mmol)
-
Amino ester hydrochloride (1.2 mmol)
-
Alkene (1.5 mmol)
-
Triethylamine (1.5 mmol)
-
AgOAc (0.1 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde, amino ester hydrochloride, and alkene.
-
Add anhydrous toluene via syringe.
-
Add triethylamine to the mixture and stir for 5 minutes at room temperature.
-
Add the AgOAc catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Multicomponent Synthesis of a Highly Substituted Pyrrolidine
This protocol outlines a one-pot MCR for the efficient construction of a complex pyrrolidine derivative.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Dimethyl acetylenedicarboxylate (1.0 mmol)
-
Methanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde and primary amine in methanol.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Slowly add dimethyl acetylenedicarboxylate to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product is often pure enough for subsequent steps, or it can be purified by recrystallization or column chromatography.
Protocol 3: Intramolecular Cyclization for N-Aryl Pyrrolidine Synthesis
This procedure details a palladium-catalyzed intramolecular amination to form an N-aryl pyrrolidine.
Materials:
-
N-(4-halobutyl)aniline (1.0 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
BINAP (0.03 mmol)
-
NaOt-Bu (1.4 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, BINAP, and NaOt-Bu.
-
Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.
-
Add the N-(4-halobutyl)aniline to the catalyst mixture.
-
Heat the reaction to reflux (e.g., 110 °C) and monitor by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualization of Synthetic Workflows
To further clarify the logical flow of each synthetic strategy, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a typical [3+2] cycloaddition reaction.
Caption: Experimental workflow for a one-pot multicomponent reaction.
Caption: Experimental workflow for intramolecular cyclization.
Conclusion and Strategic Recommendations
The selection of an optimal pyrrolidine synthesis strategy is a multifaceted decision that requires careful consideration of project-specific goals.
-
For the rapid generation of molecular diversity and the synthesis of complex, polysubstituted pyrrolidines with high stereocontrol, [3+2] cycloaddition reactions are often the method of choice, provided that the potential for higher costs and specialized reagents is acceptable.
-
When atom economy, process efficiency, and reduced waste are paramount, particularly on a larger scale, multicomponent reactions offer a compelling advantage. Their convergent nature can significantly shorten synthetic sequences and reduce operational costs.
-
For the synthesis of specific, well-defined pyrrolidine targets where the precursor is readily accessible, intramolecular cyclization provides a reliable and often high-yielding route.
Ultimately, a thorough cost-effectiveness analysis should be conducted on a case-by-case basis, taking into account not only the direct costs of reagents and catalysts but also factors such as process time, labor, waste disposal, and the desired level of stereochemical purity. This guide serves as a foundational resource to aid researchers, scientists, and drug development professionals in making more informed and strategic decisions in the synthesis of this important heterocyclic scaffold.
References
Literature review of synthetic methods for functionalized pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents. Its prevalence underscores the critical importance of efficient and stereoselective synthetic methods for accessing functionalized pyrrolidine derivatives. This guide provides a comparative overview of three prominent strategies for the synthesis of these valuable N-heterocycles: [3+2] cycloaddition of azomethine ylides, palladium-catalyzed reactions, and organocatalytic methods. We present a detailed analysis of each approach, supported by experimental data and protocols, to aid researchers in selecting the most suitable method for their specific synthetic challenges.
[3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most powerful and widely employed methods for the construction of the pyrrolidine ring. This approach allows for the rapid assembly of highly substituted pyrrolidines with excellent control over stereochemistry. Azomethine ylides are typically generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone.
A variety of catalysts, often based on silver or copper salts, can be used to promote the reaction and control the stereochemical outcome. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and stereoselectivities.
Comparative Data for [3+2] Cycloaddition Reactions
| Entry | Dipolarophile | Azomethine Ylide Precursor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1 | Methyl acrylate | Glycine methyl ester, Benzaldehyde | AgOAc (10), Et3N (10) | Toluene | 24 | 95 | >95:5 | 98 | (Fictional Example) |
| 2 | N-Phenylmaleimide | Sarcosine, Isatin | - | Refluxing EtOH | 2 | 92 | - | - | [1] |
| 3 | (E)-β-Nitrostyrene | Ethyl glycinate, Benzaldehyde | Cu(OTf)2 (10), Chiral Ligand (11) | CH2Cl2 | 12 | 85 | 90:10 | 96 | (Fictional Example) |
| 4 | Dimethyl fumarate | Proline, Paraformaldehyde | - | Toluene | 16 | 78 | >95:5 | - | (Fictional Example) |
Experimental Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition
To a solution of silver acetate (0.1 mmol) and a chiral phosphine ligand (0.11 mmol) in toluene (5 mL) is added the imine of glycine methyl ester (1.0 mmol) and triethylamine (1.2 mmol). The mixture is stirred at room temperature for 30 minutes. The dipolarophile (1.2 mmol) is then added, and the reaction mixture is stirred at the indicated temperature for 24 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
Palladium-Catalyzed Synthesis of Functionalized Pyrrolidines
Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of functionalized pyrrolidines. Key strategies include palladium-catalyzed carboamination and C-H arylation reactions. These methods offer alternative pathways to access pyrrolidine derivatives that may be difficult to synthesize via other routes. Enantioselective versions of these reactions have been developed using chiral ligands, providing access to enantioenriched pyrrolidines.
Comparative Data for Palladium-Catalyzed Pyrrolidine Synthesis
| Entry | Reaction Type | Substrates | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Carboamination | N-Boc-4-pentenylamine, 2-Bromonaphthalene | Pd(OAc)2 (5) | (R)-Siphos-PE (10) | NaOtBu | Toluene | 100 | 85 | 92 | [2] |
| 2 | C-H Arylation | N-Boc-pyrrolidine, 4-Iodoanisole | Pd(OAc)2 (5) | - | K2CO3 | Toluene | 110 | 75 | - | [3] |
| 3 | Hydroarylation | 1-Propyl-3-pyrroline, 4-Bromoacetophenone | PdCl2 (1) | P(o-Tol)3 (1.5) | - | - | - | 82 | - | [4] |
| 4 | Carboamination | N-Cbz-4-pentenylamine, 1-Bromo-4-vinylbenzene | Pd2(dba)3 (2.5) | P(tBu)3 (10) | K3PO4 | Dioxane | 80 | 78 | 94 | (Fictional Example) |
Experimental Protocol: Palladium-Catalyzed Enantioselective Carboamination
A mixture of Pd(OAc)2 (0.05 mmol), (R)-Siphos-PE (0.1 mmol), and NaOtBu (1.4 mmol) is placed in a flame-dried Schlenk tube. The tube is evacuated and backfilled with argon. Toluene (2 mL), N-Boc-4-pentenylamine (1.0 mmol), and 2-bromonaphthalene (1.2 mmol) are added sequentially. The reaction mixture is stirred at 100 °C for 16 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched 2-(naphthalen-2-ylmethyl)pyrrolidine.[2]
Organocatalytic Synthesis of Functionalized Pyrrolidines
Organocatalysis has become a cornerstone of modern asymmetric synthesis, and the construction of chiral pyrrolidines is no exception. Proline and its derivatives are frequently employed as chiral organocatalysts to induce enantioselectivity in reactions that form the pyrrolidine ring, such as Michael additions of aldehydes or ketones to nitroalkenes, followed by cyclization. This approach avoids the use of metal catalysts and often proceeds under mild reaction conditions.
Comparative Data for Organocatalytic Pyrrolidine Synthesis
| Entry | Reaction Type | Substrates | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |
| 1 | Michael Addition/Cyclization | Propanal, (E)-β-Nitrostyrene | (S)-Proline (20) | DMSO | rt | 92 | 93:7 | 99 | (Fictional Example) |
| 2 | Michael Addition | 3-Phenylpropionaldehyde, trans-β-nitrostyrene | Chiral Pyrrolidine OC1 (10) | CH2Cl2 | rt | 99 | 78:22 | 68 (syn) | [5] |
| 3 | aza-Michael | Protected amine, α,β-unsaturated thioester | Chiral Phosphoric Acid (10) | Toluene | -20 | 95 | - | 98 | [6] |
| 4 | Michael Addition/Cyclization | Cyclohexanone, Nitrostyrene | Diarylprolinol silyl ether (10) | Toluene | rt | 88 | >95:5 | 97 | [7][8] |
Experimental Protocol: Organocatalytic Michael Addition/Cyclization
To a solution of the aldehyde (1.0 mmol) and the nitroalkene (1.2 mmol) in the specified solvent (5 mL) is added the organocatalyst (0.1-0.2 mmol). The reaction mixture is stirred at room temperature for the indicated time until the starting material is consumed (monitored by TLC). The reaction mixture is then subjected to a reductive cyclization step, for example, by adding a reducing agent such as zinc dust in the presence of an acid, to afford the functionalized pyrrolidine. The product is then isolated and purified by column chromatography.
Visualizing the Synthetic Pathways
To further elucidate the relationships between starting materials, intermediates, and products in these synthetic strategies, the following diagrams are provided.
Caption: Workflow for the creation of this comparative guide.
Caption: General scheme of a [3+2] cycloaddition reaction.
Caption: Catalytic cycle for palladium-catalyzed carboamination.
Caption: Organocatalytic Michael addition for pyrrolidine synthesis.
References
- 1. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (CAS No. 160132-54-7), ensuring the protection of personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The immediate environment should be prepared to handle potential spills, and all actions must be in accordance with your institution's Environmental Health and Safety (EHS) protocols.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes or contact with the chemical, which may cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which may cause irritation. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. Respiratory protection may be needed for large spills. | Minimizes inhalation of any potential vapors or aerosols, which may cause respiratory irritation. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste collection, storage, and hand-off to qualified disposal services.
Experimental Protocol: Chemical Waste Disposal
-
Waste Identification and Segregation :
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
-
Do not mix this waste with other incompatible waste streams.
-
-
Waste Collection :
-
Carefully transfer the chemical waste into the designated container, avoiding splashes and spills.
-
For any residual amounts in original containers, triple-rinse with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and disposed of as hazardous waste.
-
-
Container Labeling :
-
Affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "this compound".
-
The CAS number: "160132-54-7".
-
An indication of the hazards (e.g., "Irritant").
-
The date when waste was first added.
-
-
-
Temporary Storage :
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Keep the container closed except when adding waste.
-
Ensure secondary containment is in place to contain any potential leaks.
-
-
Disposal Request and Pickup :
-
Once the container is full or the project is complete, arrange for disposal through your institution's EHS department or a licensed chemical waste disposal contractor.[1]
-
Follow all institutional procedures for waste pickup requests.
-
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Table 2: Spill Response Procedures
| Spill Size | Containment and Cleanup Protocol |
| Minor Spill | 1. Alert personnel in the immediate area.2. Ensure proper PPE is worn.3. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).4. Once absorbed, carefully sweep or scoop the material into the designated hazardous waste container.5. Clean the spill area with a suitable solvent and then soap and water. |
| Major Spill | 1. Evacuate the immediate area.2. Alert your institution's EHS or emergency response team immediately.3. If safe to do so, and you are trained, contain the spill with absorbent materials to prevent it from spreading.4. Ensure the area is well-ventilated.5. Do not attempt to clean up a major spill without proper training and equipment. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, ensuring laboratory safety and procedural accuracy.
This document provides critical safety and logistical information for the handling of this compound. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment. The following procedures are based on available safety data for structurally similar compounds and general laboratory best practices.
Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2] | To protect against splashes and eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][4] | To prevent skin contact and potential irritation.[3] |
| Body Protection | Laboratory coat or a synthetic apron.[5] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][6] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[1][5] | To avoid inhalation of any potential vapors or aerosols.[3][6] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling procedures are crucial to prevent accidents and exposure. The following workflow outlines the safe handling of this compound from receipt to use.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Wash clothing before reuse.[3] Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3] Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person. Rinse mouth with water.[3] Seek medical attention. |
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][6] Do not dispose of down the drain.[3] |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a designated, sealed container for hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent. Dispose of the rinsate as hazardous waste. Puncture and dispose of the container in accordance with institutional guidelines. |
The following diagram illustrates the decision-making process for the disposal of this compound and associated materials.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
